Product packaging for SM-164(Cat. No.:CAS No. 957135-43-2)

SM-164

Cat. No.: B1681016
CAS No.: 957135-43-2
M. Wt: 1121.4 g/mol
InChI Key: LGYDZXNSSLRFJS-IOQQVAQYSA-N
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Description

SM-164 is a potent cell-permeable and bivalent Smac mimetic which binds to XIAP, cIAP-1 and cIAP-2 proteins (Ki = 0.56 nM, 0.31 nM and 1.1 nM, respectively). It induces apoptosis and tumor regression in cancer xenograft models. It has a role as a radiosensitizing agent, an antineoplastic agent and an apoptosis inducer. It is a member of triazoles, a member of benzenes, a secondary carboxamide and an organic heterobicyclic compound.
a bivalent Smac mimetic with antineoplastic activity;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H84N14O6 B1681016 SM-164 CAS No. 957135-43-2

Properties

IUPAC Name

(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H84N14O6/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80)/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYDZXNSSLRFJS-IOQQVAQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H84N14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1121.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957135-43-2
Record name SM-164
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957135432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SM-164
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2VA4GC8KB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

SM-164: A Bivalent Smac Mimetic Targeting IAP Proteins for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SM-164 is a potent, cell-permeable, bivalent Smac (Second Mitochondria-derived Activator of Caspases) mimetic that has emerged as a promising agent in cancer therapy. By mimicking the endogenous pro-apoptotic protein Smac/DIABLO, this compound targets and antagonizes the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells, leading to the suppression of apoptosis. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, binding affinities, and the signaling pathways it modulates. Furthermore, it offers detailed experimental protocols for key assays used to characterize its activity and presents quantitative data in a structured format for ease of comparison.

Core Mechanism of Action

This compound functions as a bivalent antagonist of IAP proteins, primarily targeting X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP1 (cIAP1) and cIAP2.[1][2] Endogenous Smac/DIABLO, released from the mitochondria during apoptosis, promotes programmed cell death by neutralizing IAPs.[2] this compound mimics this action with high potency.[3]

Its bivalent nature, featuring two "AVPI" binding motifs, allows for concurrent interaction with both the BIR2 and BIR3 domains of XIAP, making it a significantly more potent antagonist than its monovalent counterparts.[1] This dual engagement is crucial for efficiently neutralizing XIAP's inhibition of caspases-3, -7, and -9.

In addition to directly antagonizing XIAP, this compound induces the autoubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. The degradation of cIAPs relieves the inhibition of the NF-κB pathway and, more critically, leads to the stabilization of NIK (NF-κB-inducing kinase), promoting the non-canonical NF-κB pathway. It also facilitates the formation of a caspase-8 activating complex, often in a TNFα-dependent manner, thereby triggering the extrinsic apoptosis pathway.

Quantitative Data: Binding Affinities and Cellular Potency

The efficacy of this compound is underscored by its high binding affinity to various IAP proteins and its potent induction of apoptosis in cancer cell lines.

Target Protein Binding Affinity (Ki, nM) Assay Type
XIAP (BIR2 and BIR3 domains)0.56Fluorescence Polarization
cIAP-1 (BIR2 and BIR3 domains)0.31Fluorescence Polarization
cIAP-2 (BIR3 domain)1.1Fluorescence Polarization

Table 1: Binding Affinities of this compound to IAP Proteins.

Parameter Value Cell Line Assay Type
IC50 (XIAP binding)1.39 nMCell-freeFluorescence Polarization
Apoptosis Induction~1 nMHL-60Cellular Assay
cIAP-1 Degradation1 nMMDA-MB-231Western Blot

Table 2: Cellular Potency and Activity of this compound.

Signaling Pathways Modulated by this compound

This compound triggers apoptosis through the modulation of both the intrinsic and extrinsic signaling pathways. The specific pathway activated can be cell-type dependent.

Extrinsic Apoptosis Pathway (TNFα-Dependent)

In many cancer cell lines, the apoptotic effect of this compound is dependent on the presence of Tumor Necrosis Factor-alpha (TNFα). By inducing the degradation of cIAP1/2, this compound facilitates the formation of Complex II (the death-inducing signaling complex) upon TNFα receptor (TNFR1) stimulation, leading to the activation of caspase-8 and the subsequent executioner caspases.

Extrinsic_Apoptosis_Pathway SM164 This compound cIAP1_2 cIAP1/2 SM164->cIAP1_2 Degradation Complex_II Complex II (Apoptotic) SM164->Complex_II Promotes Formation Complex_I Complex I (Pro-survival) cIAP1_2->Complex_I Promotes TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TNFR1->Complex_I Complex_I->Complex_II Caspase8 Caspase-8 Complex_II->Caspase8 Activation Caspase3_7 Caspase-3/7 Caspase8->Caspase3_7 Activation Apoptosis Apoptosis Caspase3_7->Apoptosis

This compound promotes TNFα-dependent extrinsic apoptosis.
Intrinsic (Mitochondrial) Apoptosis Pathway

This compound can also engage the intrinsic apoptosis pathway. By binding to XIAP, it relieves the inhibition of caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases-3 and -7, leading to apoptosis. This is particularly relevant in radiosensitization contexts.

Intrinsic_Apoptosis_Pathway SM164 This compound XIAP XIAP SM164->XIAP Inhibits Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 Inhibits Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome->Caspase9 Activates Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis

This compound promotes intrinsic apoptosis by antagonizing XIAP.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity.

Cell Viability Assay (MTT/WST-8)

This assay determines the effect of this compound on cell proliferation and viability.

Workflow:

Cell_Viability_Workflow Start Seed cells in 96-well plate Incubate1 Allow cells to attach overnight Start->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddReagent Add MTT or WST-8 reagent Incubate2->AddReagent Incubate3 Incubate for 1-4 hours AddReagent->Incubate3 Read Measure absorbance Incubate3->Read

Workflow for a typical cell viability assay.

Protocol:

  • Seed 3,000 to 3,500 cells per well in a 96-well plate and allow them to attach overnight.

  • The following day, treat the cells with a serial dilution of this compound.

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT (5 mg/mL) or WST-8 solution to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

Western Blot Analysis for IAP Degradation and Caspase Activation

This technique is used to detect changes in protein levels, such as the degradation of cIAP1 and the cleavage (activation) of caspases.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound for the desired time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 20-30 minutes.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-cIAP1, anti-cleaved caspase-3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for XIAP-Caspase Interaction

Co-IP is used to determine if this compound disrupts the interaction between XIAP and its target caspases.

Protocol:

  • Cell Lysate Preparation:

    • Treat cells with this compound or a vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer with 1% NP-40) containing protease inhibitors.

    • Centrifuge to clear the lysate.

  • Pre-clearing:

    • Incubate the lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-XIAP) overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (e.g., anti-caspase-9) and the "bait" protein (XIAP).

In Vivo Antitumor Efficacy

This compound has demonstrated significant antitumor activity in preclinical xenograft models.

  • Model: MDA-MB-231 breast cancer xenografts in SCID mice.

  • Treatment: Intravenous (i.v.) administration of this compound (1 and 5 mg/kg) daily for 5 days a week for 2 weeks.

  • Results:

    • Rapid degradation of cIAP-1 in tumor tissues within 1 hour of a single dose.

    • Robust activation of caspases-3, -8, and -9 and cleavage of PARP in tumor tissues.

    • Significant tumor growth inhibition and even tumor regression.

    • No significant toxicity observed in normal mouse tissues.

Conclusion and Future Directions

This compound is a highly potent, bivalent Smac mimetic that effectively induces apoptosis in cancer cells by concurrently targeting cIAP1/2 for degradation and neutralizing XIAP. Its robust preclinical in vitro and in vivo activity, coupled with a favorable safety profile, establishes this compound as a promising candidate for further clinical development, both as a single agent and in combination with other anticancer therapies such as TRAIL agonists or conventional chemotherapy. Future research should continue to explore rational combination strategies and identify biomarkers to predict patient response to this compound-based therapies.

References

The Discovery and Development of SM-164: A Bivalent Smac Mimetic Targeting IAP Proteins for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

SM-164 is a potent, cell-permeable, bivalent small molecule that mimics the endogenous pro-apoptotic protein Smac/DIABLO. Developed as a promising anti-cancer agent, this compound functions by antagonizing the Inhibitor of Apoptosis (IAP) proteins, specifically XIAP, cIAP-1, and cIAP-2. This antagonism relieves the inhibition of caspases, key mediators of apoptosis, thereby promoting programmed cell death in tumor cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its biochemical and cellular activities, and its effects in in-vivo models. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for researchers and drug development professionals.

Introduction

Defects in apoptotic pathways are a hallmark of cancer, enabling tumor cells to evade programmed cell death and resist conventional therapies.[1] The Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis, often overexpressed in cancer cells, and represent attractive targets for therapeutic intervention.[2][3] The X-linked inhibitor of apoptosis protein (XIAP) is the most potent endogenous IAP, directly inhibiting caspases-3, -7, and -9.[4][5] Cellular IAP-1 (cIAP-1) and cIAP-2 are also critical regulators, particularly in the tumor necrosis factor-alpha (TNFα) signaling pathway.

The endogenous protein Smac/DIABLO promotes apoptosis by binding to and antagonizing IAP proteins. This interaction is mediated by the N-terminal AVPI tetrapeptide motif of Smac. This understanding led to the development of small-molecule Smac mimetics as a novel class of anti-cancer drugs. This compound emerged as a highly potent, bivalent Smac mimetic designed to concurrently target multiple BIR (Baculoviral IAP Repeat) domains of IAP proteins, leading to enhanced anti-tumor activity.

Mechanism of Action

This compound exerts its pro-apoptotic effects through a dual mechanism of action:

  • Antagonism of XIAP: As a bivalent molecule, this compound can simultaneously bind to the BIR2 and BIR3 domains of XIAP with high affinity. This binding displaces caspases-3, -7, and -9 from XIAP, thereby relieving their inhibition and allowing the execution of the apoptotic cascade.

  • Induction of cIAP-1/2 Degradation: this compound binding to cIAP-1 and cIAP-2 induces their auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs removes their inhibitory effect on caspase-8 activation and promotes TNFα-dependent apoptosis.

This concurrent removal of the blockade by both XIAP and cIAPs makes this compound an extremely potent inducer of apoptosis in cancer cells.

SM164_Mechanism_of_Action cluster_SM164 This compound cluster_IAPs Inhibitor of Apoptosis Proteins (IAPs) cluster_Caspases Caspases SM164 This compound XIAP XIAP SM164->XIAP Binds to BIR2/BIR3 SM164->XIAP Antagonizes cIAP12 cIAP-1 / cIAP-2 SM164->cIAP12 Binds to BIR3 SM164->cIAP12 Induces auto-ubiquitination Casp9 Caspase-9 XIAP->Casp9 Inhibits Casp37 Caspase-3/7 XIAP->Casp37 Inhibits Casp8 Caspase-8 cIAP12->Casp8 Inhibits Degradation Proteasomal Degradation cIAP12->Degradation Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes Casp8->Casp37 Activates TNFa TNFα Signaling TNFa->Casp8 Activates

Caption: Mechanism of action of this compound.

Quantitative Data

Binding Affinities of this compound for IAP Proteins

The binding affinity of this compound to various IAP proteins has been determined using fluorescence polarization-based assays. The bivalent nature of this compound contributes to its high potency, particularly against XIAP.

IAP ProteinDomain(s)Binding Constant (Ki)Binding Constant (IC50)Reference(s)
XIAP BIR2 and BIR30.56 nM1.39 nM
cIAP-1 BIR2 and BIR30.31 nM-
cIAP-2 BIR31.1 nM-
In Vitro Cellular Activity

This compound has demonstrated potent single-agent activity in various cancer cell lines, inducing apoptosis at nanomolar concentrations. Its activity is often enhanced in the presence of TNFα.

Cell LineCancer TypeKey FindingConcentrationReference(s)
MDA-MB-231 Triple-Negative Breast CancerInduces rapid cIAP-1 degradation and robust apoptosis.1-100 nM
SK-OV-3 Ovarian CancerInduces apoptosis.1-100 nM
HL-60 LeukemiaInduces apoptosis.As low as 1 nM
HCT116 Colon CancerActivity enhanced with TNFα.10-100 nM
In Vivo Antitumor Efficacy

Preclinical studies in xenograft models have shown that this compound can inhibit tumor growth and even cause tumor regression.

Xenograft ModelCancer TypeTreatmentKey FindingReference(s)
MDA-MB-231 Breast Cancer5 mg/kg, single i.v. doseRapid cIAP-1 degradation and robust apoptosis in tumor tissues.
MDA-MB-231 Breast Cancer5 mg/kg65% reduction in tumor volume.
2LMP Breast Cancer5 mg/kg i.v. + TRAILInduces rapid tumor regression.
MDA-MB-231 Triple-Negative Breast Cancer-Eliminated early-stage bone and lung metastases.

Experimental Protocols

Fluorescence Polarization-Based Binding Assay

This assay is used to determine the binding affinities of compounds to IAP proteins.

Principle: A fluorescently labeled tracer molecule that binds to the IAP protein is used. When the tracer is bound to the larger protein, it tumbles slower in solution, resulting in a high fluorescence polarization (FP) signal. Unlabeled competitor compounds (like this compound) displace the tracer, leading to a decrease in the FP signal.

Protocol:

  • Recombinant IAP protein (e.g., XIAP BIR2-BIR3, cIAP-1 BIR2-BIR3, or cIAP-2 BIR3) is incubated with a fluorescently labeled Smac-mimetic tracer (e.g., Smac-1F for bivalent XIAP binding).

  • Serial dilutions of the test compound (this compound) are added to the protein-tracer mixture in a suitable assay buffer.

  • The reaction is incubated to reach equilibrium.

  • Fluorescence polarization is measured using a plate reader.

  • The IC50 value is determined by plotting the FP signal against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration of the protein and the tracer, and the Kd of the tracer-protein interaction.

FP_Assay_Workflow start Start prepare Prepare Reagents: - IAP Protein - Fluorescent Tracer - this compound Dilutions start->prepare incubate Incubate IAP Protein and Tracer prepare->incubate add_sm164 Add this compound (Competitor) incubate->add_sm164 incubate2 Incubate to Equilibrium add_sm164->incubate2 measure Measure Fluorescence Polarization incubate2->measure analyze Analyze Data: - Plot FP vs [this compound] - Calculate IC50 - Calculate Ki measure->analyze end End analyze->end

References

The Bivalent Advantage: A Technical Guide to the Binding Affinity of SM-164 with XIAP and cIAPs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of SM-164, a potent, bivalent Smac mimetic, in its interaction with the X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and apoptosis regulation.

This compound has emerged as a promising anti-cancer agent due to its ability to concurrently antagonize XIAP and induce the degradation of cIAP1 and cIAP2, thereby promoting apoptosis in tumor cells.[1][2] Its bivalent nature, mimicking the dimeric form of the endogenous IAP antagonist Smac/DIABLO, confers a significant potency advantage over its monovalent counterparts.[1][3]

Core Findings: Binding Affinity of this compound

Quantitative analysis of the binding affinity of this compound for XIAP, cIAP1, and cIAP2 has been determined primarily through fluorescence polarization (FP) based assays. The data consistently demonstrates that this compound binds to these inhibitor of apoptosis proteins (IAPs) with high affinity, exhibiting Ki and IC50 values in the nanomolar and sub-nanomolar range.

Target ProteinProtein ConstructAssay TypeBinding Affinity (Ki)Binding Affinity (IC50)Reference
XIAP BIR2-BIR3 domainsFP0.56 nM1.39 nM[1]
BIR2 domainHTRF50 nM-
BIR3 domainFP--
cIAP1 BIR2-BIR3 domainsFP0.31 nM-
cIAP2 BIR3 domainFP1.1 nM-

Table 1: Summary of this compound Binding Affinities for XIAP, cIAP1, and cIAP2.

The significantly higher affinity of the bivalent this compound for the dual BIR2-BIR3 domain construct of XIAP, as compared to monovalent Smac mimetics, is a key determinant of its enhanced pro-apoptotic activity. While this compound also potently binds to cIAP1 and cIAP2, its primary advantage lies in its superior ability to antagonize XIAP.

Signaling Pathways and Mechanism of Action

This compound exerts its pro-apoptotic effects through a dual mechanism of action that involves both the direct inhibition of XIAP and the induction of cIAP1/2 degradation.

  • XIAP Antagonism: XIAP is a potent inhibitor of caspases, the key executioners of apoptosis. Specifically, the BIR2 domain of XIAP inhibits caspases-3 and -7, while the BIR3 domain inhibits caspase-9. By binding to both the BIR2 and BIR3 domains of XIAP, this compound relieves this inhibition, allowing for the activation of the caspase cascade and subsequent apoptosis.

  • cIAP1/2 Degradation: cIAP1 and cIAP2 are E3 ubiquitin ligases that play a crucial role in cell survival signaling, including the NF-κB pathway. Binding of this compound to the BIR domains of cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activation of the non-canonical NF-κB pathway, and production of TNFα, which can further sensitize tumor cells to apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Activates Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome Apoptosome Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3/7 Activates This compound This compound XIAP XIAP This compound->XIAP Inhibits cIAP1/2 cIAP1/2 This compound->cIAP1/2 Induces Degradation XIAP->Caspase-9 Inhibits XIAP->Caspase-3/7 Inhibits cIAP1/2->Caspase-8 Inhibits (indirectly) Apoptosis Apoptosis Caspase-3/7->Apoptosis

Figure 1: this compound Mechanism of Action in Apoptosis Induction.

Experimental Protocols

The determination of this compound's binding affinity and mechanism of action relies on several key experimental techniques.

Fluorescence Polarization (FP) Binding Assay

This competitive binding assay is the primary method used to quantify the binding affinity of this compound for IAP proteins.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled peptide (tracer) derived from the Smac protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger IAP protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Unlabeled this compound competes with the tracer for binding to the IAP protein, causing a dose-dependent decrease in fluorescence polarization.

Workflow:

G Start Start Prepare Assay Buffer Prepare Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/ml bovine gamma globulin, 0.02% sodium azide) Start->Prepare Assay Buffer Prepare Reagents Prepare Serial Dilutions of this compound Prepare IAP Protein Solution Prepare Fluorescent Tracer Solution Prepare Assay Buffer->Prepare Reagents Incubate Incubate this compound, IAP Protein, and Fluorescent Tracer in Assay Plate Prepare Reagents->Incubate Measure FP Measure Fluorescence Polarization using a suitable plate reader Incubate->Measure FP Analyze Data Plot FP vs. This compound Concentration Calculate IC50 and Ki values Measure FP->Analyze Data End End Analyze Data->End

Figure 2: Workflow for a Fluorescence Polarization (FP) Competitive Binding Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: A typical buffer consists of 100 mM potassium phosphate (pH 7.5), 100 µg/ml bovine gamma globulin, and 0.02% sodium azide.

    • IAP Proteins: Recombinant XIAP (BIR2-BIR3 or individual domains), cIAP1 (BIR2-BIR3), or cIAP2 (BIR3) proteins are diluted to a final concentration that results in a significant polarization shift upon tracer binding (e.g., 3-30 nM).

    • Fluorescent Tracer: A Smac-mimetic peptide labeled with a fluorophore (e.g., 5-carboxyfluorescein) is used. The final concentration is typically below its Kd for the target IAP to ensure assay sensitivity (e.g., 1-5 nM).

    • This compound: A serial dilution of this compound is prepared in the assay buffer.

  • Assay Procedure:

    • In a microplate (e.g., 384-well, low-volume, black), the IAP protein, fluorescent tracer, and varying concentrations of this compound are combined.

    • The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes).

  • Data Acquisition and Analysis:

    • Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

    • The data is plotted as fluorescence polarization versus the logarithm of the this compound concentration.

    • The IC50 value (the concentration of this compound that displaces 50% of the bound tracer) is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is another powerful technique for studying protein-protein interactions and can be adapted for a competitive binding assay format.

Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. In the context of an IAP binding assay, a GST-tagged IAP protein is used. An anti-GST antibody labeled with a donor fluorophore (e.g., Terbium cryptate) and a biotinylated ligand (e.g., a Smac mimetic) complexed with streptavidin labeled with an acceptor fluorophore (e.g., d2) are used. When the ligand binds to the IAP, the donor and acceptor are brought into close proximity, resulting in a FRET signal. This compound competes with the labeled ligand, disrupting FRET in a dose-dependent manner.

Detailed Methodology:

  • Reagent Preparation:

    • Assay components are typically provided in a kit format.

    • GST-tagged IAP protein, biotinylated ligand, anti-GST-donor, and streptavidin-acceptor are prepared according to the manufacturer's instructions.

    • A serial dilution of this compound is prepared.

  • Assay Procedure:

    • In a suitable microplate, the GST-tagged IAP protein, the biotinylated ligand/streptavidin-acceptor complex, the anti-GST-donor, and varying concentrations of this compound are added.

    • The plate is incubated at room temperature to allow for binding to occur.

  • Data Acquisition and Analysis:

    • The HTRF signal is read on a compatible plate reader.

    • The ratio of the acceptor and donor emission signals is calculated.

    • The data is analyzed similarly to the FP assay to determine the IC50 and Ki values for this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used to measure the kinetics (on- and off-rates) and affinity of the interaction between this compound and IAP proteins.

Principle: An IAP protein is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. The binding of this compound to the immobilized IAP protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

Detailed Methodology:

  • Immobilization of IAP Protein:

    • The IAP protein is immobilized onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry or via a capture-based method (e.g., using an anti-GST antibody to capture a GST-tagged IAP).

  • Binding Analysis:

    • A series of this compound concentrations are injected over the sensor surface.

    • The association (on-rate, ka) and dissociation (off-rate, kd) of this compound are monitored in real-time.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

Western Blotting for cIAP Degradation

Western blotting is used to qualitatively and semi-quantitatively assess the ability of this compound to induce the degradation of cIAP1 and cIAP2 in cells.

Principle: Cells are treated with this compound, and cell lysates are prepared. Proteins in the lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for cIAP1 and cIAP2, followed by a secondary antibody conjugated to an enzyme that allows for detection. A decrease in the band intensity for cIAP1 and cIAP2 in this compound-treated cells compared to control cells indicates degradation of the proteins.

Detailed Methodology:

  • Cell Treatment and Lysis:

    • Cancer cell lines are treated with various concentrations of this compound for different time points.

    • Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • SDS-PAGE and Protein Transfer:

    • Protein concentrations of the lysates are determined, and equal amounts of protein are loaded onto an SDS-polyacrylamide gel.

    • The proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against cIAP1, cIAP2, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities can be quantified using densitometry software.

Conclusion

This compound is a potent, bivalent Smac mimetic that exhibits high binding affinity for XIAP, cIAP1, and cIAP2. Its ability to concurrently antagonize XIAP-mediated caspase inhibition and induce the proteasomal degradation of cIAP1 and cIAP2 makes it a highly effective pro-apoptotic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other IAP antagonists in the development of novel cancer therapeutics.

References

The Role of SM-164 in Inducing Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-164 is a potent, cell-permeable, bivalent small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. By targeting key members of the Inhibitor of Apoptosis Protein (IAP) family, this compound effectively induces apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction

Defects in apoptotic signaling pathways are a hallmark of cancer, contributing to tumor development, progression, and resistance to therapy. The Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that suppress apoptosis by binding to and inhibiting caspases. Overexpression of IAPs is common in many cancers and is associated with poor prognosis. Smac mimetics are a class of therapeutic agents designed to antagonize IAPs, thereby restoring the apoptotic potential of cancer cells.

This compound is a bivalent Smac mimetic that has demonstrated significant pro-apoptotic activity. Its bivalent nature allows it to concurrently bind to multiple IAP proteins with high affinity, leading to a robust induction of cell death. This guide will explore the core mechanisms of this compound action, focusing on its interaction with cIAP-1, cIAP-2, and XIAP, and the subsequent activation of apoptotic cascades.

Mechanism of Action

This compound induces apoptosis through a dual mechanism: promoting the degradation of cellular IAP1 and IAP2 (cIAP-1/2) and antagonizing the X-linked inhibitor of apoptosis protein (XIAP).[1][2][3]

  • Degradation of cIAP-1 and cIAP-2: this compound binds to the BIR (Baculoviral IAP Repeat) domains of cIAP-1 and cIAP-2. This binding induces a conformational change that triggers their auto-ubiquitination and subsequent degradation by the proteasome.[1][2] The degradation of cIAPs removes a critical block on caspase-8 activation.

  • Antagonism of XIAP: XIAP is a potent inhibitor of effector caspases, particularly caspase-3 and caspase-7, as well as the initiator caspase-9. This compound binds to the BIR2 and BIR3 domains of XIAP, preventing it from inhibiting these caspases and thereby promoting the execution phase of apoptosis.

The induction of apoptosis by this compound can be mediated through both TNFα-dependent and independent pathways. In many cancer cell lines, the degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway and the production of endogenous TNFα. This secreted TNFα can then act in an autocrine or paracrine manner to bind to its receptor (TNFR1) and initiate the extrinsic apoptosis pathway.

Signaling Pathways

The signaling cascades initiated by this compound are complex and converge on the activation of caspases. The following diagrams illustrate the key pathways.

This compound-Induced cIAP Degradation and NF-κB Activation

cIAP_Degradation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SM164 This compound cIAP cIAP-1/2 SM164->cIAP Binds to BIR domains cIAP->cIAP Proteasome Proteasome cIAP->Proteasome Degradation NIK NIK cIAP->NIK Inhibits (degradation) IKK IKKα NIK->IKK Phosphorylates p100 p100 IKK->p100 Phosphorylates p52 p52 p100->p52 Processing Nucleus Nucleus p52->Nucleus Translocation RelB RelB RelB->Nucleus Translocation TNFa_gene TNFα Gene Transcription Nucleus->TNFa_gene Activates TNFa_protein TNFα (secreted) TNFa_gene->TNFa_protein Leads to

Caption: this compound induces proteasomal degradation of cIAPs, leading to NIK stabilization and TNFα production.

This compound in Extrinsic and Intrinsic Apoptosis Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway SM164 This compound XIAP XIAP SM164->XIAP Antagonizes TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds DISC DISC Formation (TRADD, FADD, RIPK1) TNFR1->DISC proC8 Pro-caspase-8 DISC->proC8 Recruits C8 Caspase-8 proC8->C8 Activation Bid Bid C8->Bid Cleaves proC3 Pro-caspase-3 C8->proC3 Cleaves tBid tBid Bid->tBid Mito Mitochondrion tBid->Mito Activates Bax/Bak CytoC Cytochrome c Mito->CytoC Smac Smac/DIABLO Mito->Smac Apoptosome Apoptosome CytoC->Apoptosome Smac->XIAP Apaf1 Apaf-1 Apaf1->Apoptosome C9 Caspase-9 Apoptosome->C9 Activation proC9 Pro-caspase-9 proC9->Apoptosome C9->proC3 Cleaves C3 Caspase-3 proC3->C3 Activation Apoptosis Apoptosis C3->Apoptosis Execution XIAP->C9 XIAP->C3

Caption: this compound promotes both extrinsic and intrinsic apoptosis by antagonizing XIAP.

Quantitative Data

The efficacy of this compound has been quantified in various assays. The following tables summarize key binding affinities and cellular potencies.

Table 1: Binding Affinities of this compound to IAP Proteins
IAP ProteinBinding Constant (Ki, nM)Assay Method
cIAP-1 (BIR2/BIR3)0.31Fluorescence Polarization
cIAP-2 (BIR3)1.1Fluorescence Polarization
XIAP (BIR2/BIR3)0.56Fluorescence Polarization
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Assay
MDA-MB-231Breast Cancer3.3WST-8
SK-OV-3Ovarian Cancer16WST-8
HL-60Leukemia~1Apoptosis Assay
Table 3: Caspase Activation by this compound in Combination with Radiation
Cell LineCaspaseFold Activation (this compound + Radiation)
SK-BR-3Caspase-9~3
SK-BR-3Caspase-3~3
MDA-MB-468Caspase-8~4
MDA-MB-468Caspase-9~5
MDA-MB-468Caspase-3~8

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay (WST-8)

This protocol measures the number of viable cells by assessing mitochondrial dehydrogenase activity.

Workflow:

WST8_Workflow A 1. Seed Cells (96-well plate) B 2. Treat with this compound (various concentrations) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add WST-8 Reagent (10 µL/well) C->D E 5. Incubate (1-4 hours, 37°C) D->E F 6. Measure Absorbance (450 nm) E->F

Caption: Workflow for assessing cell viability using the WST-8 assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 10 µL of WST-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Protein Expression and Cleavage

This technique is used to detect changes in the levels of IAP proteins and the cleavage of caspases and their substrates (e.g., PARP).

Methodology:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cIAP-1, XIAP, cleaved caspase-3, cleaved PARP, GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a potent inducer of apoptosis that acts by targeting multiple IAP family members. Its ability to promote the degradation of cIAP-1/2 and antagonize XIAP makes it an effective agent for overcoming resistance to apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and other Smac mimetics. Further research into the nuanced roles of this compound in different cancer contexts will continue to advance its development as a promising anti-cancer therapeutic.

References

SM-164: A Bivalent Smac Mimetic for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SM-164 is a potent, cell-permeable, non-peptide, bivalent small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2][3] It is designed to induce apoptosis in cancer cells by targeting Inhibitor of Apoptosis Proteins (IAPs).[1][4] this compound's bivalent nature allows it to concurrently interact with both the BIR2 and BIR3 domains of the X-linked inhibitor of apoptosis protein (XIAP), leading to a significantly higher potency compared to its monovalent counterparts. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols and data presented for researchers in the field of oncology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with a molecular weight of 1121.42 g/mol . Its chemical formula is C62H84N14O6. The structure of this compound is characterized by two units of a Smac mimetic (SM-122 analogues) joined by a linker, enabling its bivalent binding capability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C62H84N14O6
Molecular Weight 1121.42 Da
CAS Number 957135-43-2
Solubility ≥56.07 mg/mL in DMSO; Insoluble in H2O and EtOH

Mechanism of Action

This compound exerts its pro-apoptotic effects through a dual mechanism of action primarily targeting the IAP family of proteins, which are often overexpressed in cancer cells and contribute to therapeutic resistance.

  • Antagonism of XIAP: this compound binds with high affinity to the BIR2 and BIR3 domains of XIAP, preventing XIAP from inhibiting caspases-3, -7, and -9. This relieves the block on caspase activity, allowing the execution of the apoptotic cascade.

  • Degradation of cIAP-1 and cIAP-2: this compound also binds to cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2), inducing their rapid ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn promotes the production of Tumor Necrosis Factor-alpha (TNFα). This autocrine or paracrine TNFα signaling then activates the extrinsic apoptotic pathway, further amplifying the cell death signal.

The concurrent removal of the blockade by both XIAP and cIAPs makes this compound an extremely potent inducer of apoptosis in tumor cells.

SM164_Mechanism_of_Action cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Execution Execution Pathway TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Complex I Complex I TNFR1->Complex I Complex II Complex II Complex I->Complex II Pro-Caspase-8 Pro-Caspase-8 Complex II->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondria Mitochondria Smac/DIABLO Smac/DIABLO Mitochondria->Smac/DIABLO Release XIAP XIAP Smac/DIABLO->XIAP Apaf-1 Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Apoptosome Apoptosome Pro-Caspase-9->Apoptosome Caspase-9 Caspase-9 Caspase-9->Pro-Caspase-3 Apoptosome->Caspase-9 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound cIAP-1/2 cIAP-1/2 This compound->cIAP-1/2 This compound->cIAP-1/2 This compound->XIAP Proteasomal Degradation Proteasomal Degradation cIAP-1/2->Proteasomal Degradation NIK Stabilization NIK Stabilization cIAP-1/2->NIK Stabilization Inhibits XIAP->Caspase-9 XIAP->Caspase-3 Proteasomal Degradation->NIK Stabilization Relieves Inhibition NIK Stabilization->TNFα Promotes Production

Caption: Mechanism of action of this compound.

Biological Properties and Efficacy

This compound demonstrates potent activity in both in vitro and in vivo models of various cancers.

In Vitro Activity

This compound exhibits high binding affinities to key IAP proteins. It effectively induces apoptosis in a range of cancer cell lines, particularly when combined with other agents like TRAIL (TNF-related apoptosis-inducing ligand).

Table 2: In Vitro Binding Affinities of this compound to IAP Proteins

Target ProteinBinding Affinity (Ki)Binding Affinity (IC50)Reference(s)
cIAP-1 (BIR2 & BIR3 domains) 0.31 nM-
cIAP-2 (BIR3 domain) 1.1 nM-
XIAP (BIR2 & BIR3 domains) 0.56 nM1.39 nM

In cell-based assays, this compound induces cIAP-1 degradation at concentrations as low as 1 nM within 60 minutes. It also effectively induces apoptosis in leukemia cells at concentrations as low as 1 nM. When combined with TRAIL, this compound shows strong synergistic activity in breast, prostate, and colon cancer cell lines.

In Vivo Efficacy

In xenograft models, this compound has demonstrated significant antitumor activity. In an MDA-MB-231 breast cancer xenograft model, administration of this compound at 5 mg/kg resulted in a 65% reduction in tumor volume. Furthermore, the combination of this compound and TRAIL has been shown to induce rapid tumor regression in a breast cancer xenograft model where either agent alone was ineffective. Studies have also shown that this compound can eliminate early-stage bone and lung metastases from triple-negative breast cancer in mice.

Table 3: In Vivo Antitumor Activity of this compound

Cancer ModelTreatmentOutcomeReference(s)
MDA-MB-231 Xenograft This compound (1 mg/kg, i.v.)Complete tumor growth inhibition during treatment
MDA-MB-231 Xenograft This compound (5 mg/kg, i.v.)65% reduction in tumor volume
2LMP Xenograft This compound (5 mg/kg, i.v.) + TRAILRapid tumor regression
MDA-MB-231 Metastasis Model This compoundElimination of early-stage bone and lung metastases

Experimental Protocols

Fluorescence-Polarization-Based Binding Assays

This assay is used to determine the binding affinities of this compound to IAP proteins.

  • Reagents and Materials: Recombinant IAP proteins (XIAP, cIAP-1, cIAP-2), a fluorescently tagged Smac-mimetic tracer, this compound, and assay buffer.

  • Procedure: a. A solution containing the IAP protein and the fluorescent tracer is prepared in the assay buffer. b. Serial dilutions of this compound are added to the protein-tracer mixture. c. The mixture is incubated to reach equilibrium. d. The fluorescence polarization is measured using a suitable plate reader. e. The IC50 value is determined by fitting the data to a competitive binding equation. The Ki value is then calculated from the IC50 value.

Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound, alone or in combination with other agents, for specified durations.

  • Cell Viability Assessment (e.g., WST assay): a. A reagent such as WST-8 is added to the cell cultures. b. After incubation, the absorbance is measured to determine the number of viable cells.

  • Apoptosis Assessment (e.g., Annexin V/Propidium Iodide Staining): a. Cells are harvested and stained with Annexin V and Propidium Iodide. b. The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

In Vivo Xenograft Studies

These studies are performed to evaluate the antitumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the mice to establish tumors.

  • Treatment: Once tumors reach a certain size, mice are treated with this compound (e.g., via intravenous injection) or a vehicle control.

  • Monitoring: Tumor size and animal weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting to assess protein levels).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Fluorescence Polarization Binding Assay Cell_Culture Cancer Cell Line Culture Treatment_in_vitro Treatment with this compound Cell_Culture->Treatment_in_vitro Viability_Assay Cell Viability Assay (e.g., WST) Treatment_in_vitro->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment_in_vitro->Apoptosis_Assay Western_Blot_in_vitro Western Blot (cIAP-1, Caspases) Treatment_in_vitro->Western_Blot_in_vitro Animal_Model Immunocompromised Mouse Model Viability_Assay->Animal_Model Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Treatment_in_vivo Treatment with this compound (e.g., i.v.) Tumor_Implantation->Treatment_in_vivo Monitoring Tumor & Weight Monitoring Treatment_in_vivo->Monitoring Efficacy_Endpoint Efficacy Assessment (Tumor Regression) Monitoring->Efficacy_Endpoint

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a highly potent, bivalent Smac mimetic with a well-defined mechanism of action that involves the concurrent inhibition of XIAP and degradation of cIAP-1/2. Its ability to induce apoptosis in a wide range of cancer cells and demonstrate significant antitumor efficacy in preclinical models, both as a single agent and in combination therapies, makes it a promising candidate for further clinical development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the IAP pathway.

References

SM-164: A Technical Guide to Interrogating Inhibitor of Apoptosis (IAP) Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate signaling networks that govern cellular life and death, the Inhibitor of Apoptosis (IAP) protein family serves as a critical checkpoint, restraining the apoptotic cascade. The overexpression of IAPs is a common feature in many cancers, contributing to therapeutic resistance and tumor survival. Consequently, targeting IAPs has emerged as a promising strategy in oncology. SM-164, a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, is a potent and cell-permeable antagonist of IAP proteins. This technical guide provides an in-depth overview of this compound as a powerful research tool to dissect the complex roles of IAPs in cellular signaling pathways. We will delve into its mechanism of action, provide quantitative data on its activity, detail key experimental protocols for its use, and visualize the signaling pathways it modulates.

Mechanism of Action

This compound is a synthetic, non-peptidic small molecule designed to mimic the N-terminal tetrapeptide (AVPI) of the endogenous IAP antagonist, SMAC/DIABLO. Its bivalent structure allows it to bind with high affinity to the Baculoviral IAP Repeat (BIR) domains of multiple IAP proteins, primarily X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP1 (cIAP1) and cIAP2.[1][2][3]

The primary mechanisms of action of this compound are twofold:

  • Antagonism of XIAP: XIAP is a potent inhibitor of executioner caspases (caspase-3 and -7) and initiator caspase-9.[4][5] this compound binds to the BIR2 and BIR3 domains of XIAP, thereby disrupting the interaction between XIAP and these caspases. This liberates active caspases, enabling the execution of the apoptotic program.

  • Induction of cIAP1/2 Degradation: this compound binding to the BIR domains of cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs has two major consequences:

    • Promotion of Apoptosis: cIAPs are E3 ubiquitin ligases that can ubiquitinate and target pro-apoptotic proteins for degradation. Their removal by this compound stabilizes these pro-apoptotic factors. Furthermore, cIAP degradation sensitizes cells to apoptosis induced by death receptor ligands such as Tumor Necrosis Factor-alpha (TNFα) and TNF-related apoptosis-inducing ligand (TRAIL).

    • Activation of the Non-Canonical NF-κB Pathway: In the absence of cIAPs, NF-κB-inducing kinase (NIK) accumulates, leading to the processing of p100 to p52 and the activation of the non-canonical NF-κB pathway.

Quantitative Data

The potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize key quantitative data for easy comparison.

Target Protein Binding Assay Ki (nM) IC50 (nM) Reference
XIAP (BIR2-BIR3)Fluorescence Polarization0.561.39
cIAP1 (BIR2-BIR3)Fluorescence Polarization0.31-
cIAP2 (BIR3)Fluorescence Polarization1.1-

Table 1: Binding Affinities of this compound to IAP Proteins. Ki and IC50 values represent the dissociation constant and the half-maximal inhibitory concentration, respectively, indicating the high affinity of this compound for its targets.

Cell Line Assay Type Endpoint This compound Concentration Effect Reference
MDA-MB-231 (Breast Cancer)Apoptosis Assay% Apoptotic Cells100 nMSignificant increase in apoptosis
SK-OV-3 (Ovarian Cancer)Cell ViabilityGrowth Inhibition10 nMPotent growth inhibition
HCT116 (Colon Cancer)Western BlotcIAP1 Degradation10-100 nMRapid degradation of cIAP1
PC-3 (Prostate Cancer)Cell ViabilitySynergistic effect with TRAIL100 nMStrong potentiation of TRAIL-induced cell death
U2-OS (Osteosarcoma)Western BlotCaspase-3 CleavageVariesIncreased cleaved caspase-3

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines. This table highlights the pro-apoptotic and anti-proliferative effects of this compound, both as a single agent and in combination with other anti-cancer agents.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments used to study IAP pathways.

Western Blot Analysis of IAP Protein Levels and Caspase Cleavage

This protocol allows for the detection of changes in the expression levels of IAP proteins and the cleavage of caspases, indicative of apoptosis induction.

Materials:

  • Cell culture reagents

  • This compound

  • RIPA lysis buffer (PBS containing 1% NP40, 0.5% Na-deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-XIAP, anti-cIAP1, anti-cIAP2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the indicated times.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 20-30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Co-Immunoprecipitation (Co-IP) to Assess XIAP-Caspase Interaction

This protocol is used to determine if this compound disrupts the interaction between XIAP and its target caspases.

Materials:

  • Cell culture reagents and this compound

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)

  • Anti-XIAP antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

  • Primary antibodies for Western blotting (e.g., anti-caspase-9, anti-caspase-3)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and lyse them in Co-IP lysis buffer as described above.

  • Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-XIAP antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling. Analyze the eluted proteins by Western blotting using antibodies against the target caspases.

Cell Viability Assays

These assays quantify the effect of this compound on cell proliferation and survival.

  • MTT/WST-1 Assay:

    • Seed cells in a 96-well plate and treat with a range of this compound concentrations.

    • After the desired incubation period, add MTT or WST-1 reagent to each well and incubate for 1-4 hours.

    • For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Trypan Blue Exclusion Assay:

    • Treat cells with this compound in a culture dish.

    • Harvest the cells and resuspend them in PBS.

    • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell culture reagents and this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.

SM164_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Apoptotic Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic Stimuli->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c SMAC/DIABLO SMAC/DIABLO Mitochondrion->SMAC/DIABLO Apoptosome Apoptosome Cytochrome c->Apoptosome cIAP1/2 cIAP1/2 SMAC/DIABLO->cIAP1/2 XIAP XIAP SMAC/DIABLO->XIAP Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis cIAP1/2->Caspase-8 Procaspase-3/7->Caspase-3/7 XIAP->Caspase-9 XIAP->Caspase-3/7 This compound This compound This compound->cIAP1/2 This compound->XIAP

Figure 1: this compound Mechanism in Apoptosis Induction. This diagram illustrates how this compound promotes apoptosis by inhibiting XIAP and cIAP1/2, thereby activating both the intrinsic and extrinsic apoptotic pathways.

SM164_NFkB_Pathway This compound This compound cIAP1/2 cIAP1/2 This compound->cIAP1/2 Inhibits Proteasomal Degradation Proteasomal Degradation NIK NIK IKKα IKKα NIK->IKKα Activates p100 p100 IKKα->p100 Phosphorylates p52 p52 p100->p52 Processing p52/RelB Complex p52/RelB Complex p52->p52/RelB Complex RelB RelB RelB->p52/RelB Complex Nucleus Nucleus p52/RelB Complex->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription cIAP1/2->Proteasomal Degradation Auto-ubiquitination

Figure 2: this compound and Non-Canonical NF-κB Pathway. This diagram shows how this compound-induced degradation of cIAP1/2 leads to the stabilization of NIK and subsequent activation of the non-canonical NF-κB signaling pathway.

Experimental_Workflow This compound Treatment This compound Treatment Cell Viability Assays Cell Viability Assays This compound Treatment->Cell Viability Assays Apoptosis Assays Apoptosis Assays This compound Treatment->Apoptosis Assays Biochemical Assays Biochemical Assays This compound Treatment->Biochemical Assays MTT/WST-1 MTT/WST-1 Cell Viability Assays->MTT/WST-1 Trypan Blue Trypan Blue Cell Viability Assays->Trypan Blue Annexin V/PI Annexin V/PI Apoptosis Assays->Annexin V/PI Caspase Activity Caspase Activity Apoptosis Assays->Caspase Activity Western Blot Western Blot Biochemical Assays->Western Blot Co-IP Co-IP Biochemical Assays->Co-IP Data Analysis Data Analysis MTT/WST-1->Data Analysis Trypan Blue->Data Analysis Annexin V/PI->Data Analysis Caspase Activity->Data Analysis Western Blot->Data Analysis Co-IP->Data Analysis

Figure 3: Experimental Workflow for Studying this compound. This flowchart outlines a typical experimental approach for characterizing the effects of this compound on cancer cells, from initial treatment to data analysis.

Conclusion

This compound is an invaluable tool for researchers studying the intricate roles of IAP proteins in cell death and survival signaling. Its high potency and dual mechanism of action, targeting both XIAP and cIAPs, allow for a robust and multifaceted interrogation of these pathways. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in the laboratory, ultimately contributing to a deeper understanding of IAP biology and the development of novel cancer therapeutics. As with any potent biological probe, careful experimental design and interpretation are paramount to generating meaningful and reproducible results.

References

In Vitro Characterization of SM-164: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SM-164 is a novel, bivalent, non-peptide, and cell-permeable small molecule designed to mimic the endogenous pro-apoptotic protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI).[1][2][3][4] It functions as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells to suppress apoptosis and promote tumorigenesis.[5] By targeting and neutralizing key IAP members—specifically cIAP-1, cIAP-2, and XIAP—this compound effectively removes the brakes on programmed cell death, making it a promising candidate for anticancer therapy, particularly in combination with other agents. This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, binding affinities, cellular effects, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its pro-apoptotic effects through a dual mechanism targeting the IAP family. As a bivalent Smac mimetic, it is engineered to simultaneously engage two BIR (Baculoviral IAP Repeat) domains, granting it significantly higher potency than its monovalent counterparts.

  • Degradation of cIAP-1 and cIAP-2: this compound binds with high affinity to the BIR domains of cIAP-1 and cIAP-2. This binding event triggers their auto-ubiquitination and subsequent rapid degradation by the proteasome. The removal of cIAPs liberates the cell to undergo TNFα-dependent apoptosis.

  • Antagonism of XIAP: this compound binds potently to the BIR2 and BIR3 domains of X-linked Inhibitor of Apoptosis Protein (XIAP). XIAP is a critical downstream regulator that directly inhibits the activity of effector caspases (caspase-3 and -7) and initiator caspase-9. By binding to XIAP, this compound prevents this inhibition, thereby freeing caspases to execute the apoptotic program.

This concurrent removal of cIAP-1/2 and XIAP blockade makes this compound an extremely potent inducer of apoptosis in tumor cells.

SM164_Pathway Simplified Signaling Pathway of this compound cluster_SM164 This compound Action cluster_IAPs IAP Regulation cluster_Caspases Caspase Cascade SM164 This compound cIAP1 cIAP-1 / cIAP-2 SM164->cIAP1 Binds & Induces Degradation XIAP XIAP SM164->XIAP Antagonizes TNFa_Signal TNFα Signaling cIAP1->TNFa_Signal Inhibits Proteasome Proteasomal Degradation cIAP1->Proteasome Casp9 Caspase-9 XIAP->Casp9 Inhibits Casp37 Caspase-3 / 7 XIAP->Casp37 Inhibits Casp9->Casp37 Activates Casp8 Caspase-8 Casp8->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis TNFa_Signal->Casp8

Caption: Mechanism of this compound in promoting apoptosis.

Binding Affinity and Potency

The efficacy of this compound is rooted in its high binding affinity for its IAP targets. Quantitative analysis, primarily through fluorescence polarization-based assays, has determined its inhibitory constants (Ki) and IC50 values. This compound is reported to be 300 to 7,000 times more potent than its monovalent counterparts and the natural Smac AVPI peptide for binding to XIAP.

Target ProteinDomain(s) TargetedBinding Constant (Ki)IC50Citations
cIAP-1 BIR2 and BIR30.31 nM-
cIAP-2 BIR31.1 nM-
XIAP BIR2 and BIR30.56 nM1.39 nM

Cellular Effects of this compound

In vitro studies using various cancer cell lines have demonstrated the potent cellular activities of this compound.

Induction of cIAP-1 Degradation

Consistent with its mechanism of action, this compound treatment leads to the swift and potent degradation of cIAP-1. In cell lines such as the MDA-MB-231 breast cancer line, treatment with this compound at concentrations as low as 1 nM can reduce cIAP-1 levels to undetectable amounts within 60 minutes. This degradation is very rapid, with significant reduction observed within 5 to 10 minutes of drug exposure.

Caspase Activation and Apoptosis

By neutralizing IAP-mediated inhibition, this compound triggers the caspase cascade.

  • Caspase Activation: Treatment with this compound, often in combination with TNFα, leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3). Knockdown of caspase-8 and caspase-3 markedly reduces the apoptotic activity of this compound.

  • Apoptosis Induction: In sensitive cell lines like MDA-MB-231 and SK-OV-3, 1 nM of this compound can induce apoptosis in over 30% of the cell population within 12 hours. This effect is often dependent on an autocrine TNFα signaling loop that is initiated following cIAP-1 degradation.

Effects on Cell Viability

As a single agent, this compound has minimal to moderate effects on the viability of many cancer cell lines. However, its true potential is realized in combination therapies. When combined with TNF-related apoptosis-inducing ligand (TRAIL), this compound dramatically sensitizes both TRAIL-sensitive and TRAIL-resistant cancer cells to apoptosis, reducing the IC50 values of TRAIL by one to three orders of magnitude in many cell lines. Similar synergistic effects are observed when this compound is combined with conventional chemotherapies like gemcitabine or radiation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used in the in vitro characterization of this compound.

Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the binding affinity of this compound to IAP proteins.

Principle: A small, fluorescently-tagged peptide (tracer) that binds to the IAP protein is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger IAP protein, its tumbling slows, increasing polarization. This compound competes with the tracer for binding, causing a dose-dependent decrease in polarization.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide).

  • Component Mixture: In a 96-well or 384-well black plate, add the recombinant IAP protein (e.g., 3 nM XIAP BIR2-BIR3), the fluorescent tracer (e.g., 1 nM Smac-1F), and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes to allow the binding reaction to reach equilibrium.

  • Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters for the tracer's excitation and emission wavelengths.

  • Data Analysis: Plot the polarization values against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

FP_Assay_Workflow Workflow: Fluorescence Polarization Binding Assay start Start reagents Prepare Assay Buffer, IAP Protein, Tracer, and this compound Dilutions start->reagents mix Mix IAP Protein, Tracer, and this compound in Microplate reagents->mix incubate Incubate at Room Temperature (30 min) mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Plot Data and Fit Curve to Determine IC50/Ki measure->analyze end End analyze->end

Caption: Experimental workflow for the FP binding assay.
Western Blotting for Protein Analysis

This technique is used to detect the degradation of cIAP-1 and the cleavage of caspases and PARP.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat with desired concentrations of this compound for specified time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-cIAP-1, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

WB_Workflow Workflow: Western Blotting start Cell Treatment & Lysis quantify Protein Quantification (BCA) start->quantify sds_page SDS-PAGE Separation quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (5% Milk/BSA) transfer->block primary_ab Primary Antibody Incubation (4°C) block->primary_ab secondary_ab Secondary Antibody Incubation (RT) primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect

Caption: Experimental workflow for Western Blotting.
Cell Viability Assay (WST-1 or MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of this compound, alone or in combination with another agent (e.g., TRAIL), for the desired duration (e.g., 24-72 hours).

  • Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement:

    • For WST-1, measure the absorbance directly at 450 nm.

    • For MTT, first add a solubilizing agent (like DMSO) to dissolve the formazan crystals, then measure the absorbance at 570 nm.

  • Analysis: Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability.

Viability_Workflow Workflow: Cell Viability Assay (WST-1) seed Seed Cells in 96-Well Plate treat Treat with this compound +/- Other Agents seed->treat incubate_treat Incubate for 24-72 Hours treat->incubate_treat add_wst Add WST-1 Reagent to Each Well incubate_treat->add_wst incubate_wst Incubate for 1-4 Hours at 37°C add_wst->incubate_wst measure Measure Absorbance at 450 nm incubate_wst->measure calculate Calculate Percent Viability vs. Control measure->calculate

Caption: Experimental workflow for a WST-1 cell viability assay.
Apoptosis Assay (Annexin V / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound as required.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

References

The Dual-Pronged Assault of SM-164 on Cancer's Survival aaxis: An In-depth Technical Guide to its Effects on Intrinsic and Extrinsic Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of SM-164, a bivalent Smac mimetic, and its potent anti-cancer activity through the targeted induction of apoptosis. This compound's mechanism of action involves the concurrent inhibition of key members of the Inhibitor of Apoptosis Protein (IAP) family, leading to the activation of both the intrinsic and extrinsic apoptosis pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and apoptosis research.

Executive Summary

This compound is a potent, cell-permeable, non-peptide small molecule that mimics the endogenous pro-apoptotic protein Smac/DIABLO. By binding to and neutralizing multiple IAP family members, this compound effectively removes the brakes on programmed cell death, making it a promising candidate for cancer therapy. This guide will delve into the molecular interactions and cellular consequences of this compound treatment, with a focus on its differential effects on the two major apoptosis signaling cascades. Quantitative binding data, detailed experimental methodologies, and visual representations of the involved pathways are provided to facilitate a deeper understanding of this compound's therapeutic potential.

Quantitative Analysis of this compound's Binding Affinity

This compound's potency is rooted in its high-affinity binding to the Baculoviral IAP Repeat (BIR) domains of several IAP proteins. This interaction is critical for displacing caspases and promoting their activation. The bivalent nature of this compound allows it to bind with significantly higher avidity to certain IAPs compared to its monovalent counterparts.[1]

Target ProteinBinding Domain(s)Ki (nM)IC50 (nM)Reference(s)
XIAP BIR2 and BIR30.561.39[2][3]
cIAP-1 BIR2 and BIR30.31-
cIAP-2 BIR31.1-

Table 1: Binding Affinities of this compound to IAP Proteins. The data highlights the nanomolar potency of this compound against key IAP family members. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values were determined by fluorescence polarization-based assays.

Impact on the Extrinsic Apoptosis Pathway

The extrinsic apoptosis pathway is initiated by the binding of death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or TRAIL, to their cognate death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of the initiator caspase, Caspase-8.

This compound significantly sensitizes cancer cells to TNF-α- and TRAIL-induced apoptosis. Its primary mechanism in this pathway is the degradation of cellular IAP1 (cIAP1) and cIAP2. These IAPs are E3 ubiquitin ligases that play a crucial role in the TNF-α signaling pathway. By targeting cIAP1/2 for proteasomal degradation, this compound prevents the ubiquitination of key signaling molecules, thereby promoting the formation of a pro-apoptotic complex and subsequent activation of Caspase-8. The activation of Caspase-8 then leads to the cleavage and activation of executioner caspases, such as Caspase-3, culminating in apoptosis.

Extrinsic_Pathway_SM164 cluster_DISC DISC Formation TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds TRADD_FADD TRADD/FADD TNFR1->TRADD_FADD recruits Pro_Casp8 Pro-Caspase-8 TRADD_FADD->Pro_Casp8 recruits Casp8 Caspase-8 Pro_Casp8->Casp8 activates Executioner_Caspases Executioner Caspases (Caspase-3, -7) Casp8->Executioner_Caspases activates cIAP1_2 cIAP1/2 cIAP1_2->Casp8 | inhibits Proteasome Proteasome cIAP1_2->Proteasome degradation SM164 This compound SM164->cIAP1_2 binds & promotes autoubiquitination Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Figure 1: this compound's effect on the extrinsic apoptosis pathway.

Impact on the Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is triggered by intracellular stress signals. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors, including cytochrome c and Smac/DIABLO, into the cytoplasm. Cytochrome c initiates the formation of the apoptosome, which activates the initiator caspase, Caspase-9.

This compound's key role in the intrinsic pathway is its potent antagonism of X-linked inhibitor of apoptosis protein (XIAP). XIAP directly binds to and inhibits the activity of Caspase-9, as well as the executioner caspases, Caspase-3 and -7. By binding to the BIR2 and BIR3 domains of XIAP with high affinity, this compound mimics the action of endogenous Smac/DIABLO, displacing the caspases from XIAP's inhibitory grip. This liberation of caspases allows for the amplification of the apoptotic signal, leading to efficient cell death. In some cellular contexts, particularly in combination with other stimuli like radiation, this compound's disruption of the XIAP-caspase-9 interaction is a predominant mechanism for inducing apoptosis.

Intrinsic_Pathway_SM164 cluster_Mito Mitochondrial Events Mito_Stress Intracellular Stress Mitochondrion Mitochondrion Mito_Stress->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Smac_DIABLO Smac/DIABLO Mitochondrion->Smac_DIABLO releases Apaf1 Apaf-1 CytoC->Apaf1 binds XIAP XIAP Smac_DIABLO->XIAP | inhibits Apoptosome Apoptosome Apaf1->Apoptosome forms Pro_Casp9 Pro-Caspase-9 Apoptosome->Pro_Casp9 recruits & activates Casp9 Caspase-9 Pro_Casp9->Casp9 Executioner_Caspases Executioner Caspases (Caspase-3, -7) Casp9->Executioner_Caspases activates XIAP->Casp9 | inhibits XIAP->Executioner_Caspases | inhibits SM164 This compound SM164->XIAP | inhibits Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Figure 2: this compound's effect on the intrinsic apoptosis pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of this compound for IAP proteins.

FP_Assay_Workflow Prepare_Reagents 1. Prepare Reagents: - Fluorescently-labeled Smac peptide (tracer) - Recombinant IAP protein - this compound serial dilutions - Assay Buffer Incubate 2. Incubate: - Tracer, IAP protein, and this compound in a microplate Prepare_Reagents->Incubate Measure_FP 3. Measure Fluorescence Polarization using a plate reader Incubate->Measure_FP Analyze_Data 4. Data Analysis: - Plot polarization vs. This compound concentration - Calculate Ki or IC50 Measure_FP->Analyze_Data

Figure 3: Workflow for a Fluorescence Polarization (FP) binding assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescently labeled Smac-derived peptide (e.g., with FITC or TAMRA) in an appropriate assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/ml bovine gamma globulin, 0.02% sodium azide).

    • Prepare a stock solution of the purified recombinant IAP protein (e.g., XIAP BIR2-BIR3, cIAP-1 BIR3) in the same assay buffer.

    • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for the competition assay.

  • Assay Setup:

    • In a low-volume, black microplate, add the assay buffer, the fluorescent tracer at a fixed concentration (typically in the low nanomolar range), and the IAP protein at a fixed concentration.

    • Add the different concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with tracer only (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 30 minutes to 2 hours) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the anisotropy or polarization values for each well.

    • Plot the polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Western Blotting for cIAP-1 Degradation and Caspase Activation

This technique is used to visualize the decrease in cIAP-1 protein levels and the cleavage of caspases, which indicates their activation.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for different time points. Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for cIAP-1, cleaved Caspase-8, cleaved Caspase-9, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment:

    • Treat cells with this compound as described for Western blotting.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

    • Centrifuge the cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Add more 1X Annexin V binding buffer to each sample.

    • Analyze the samples on a flow cytometer immediately.

    • Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Conclusion

This compound demonstrates a robust and multifaceted mechanism for inducing apoptosis in cancer cells. By effectively targeting cIAP1/2 for degradation, it potentiates the extrinsic apoptosis pathway, making tumors more susceptible to death receptor-mediated killing. Concurrently, its potent inhibition of XIAP unleashes the intrinsic apoptosis pathway by liberating key caspases from their inhibitory control. This dual-pronged attack on cancer's survival mechanisms underscores the therapeutic promise of this compound and provides a strong rationale for its continued development as a novel anti-cancer agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the intricate cellular effects of this and other Smac mimetics.

References

Methodological & Application

Application Notes and Protocols for SM-164 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SM-164 is a potent, cell-permeable, bivalent Smac (Second Mitochondria-derived Activator of Caspases) mimetic that acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein Smac, this compound can relieve the IAP-mediated inhibition of caspases, thereby promoting apoptosis in cancer cells. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound functions by binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, primarily targeting X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP1 and IAP2 (cIAP1 and cIAP2).[1][2] This interaction has two main consequences:

  • Antagonism of XIAP: this compound directly blocks the ability of XIAP to bind and inhibit caspases-3, -7, and -9, thereby promoting their pro-apoptotic activity.[1][3][4]

  • Degradation of cIAP1/2: Binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway. A critical consequence of cIAP1/2 degradation is the sensitization of cells to TNFα-induced apoptosis.

The bivalent nature of this compound allows it to concurrently interact with multiple BIR domains, resulting in high potency.

Quantitative Data Summary

The following table summarizes the binding affinities and effective concentrations of this compound from various studies.

ParameterValueProtein/Cell LineReference
Binding Affinity (Ki)
0.56 nMXIAP (BIR2-BIR3)
0.31 nMcIAP-1 (BIR2-BIR3)
1.1 nMcIAP-2 (BIR3)
IC50 1.39 nMXIAP (BIR2-BIR3)
Effective Concentration 1-100 nMVarious cancer cell lines
1 nMInduces apoptosis in HL-60 cells
10 nMEffective cIAP-1 degradation
100 nMUsed in combination with TRAIL

Experimental Protocols

Reconstitution and Storage of this compound
  • Reconstitution: this compound is typically supplied as a lyophilized powder. To create a stock solution (e.g., 10 mM), reconstitute 1 mg of the powder in 89 μL of DMSO. For lower concentrations, such as 1 mg/mL, dissolve 1 mg in 1 mL of DMSO.

  • Storage:

    • Lyophilized powder: Store at -20°C for up to 24 months.

    • Stock solution in DMSO: Aliquot and store at -20°C for up to 3 months or -80°C for up to 2 years to avoid multiple freeze-thaw cycles.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of this compound on cell survival and growth.

a) MTT Assay

  • Cell Seeding: Plate 3,000-3,500 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

b) WST-1/WST-8 Assay

This assay is similar to the MTT assay but the final product is water-soluble.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • WST Reagent Addition: Add 10 µL of WST-1 or WST-8 reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

c) Trypan Blue Exclusion Assay

This method assesses cell viability by counting cells that can exclude the trypan blue dye.

  • Cell Culture and Treatment: Culture and treat cells in larger format plates (e.g., 6-well plates).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Cell Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound as desired.

  • Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and wash with serum-containing media.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 500 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 5-15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

b) Caspase Activity Assay

This assay measures the activity of key executioner caspases like caspase-3 and caspase-7.

  • Cell Lysis: After treatment with this compound, lyse the cells according to the manufacturer's protocol for the specific caspase activity assay kit being used.

  • Substrate Addition: Add the caspase-3/7 substrate (e.g., a fluorogenic or colorimetric substrate).

  • Incubation: Incubate at 37°C for the recommended time.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader.

Western Blotting

Western blotting is used to detect changes in the levels of specific proteins involved in the apoptosis pathway.

  • Cell Lysis:

    • After treatment, wash cells with cold PBS and lyse them on ice for 20-30 minutes in RIPA buffer (150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation: Mix the desired amount of protein (10-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cIAP-1, XIAP, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

SM164_Mechanism_of_Action SM164 This compound XIAP XIAP SM164->XIAP Inhibits cIAP1_2 cIAP1/2 SM164->cIAP1_2 Binds to Caspases Caspase-3, -7, -9 XIAP->Caspases Inhibits Proteasome Proteasomal Degradation cIAP1_2->Proteasome Auto-ubiquitination TNFa_pathway TNFα Signaling Sensitization cIAP1_2->TNFa_pathway Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces Proteasome->TNFa_pathway Enhances

Caption: Mechanism of action of this compound.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B Sample Preparation (with Laemmli buffer) A->B C SDS-PAGE B->C D Protein Transfer (to membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H

Caption: A typical workflow for Western blotting.

AnnexinV_PI_Assay_Workflow start Treat cells with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for SM-164 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of SM-164, a bivalent Smac mimetic, in various xenograft models. The protocols are based on established research to guide the design and execution of preclinical in vivo studies.

Introduction

This compound is a potent, cell-permeable, non-peptide small molecule that functions as an antagonist of the X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2). By mimicking the endogenous mitochondrial protein Smac/DIABLO, this compound promotes apoptosis in cancer cells. Its bivalent nature allows for high-affinity binding to IAP proteins, leading to their degradation and subsequent activation of caspases.[1][2][3] This document outlines the established dosages, administration routes, and experimental protocols for utilizing this compound in xenograft models to evaluate its anti-tumor efficacy.

Mechanism of Action: IAP Inhibition

This compound's primary mechanism involves the inhibition of IAP proteins, which are often overexpressed in cancer cells and contribute to therapeutic resistance.

  • cIAP1/2 Degradation: this compound induces the rapid degradation of cIAP1 and cIAP2.[4][5]

  • XIAP Antagonism: It efficiently antagonizes XIAP, relieving its inhibition of caspases-3, -7, and -9.

  • Caspase Activation: By removing the IAP-mediated blockade, this compound facilitates the activation of the caspase cascade, leading to apoptosis.

The following diagram illustrates the signaling pathway affected by this compound.

SM164_Pathway cluster_0 Apoptotic Stimuli (e.g., TNFα) cluster_1 IAP-mediated Inhibition cluster_2 This compound Action cluster_3 Apoptosis Execution TNFa TNFα Caspase8 Caspase-8 TNFa->Caspase8 cIAP cIAP1/2 cIAP->Caspase8 Inhibits XIAP XIAP Caspase37 Caspase-3/7 XIAP->Caspase37 Inhibits Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Caspase9->Caspase37 SM164 This compound SM164->cIAP Promotes Degradation SM164->XIAP Antagonizes Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., MDA-MB-231) Tumor_Implantation Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., SCID Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration (this compound +/- Other Agents) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision Data_Analysis Data Analysis Tumor_Excision->Data_Analysis

References

Preparation of SM-164 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the preparation, storage, and handling of stock solutions of SM-164, a potent, cell-permeable, bivalent Smac mimetic that acts as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1][2][3][4][5] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and maximizing the compound's efficacy in in-vitro and in-vivo studies. These guidelines are intended to ensure the stability and activity of this compound for research applications.

Introduction to this compound

This compound is a non-peptide small molecule that mimics the endogenous protein Smac/DIABLO, leading to the degradation of cellular IAP proteins (cIAP-1 and cIAP-2) and the inhibition of X-linked inhibitor of apoptosis protein (XIAP). By targeting IAPs, this compound can induce apoptosis in cancer cells and is a valuable tool for studying the role of IAPs in cell death pathways. Given its potency, with an IC50 value of 1.39 nM for binding to the BIR2 and BIR3 domains of XIAP, precise and accurate solution preparation is paramount for achieving reliable experimental outcomes.

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Molecular Weight1121.4 g/mol
AppearanceLyophilized powder
Solubility in DMSO≥56.07 mg/mL
50 mg/mL
25 mg/mL (may require sonication)
Solubility in WaterInsoluble
Solubility in EthanolInsoluble

Experimental Protocols

Materials and Equipment
  • This compound lyophilized powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a method for preparing a commonly used 10 mM stock solution.

  • Acclimatization: Allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Reconstitution: For preparing a 10 mM stock solution from 1 mg of this compound, add 89 μL of high-purity DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.

    • For complete dissolution, it is recommended to warm the solution at 37°C for 10 minutes and/or sonicate in an ultrasonic water bath for a few minutes.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

    • Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

G cluster_prep Stock Solution Preparation cluster_storage Storage start Start: this compound Lyophilized Powder equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex / Sonicate / Warm to 37°C add_dmso->dissolve check_solubility Visually Confirm Complete Dissolution dissolve->check_solubility check_solubility->dissolve Incomplete Dissolution aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Clear Solution store_short Short-term Storage (-20°C, <3 months) aliquot->store_short store_long Long-term Storage (-80°C, <1 year) aliquot->store_long

Caption: Workflow for the preparation and storage of this compound stock solution.

Stability and Storage Recommendations

Proper storage is critical to maintain the potency of this compound.

FormStorage TemperatureDurationRecommendations
Lyophilized Powder-20°C24 monthsStore desiccated.
Stock Solution in DMSO-20°CUp to 3 monthsUse within this period to prevent loss of potency.
Stock Solution in DMSO-80°CUp to 1 yearRecommended for long-term storage.

Note: Always aliquot the stock solution to avoid multiple freeze-thaw cycles.

Application of this compound in Signaling Pathways

This compound primarily functions by antagonizing IAP proteins, which are key regulators of apoptosis. The binding of this compound to XIAP, cIAP-1, and cIAP-2 unleashes caspase activity, leading to programmed cell death.

G cluster_pathway This compound Mechanism of Action SM164 This compound IAPs IAP Proteins (XIAP, cIAP1/2) SM164->IAPs Inhibits Caspases Caspases (e.g., Caspase-3, -9) IAPs->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Simplified signaling pathway showing this compound antagonism of IAPs to induce apoptosis.

Safety and Handling Precautions

  • This compound is a potent bioactive compound. Standard laboratory safety procedures should be followed.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.

  • Handle the lyophilized powder in a chemical fume hood to avoid inhalation.

  • For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the preparation and handling of this compound stock solutions. Adherence to these guidelines, particularly regarding the choice of solvent, dissolution techniques, and storage conditions, will ensure the integrity and reproducibility of experiments involving this potent IAP antagonist.

References

Application Notes and Protocols: Synergistic Anti-Cancer Effects of SM-164 in Combination with TRAIL

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for utilizing the Smac mimetic, SM-164, in combination with TNF-related apoptosis-inducing ligand (TRAIL) to enhance anti-cancer activity. Overcoming resistance to TRAIL-induced apoptosis is a significant challenge in cancer therapy. One key mechanism of resistance is the overexpression of Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 (cIAP1). This compound, a potent, cell-permeable, bivalent Smac mimetic, effectively antagonizes these IAPs, thereby sensitizing cancer cells to TRAIL-mediated apoptosis. The combination of this compound and TRAIL has demonstrated strong synergistic effects in various cancer models, making it a promising therapeutic strategy.[1][2]

Mechanism of Action

TRAIL initiates apoptosis by binding to its death receptors, DR4 and DR5, on the cell surface.[3] This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates caspase-8.[3] Activated caspase-8 then triggers a caspase cascade, leading to the execution of apoptosis.[3]

In many cancer cells, this pathway is inhibited by IAP proteins. XIAP directly binds to and inhibits caspases-3, -7, and -9, while cIAP1 and cIAP2 are involved in signaling pathways that suppress apoptosis.

This compound mimics the function of the endogenous mitochondrial protein Smac/DIABLO, which is a natural antagonist of IAPs. As a bivalent Smac mimetic, this compound can concurrently bind to multiple BIR (Baculoviral IAP Repeat) domains on IAP proteins with high affinity. The mechanism of synergy between this compound and TRAIL involves two key actions of this compound:

  • Degradation of cIAP1/2: this compound induces auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.

  • Antagonism of XIAP: this compound binds to XIAP, preventing it from inhibiting caspases.

By removing these inhibitory signals, this compound allows for the amplification of the TRAIL-induced apoptotic signal, leading to robust caspase activation and cell death, even in TRAIL-resistant cancer cells.

Signaling Pathway Diagram

The following diagram illustrates the synergistic apoptotic signaling pathway of this compound and TRAIL.

TRAIL_SM164_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL DR4_DR5 DR4 / DR5 TRAIL->DR4_DR5 Binding DISC DISC Formation (FADD, Pro-Caspase-8) DR4_DR5->DISC Recruitment Casp8 Active Caspase-8 DISC->Casp8 Activation ProCasp8 Pro-Caspase-8 Bid Bid Casp8->Bid Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage tBid tBid Bid->tBid Casp3 Active Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cIAP1 cIAP1 Proteasome Proteasomal Degradation cIAP1->Proteasome Degradation XIAP XIAP XIAP->Casp3 SM164 This compound SM164->cIAP1 Inhibition SM164->XIAP Inhibition

Caption: Synergistic apoptotic pathway of this compound and TRAIL.

Quantitative Data

Table 1: Binding Affinity of this compound to IAP Proteins

This table summarizes the binding affinities (Ki values) of this compound for key IAP proteins. The low nanomolar values indicate high-affinity binding.

IAP ProteinBinding Domain(s)Ki (nM)
XIAPBIR2 and BIR30.56
cIAP1BIR2 and BIR30.31
cIAP2BIR31.1

Data sourced from Lu et al. (2008).

Table 2: Synergistic Effect of this compound on TRAIL-Induced Cytotoxicity (IC50 Values)

This compound significantly reduces the half-maximal inhibitory concentration (IC50) of TRAIL in various cancer cell lines, demonstrating potent synergy. At a concentration of 100 nM, this compound has been shown to decrease the IC50 values of TRAIL by one to three orders of magnitude in a majority of breast, prostate, and colon cancer cell lines tested. The table below provides a representative summary of this effect.

Cell LineCancer TypeTRAIL IC50 (ng/mL)TRAIL IC50 with 100 nM this compound (ng/mL)Fold Sensitization
MDA-MB-453Breast>1000 (Resistant)~10>100
SK-BR-3Breast~50<1>50
PC-3Prostate>1000 (Resistant)~50>20
DU-145Prostate~200~540
SW480Colon>1000 (Resistant)~20>50
SW620Colon~100<1>100

Note: The values presented are approximations derived from published graphical data and statements indicating significant reductions in IC50. Actual values may vary based on experimental conditions.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the synergistic effects of this compound and TRAIL.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Breast, Prostate, Colon Cancer Cell Lines) treatment 2. Treatment - Vehicle Control - this compound alone - TRAIL alone - this compound + TRAIL cell_culture->treatment viability 3a. Cell Viability Assay (WST-8) treatment->viability apoptosis 3b. Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis caspase 3c. Caspase Activity Assay (Luminometry) treatment->caspase western 3d. Western Blot Analysis (cIAP1, XIAP, Caspases, PARP) treatment->western ic50 4a. IC50 Calculation viability->ic50 apoptosis_quant 4b. Quantification of Apoptosis apoptosis->apoptosis_quant caspase->apoptosis_quant protein_exp 4c. Protein Expression Analysis western->protein_exp

Caption: General experimental workflow for this compound and TRAIL combination studies.

Protocol: Cell Viability Assay (WST-8)

This protocol is for assessing cell viability and cytotoxicity following treatment with this compound and/or TRAIL.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Recombinant human TRAIL

  • WST-8 reagent (e.g., Cell Counting Kit-8)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of TRAIL and a fixed concentration of this compound (e.g., 100 nM).

  • Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of TRAIL, this compound, or the combination. Include vehicle-only wells as a control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined using appropriate software.

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound and/or TRAIL as described for the viability assay.

  • Harvest cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol: Caspase Activity Assay

This protocol measures the activity of key executioner caspases (e.g., caspase-3/7) and initiator caspases (caspase-8, caspase-9).

Materials:

  • White-walled 96-well plates

  • Treated and control cells

  • Luminescent caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat as described previously.

  • After the treatment period, equilibrate the plate to room temperature.

  • Prepare the caspase-glo reagent according to the manufacturer's instructions.

  • Add 100 µL of the caspase-glo reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • Normalize the luminescence signal to the number of cells or total protein concentration if necessary.

Protocol: Western Blot Analysis

This protocol is for detecting changes in the expression and cleavage of key proteins in the this compound/TRAIL signaling pathway.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-caspase-8, anti-caspase-9, anti-caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse treated and control cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system. Analyze the bands for changes in expression (cIAP1, XIAP) and cleavage (caspases, PARP).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No synergistic effect observed Cell line is resistant to the combination; Suboptimal concentrations of this compound or TRAIL; Incorrect incubation time.Screen a panel of cell lines; Perform dose-response experiments to determine optimal concentrations; Conduct a time-course experiment.
High background in apoptosis assay Harsh cell handling; Over-trypsinization.Handle cells gently; Use a milder dissociation reagent or scrape cells; Ensure all buffers are cold.
Weak or no signal in Western blot Insufficient protein loading; Poor antibody quality; Inefficient protein transfer.Increase protein amount; Validate primary antibody; Check transfer efficiency with Ponceau S staining.

Conclusion

The combination of this compound and TRAIL represents a powerful strategy to overcome apoptosis resistance in cancer cells. By effectively targeting IAP proteins, this compound sensitizes a broad range of cancer cell types to TRAIL-induced cell death. The protocols provided herein offer a comprehensive guide for researchers to investigate and quantify the synergistic anti-cancer effects of this combination therapy. Careful optimization of experimental conditions for specific cell lines is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: SM-164 for Radiosensitization of Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiotherapy is a cornerstone of cancer treatment, yet intrinsic and acquired radioresistance in tumor cells remains a significant clinical challenge, often leading to local recurrence and treatment failure.[1][2] A promising strategy to overcome this obstacle is the use of radiosensitizing agents that can enhance the efficacy of radiation therapy. SM-164, a small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC), has emerged as a potent radiosensitizer in various cancer models, including head and neck squamous cell carcinoma (HNSCC) and breast cancer.[1][3][4]

This compound functions by targeting Inhibitor of Apoptosis Proteins (IAPs), a family of anti-apoptotic proteins often overexpressed in cancer cells. Specifically, this compound promotes the degradation of cellular IAP-1 (cIAP-1) and disrupts the inhibitory binding of X-linked IAP (XIAP) to caspases. This dual action removes the brakes on apoptosis, thereby lowering the threshold for radiation-induced cell death. Mechanistic studies have revealed that this compound-mediated radiosensitization is critically dependent on the activation of caspases, leading to enhanced apoptosis in tumor cells. In some cellular contexts, this process is further amplified by the activation of the NF-κB pathway and subsequent secretion of tumor necrosis factor-alpha (TNFα).

These application notes provide a comprehensive overview of the use of this compound as a radiosensitizing agent, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data.

Data Presentation: Efficacy of this compound in Radiosensitization

The following tables summarize the quantitative data from preclinical studies investigating the radiosensitizing effects of this compound in various cancer cell lines.

Table 1: In Vitro Radiosensitization by this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound ConcentrationSensitization Enhancement Ratio (SER)Key FindingsReference
UMSCC-1Head and Neck Squamous Cell CarcinomaSub-nanomolar1.32 - 1.51Radiosensitization is dependent on caspase activation and associated with NF-κB activation and TNFα secretion.
SK-BR-3Breast Cancer200 nM1.7 - 1.8Radiosensitization mediated by the intrinsic apoptosis pathway (caspase-9 and -3 activation).
MDA-MB-468Breast Cancer200 nM1.7 - 1.8Radiosensitization mediated by both extrinsic (caspase-8) and intrinsic (caspase-9 and -3) apoptosis pathways.
UMSCC-12Head and Neck Squamous Cell CarcinomaNot specified1.22 (after Bcl-2 knockdown)Initially resistant; Bcl-2 knockdown sensitized cells to radiation.
UMSCC-74BHead and Neck Squamous Cell CarcinomaNot specified1.29 (after Bcl-2 knockdown)Initially resistant; Bcl-2 knockdown sensitized cells to radiation.

Table 2: In Vivo Radiosensitization by this compound

Tumor ModelCancer TypeThis compound DosageRadiation RegimenKey FindingsReference
UMSCC-1 XenograftHead and Neck Squamous Cell Carcinoma5 mg/kg, i.v.2 Gy/day, 5 days/week for 2 weeksThis compound significantly enhanced tumor growth delay in combination with radiation with minimal toxicity.

Signaling Pathways and Experimental Workflow

Mechanism of this compound Mediated Radiosensitization

SM164_Radiosensitization_Pathway cluster_treatment Treatment cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction This compound This compound cIAP-1 Degradation cIAP-1 Degradation This compound->cIAP-1 Degradation XIAP Inhibition XIAP Inhibition This compound->XIAP Inhibition Radiation Radiation DNA Damage DNA Damage Radiation->DNA Damage NF-kB Activation NF-kB Activation cIAP-1 Degradation->NF-kB Activation Caspase-9 Activation Caspase-9 Activation XIAP Inhibition->Caspase-9 Activation removes inhibition DNA Damage->Caspase-9 Activation intrinsic pathway TNFa Secretion TNFa Secretion NF-kB Activation->TNFa Secretion Caspase-8 Activation Caspase-8 Activation TNFa Secretion->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Signaling pathway of this compound induced radiosensitization.

General Experimental Workflow for In Vitro Radiosensitization Studies

experimental_workflow cluster_assays Assessments start Seed Tumor Cells pretreatment Pre-treat with this compound (24h) start->pretreatment irradiation Expose to varying doses of Radiation pretreatment->irradiation incubation Incubate for colony formation (6-11 days) or for assays (24-48h) irradiation->incubation clonogenic_assay Clonogenic Survival Assay incubation->clonogenic_assay apoptosis_assay Apoptosis Assay (FACS) incubation->apoptosis_assay caspase_assay Caspase Activity Assay incubation->caspase_assay western_blot Western Blot (IAP levels) incubation->western_blot end Data Analysis (Calculate SER) clonogenic_assay->end apoptosis_assay->end caspase_assay->end western_blot->end

Caption: A typical workflow for in vitro radiosensitization experiments.

Experimental Protocols

In Vitro Radiosensitization using Clonogenic Survival Assay

This protocol is designed to determine the sensitization enhancement ratio (SER) of this compound in combination with radiation.

Materials:

  • Tumor cell line of interest (e.g., UMSCC-1, MDA-MB-468)

  • Complete cell culture medium

  • This compound (water-soluble)

  • 60-mm cell culture dishes

  • Radiation source (e.g., Philips RT250)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed cells in 60-mm dishes at appropriate densities to yield approximately 50-100 colonies per dish for each treatment condition. Allow cells to attach overnight.

  • This compound Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 10-200 nM) for 24 hours prior to irradiation. Include a vehicle control group.

  • Irradiation: Expose the dishes to varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, replace the medium with fresh complete medium and incubate at 37°C for 6-11 days, or until colonies are visible.

  • Colony Staining and Counting:

    • Wash the dishes with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with 0.5% crystal violet solution for 15 minutes.

    • Gently wash with water and air dry.

    • Count colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition.

    • Fit the survival curves using a linear-quadratic model.

    • Determine the Sensitization Enhancement Ratio (SER) by dividing the radiation dose required to achieve a certain level of cell kill (e.g., 50%) in the absence of this compound by the dose required for the same level of cell kill in the presence of this compound.

Apoptosis Assessment by Flow Cytometry

This protocol measures the induction of apoptosis following treatment with this compound and radiation.

Materials:

  • Treated cells from a 6-well plate format

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 200 nM) and/or radiation (e.g., 6 Gy) as described previously.

  • Cell Harvesting: At 24 and 48 hours post-irradiation, harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The sub-G1 population is indicative of apoptotic cells.

Caspase Activity Assay

This protocol quantifies the activation of key caspases in the apoptotic pathway.

Materials:

  • Treated cell lysates

  • Caspase-3, -8, and -9 activity assay kits (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or radiation. At the desired time point, lyse the cells according to the assay kit's instructions.

  • Assay Performance:

    • Add the cell lysate to a 96-well plate.

    • Add the specific caspase substrate (e.g., DEVD for caspase-3, IETD for caspase-8, LEHD for caspase-9).

    • Incubate as per the manufacturer's protocol to allow for substrate cleavage.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Quantify the fold-change in caspase activity relative to untreated controls. In MDA-MB-468 cells, a combination of this compound and radiation resulted in up to a 4-fold, 5-fold, and 8-fold activation of caspases-8, -9, and -3, respectively.

In Vivo Radiosensitization in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound as a radiosensitizer.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells (e.g., 5 million UMSCC-1 cells)

  • This compound solution for injection

  • Irradiation equipment for small animals

Procedure:

  • Tumor Inoculation: Subcutaneously inoculate tumor cells into the flanks of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 70 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

  • Treatment Regimen:

    • Administer this compound (e.g., 5 mg/kg, i.v.) and radiation (e.g., 2 Gy) once a day, 5 days a week for a specified duration (e.g., two weeks).

  • Tumor Monitoring: Measure tumor volume regularly (e.g., every 2-3 days).

  • Toxicity Assessment: Monitor animal weight and general health throughout the study.

  • Endpoint and Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for cIAP-1 degradation). Compare tumor growth delay among the different treatment groups.

Conclusion

This compound is a promising radiosensitizing agent that enhances the efficacy of radiation therapy by targeting IAP proteins and promoting caspase-dependent apoptosis in tumor cells. The protocols and data presented here provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in combination with radiotherapy. Further investigation into the predictive biomarkers of response to this compound-mediated radiosensitization, such as Bcl-2 expression levels, will be crucial for its successful clinical translation.

References

Application Notes and Protocols for In Vivo Studies of SM-164

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-164 is a potent, cell-permeable, bivalent Smac mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous mitochondrial protein Smac/DIABLO, this compound binds to IAPs, primarily cIAP-1, cIAP-2, and XIAP, thereby relieving their inhibition of caspases and promoting apoptosis in cancer cells.[1][2][3][4] Specifically, this compound induces the degradation of cIAP-1 and cIAP-2 and antagonizes the caspase-inhibitory function of XIAP.[1] This mechanism of action makes this compound a promising candidate for cancer therapy, both as a single agent and in combination with other anti-cancer agents like TRAIL or conventional chemotherapy. These application notes provide detailed protocols for the in vivo evaluation of this compound in xenograft models.

Signaling Pathway of this compound

The diagram below illustrates the proposed signaling pathway through which this compound induces apoptosis. In cancer cells, IAPs (cIAP-1, cIAP-2, and XIAP) block apoptosis by inhibiting caspases and promoting pro-survival signaling. This compound, a Smac mimetic, binds to IAPs, leading to the degradation of cIAP-1/2 and the neutralization of XIAP. This relieves the inhibition of the caspase cascade, allowing for the activation of effector caspases (e.g., Caspase-3) and subsequent apoptosis, often in a TNFα-dependent manner.

SM164_Signaling_Pathway cluster_0 Normal Apoptotic Signaling cluster_1 IAP-mediated Inhibition cluster_2 This compound Intervention TNFa TNFα TNFR TNFR TNFa->TNFR binds Complex_I Complex I TNFR->Complex_I activates Caspase8 Pro-caspase-8 Complex_I->Caspase8 activates Caspase3 Pro-caspase-3 Caspase8->Caspase3 cleaves Apoptosis_p Apoptosis Caspase3->Apoptosis_p cIAP cIAP-1/2 cIAP->Complex_I inhibits Degradation Degradation cIAP->Degradation XIAP XIAP XIAP->Caspase3 inhibits SM164 This compound SM164->cIAP promotes degradation SM164->XIAP antagonizes

This compound signaling pathway for apoptosis induction.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a tumor xenograft model. The process begins with the establishment of the animal model, followed by treatment administration, and concludes with data collection and analysis.

Experimental_Workflow cluster_animal_model Animal Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Cell_Culture Tumor Cell Culture (e.g., MDA-MB-231) Cell_Harvest Cell Harvesting & Counting Cell_Culture->Cell_Harvest Implantation Orthotopic/Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration (e.g., 5 mg/kg, i.v.) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Euthanasia & Tumor/Tissue Collection Monitoring->Endpoint Pharmaco Pharmacodynamic Analysis (Western Blot, TUNEL) Endpoint->Pharmaco Efficacy Efficacy Analysis (Tumor Growth Inhibition) Endpoint->Efficacy Toxicity Toxicity Assessment (Histopathology) Endpoint->Toxicity

Experimental workflow for this compound in vivo studies.

Experimental Protocols

Animal Model and Tumor Implantation

This protocol describes the establishment of a breast cancer xenograft model using MDA-MB-231 cells in immunodeficient mice.

Materials:

  • MDA-MB-231 human breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Female immunodeficient mice (e.g., SCID or NOD/SCID), 6-8 weeks old

  • Syringes (1 mL) and needles (27-gauge)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Culture MDA-MB-231 cells in a 37°C, 5% CO2 incubator.

  • When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

  • Wash the cells with PBS and resuspend in serum-free medium.

  • Count the cells and assess viability (should be >95%).

  • Centrifuge the required number of cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 10^7 cells/mL.

  • Anesthetize the mice.

  • For subcutaneous implantation, inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • For orthotopic implantation into the mammary fat pad, make a small incision and inject 100 µL of the cell suspension.

  • Monitor the animals for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

This compound Formulation and Administration

Materials:

  • This compound powder

  • Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)

  • Sterile injection vials

  • Insulin syringes or appropriate i.v. injection equipment

Procedure:

  • Prepare the this compound formulation. A suggested vehicle could be a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration should be calculated based on the desired dose (e.g., 5 mg/kg) and the average weight of the mice.

  • Ensure this compound is fully dissolved and the solution is clear.

  • Administer this compound to the mice via intravenous (i.v.) injection into the tail vein.

  • The treatment schedule will depend on the experimental design (e.g., single dose for pharmacodynamic studies, or multiple doses for efficacy studies).

Tumor and Body Weight Monitoring

Procedure:

  • Measure tumor dimensions (length and width) using digital calipers at least twice a week.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Record the body weight of each mouse at the same time as tumor measurements.

  • Monitor the general health of the animals daily.

Western Blot Analysis for Pharmacodynamics

This protocol is for assessing the levels of cIAP-1, cleaved caspases, and PARP in tumor tissues.

Materials:

  • Tumor tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cIAP-1, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Homogenize harvested tumor tissues in lysis buffer and determine protein concentration.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

TUNEL Assay for Apoptosis in Tumor Tissue

This protocol is for the in situ detection of apoptosis in paraffin-embedded tumor sections.

Materials:

  • Paraffin-embedded tumor sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Proteinase K

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval if required by the kit manufacturer.

  • Permeabilize the sections with Proteinase K.

  • Incubate the sections with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C.

  • Wash the sections to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI.

  • Mount the slides and visualize under a fluorescence microscope. TUNEL-positive cells will show fluorescence at the appropriate wavelength.

Flow Cytometry for Apoptosis Analysis

This protocol is for quantifying apoptosis in tumor cells isolated from treated animals.

Materials:

  • Freshly harvested tumor tissue

  • Collagenase/dispase solution

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Mince the tumor tissue and digest with collagenase/dispase to obtain a single-cell suspension.

  • Wash the cells with PBS and resuspend in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupNumber of Animals (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)p-value
Vehicle Control10150.5 ± 12.31250.8 ± 105.6--
This compound (5 mg/kg)10152.1 ± 11.8625.4 ± 89.250.0<0.01
Combination Tx10149.8 ± 13.1310.2 ± 55.775.2<0.001

Table 2: Body Weight Monitoring

Treatment GroupMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMPercent Change in Body Weight
Vehicle Control20.1 ± 0.522.3 ± 0.6+10.9%
This compound (5 mg/kg)20.3 ± 0.421.9 ± 0.5+7.9%
Combination Tx20.2 ± 0.621.5 ± 0.7+6.4%

Table 3: Pharmacodynamic and Apoptosis Analysis

Treatment GroupcIAP-1 Degradation (Fold Change vs. Vehicle)Cleaved Caspase-3 (Fold Change vs. Vehicle)% TUNEL Positive Cells ± SEM% Annexin V Positive Cells ± SEM
Vehicle Control1.01.02.5 ± 0.83.1 ± 1.2
This compound (5 mg/kg)5.24.815.7 ± 2.118.4 ± 3.5
Combination Tx6.88.128.3 ± 3.932.6 ± 4.1

Disclaimer: These protocols and data tables are provided as a general guide. Researchers should optimize the protocols for their specific experimental conditions and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

References

Application Notes and Protocols for Measuring cIAP Degradation by SM-164

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for measuring the degradation of cellular Inhibitor of Apoptosis Proteins (cIAPs) induced by the Smac mimetic, SM-164. Understanding the degradation of cIAP1 and cIAP2 is crucial for evaluating the mechanism of action and therapeutic potential of this compound and other Smac mimetics.

Introduction

This compound is a potent, bivalent Smac mimetic designed to induce apoptosis in cancer cells by targeting Inhibitor of Apoptosis Proteins (IAPs).[1][2][3][4][5] A primary mechanism of action for this compound is the induction of auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. This event is a critical upstream step that leads to the activation of downstream apoptotic signaling pathways, often in a Tumor Necrosis Factor-alpha (TNFα)-dependent manner. Accurate measurement of cIAP degradation is therefore a key biomarker for assessing the cellular activity of this compound.

This document outlines several common and advanced techniques to quantify cIAP degradation, including Western Blotting, Immunoprecipitation-Western Blot, Mass Spectrometry, and Cellular Thermal Shift Assay (CETSA).

Signaling Pathway of this compound-Induced cIAP Degradation

This compound mimics the endogenous mitochondrial protein Smac/DIABLO, which is released during apoptosis. By binding to the BIR domains of IAPs, this compound relieves their inhibitory effect on caspases. Specifically for cIAP1 and cIAP2, binding of this compound induces a conformational change that promotes their E3 ubiquitin ligase activity, leading to their auto-ubiquitination and degradation by the proteasome. This degradation disrupts downstream signaling, including the NF-κB pathway, and sensitizes cells to apoptosis.

SM-164_Signaling_Pathway This compound Induced cIAP Degradation and Apoptosis Pathway SM164 This compound cIAP1_2 cIAP1/cIAP2 SM164->cIAP1_2 Binds to BIR domains Proteasome Proteasome cIAP1_2->Proteasome Auto-ubiquitination & Degradation Complex_I Complex I (TRADD, TRAF2, RIPK1, cIAP1/2) Complex_II Complex II (Ripoptosome) (TRADD, FADD, RIPK1, Caspase-8) cIAP1_2->Complex_II Inhibits formation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TNFR1->Complex_I Complex_I->Complex_II Transition upon cIAP degradation NFkB NF-κB Activation Complex_I->NFkB Survival Caspase8 Caspase-8 Complex_II->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced cIAP degradation and apoptosis pathway.

Quantitative Data Summary

The following tables summarize typical experimental conditions and expected results for this compound-induced cIAP1 degradation in various cancer cell lines, as reported in the literature.

Table 1: Effective Concentrations of this compound for cIAP1 Degradation

Cell LineThis compound ConcentrationTreatment TimeObserved Effect on cIAP1Reference
MDA-MB-2311 - 100 nM60 minutesMarked to undetectable levels
SK-OV-31 - 100 nM24 hoursSignificant degradation
HCT11610 - 100 nMNot SpecifiedEffective degradation

Table 2: Time-Course of this compound-Induced cIAP1 Degradation

Cell LineThis compound ConcentrationTime PointsOnset of DegradationReference
MDA-MB-231Not Specified5 - 60 minutesWithin 5-10 minutes
HCT116100 nM0 - 300 minutesRapid degradation observed

Experimental Protocols

Western Blotting for cIAP Degradation

Western blotting is a widely used technique to semi-quantitatively measure the reduction in cIAP protein levels following this compound treatment.

Western_Blot_Workflow Western Blotting Workflow for cIAP Degradation Cell_Culture 1. Cell Culture & Treatment (e.g., MDA-MB-231 with this compound) Lysis 2. Cell Lysis (RIPA buffer) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-cIAP1, anti-cIAP2, anti-Actin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Western Blotting Workflow for cIAP Degradation.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for desired time points (e.g., 30 minutes to 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate proteins on a 4-20% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cIAP1 and/or cIAP2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the cIAP1/2 band intensity to the loading control to determine the relative protein levels.

Immunoprecipitation (IP) for cIAP Ubiquitination

This protocol can be used to determine if this compound induces the ubiquitination of cIAPs prior to degradation.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG-132) to allow ubiquitinated proteins to accumulate. Lyse cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation: Incubate cell lysates with an anti-cIAP1 or anti-cIAP2 antibody overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washes: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the ubiquitination status of the immunoprecipitated cIAP.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) offers a highly sensitive and quantitative method for measuring changes in protein abundance. Targeted proteomics, such as Selected Reaction Monitoring (SRM), is particularly well-suited for quantifying cIAP degradation.

Protocol Outline:

  • Sample Preparation: Treat cells with this compound, lyse the cells, and quantify the total protein.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Peptide Cleanup: Desalt the peptide mixture using C18 solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For targeted analysis, pre-select specific peptide fragments unique to cIAP1 and cIAP2 for monitoring.

  • Data Analysis: Quantify the abundance of cIAP1/2 peptides in this compound-treated samples relative to control samples.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of this compound with cIAPs in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

CETSA_Workflow CETSA Workflow for Target Engagement Cell_Treatment 1. Cell Treatment (Vehicle vs. This compound) Heating 2. Heating (Temperature Gradient) Cell_Treatment->Heating Lysis_Centrifugation 3. Lysis & Centrifugation (Separate soluble/aggregated protein) Heating->Lysis_Centrifugation Protein_Analysis 4. Analysis of Soluble Fraction (Western Blot, ELISA, or Mass Spec) Lysis_Centrifugation->Protein_Analysis Melt_Curve 5. Generate Melt Curve (Plot Soluble Protein vs. Temp) Protein_Analysis->Melt_Curve Shift_Analysis 6. Analyze Thermal Shift (Compare Vehicle and this compound curves) Melt_Curve->Shift_Analysis

References

Application of SM-164 in Breast Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-164 is a potent, cell-permeable, bivalent Smac mimetic that has emerged as a promising investigational agent in breast cancer research. It functions by targeting and antagonizing the Inhibitor of Apoptosis Proteins (IAPs), a family of key regulators of programmed cell death. Specifically, this compound binds with high affinity to the BIR domains of X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1][2][3] This action liberates caspases from IAP-mediated inhibition, thereby promoting apoptosis in cancer cells. Furthermore, the binding of this compound to cIAP1 and cIAP2 induces their proteasomal degradation, which can lead to the activation of the NF-κB pathway and subsequent TNFα-dependent apoptosis.[2][4] These mechanisms of action make this compound a compelling candidate for monotherapy in sensitive breast cancer subtypes and as a sensitizing agent in combination with conventional therapies like radiation and TRAIL (TNF-related apoptosis-inducing ligand).

This document provides detailed application notes and experimental protocols for the use of this compound in breast cancer research, aimed at facilitating its evaluation in preclinical settings.

Mechanism of Action in Breast Cancer

This compound's primary mechanism of action involves the disruption of the inhibitory functions of IAP proteins, which are frequently overexpressed in breast cancer, contributing to therapeutic resistance.

  • Antagonism of XIAP: this compound binds to the BIR2 and BIR3 domains of XIAP, preventing XIAP from binding to and inhibiting caspases-3, -7, and -9. This releases the brakes on both the intrinsic and extrinsic apoptotic pathways.

  • Degradation of cIAP1 and cIAP2: By binding to cIAP1 and cIAP2, this compound triggers their auto-ubiquitination and subsequent degradation by the proteasome. This degradation is a critical event that can lead to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway.

  • Induction of TNFα-dependent Apoptosis: The degradation of cIAPs can lead to the production and secretion of TNFα, which then acts in an autocrine or paracrine manner to bind to its receptor (TNFR1) and initiate a potent apoptotic signal, particularly in the absence of the protective effects of IAPs.

  • Radiosensitization: In breast cancer cells, this compound has been shown to act as a potent radiosensitizer. By promoting the degradation of cIAP-1 and disrupting XIAP's inhibition of caspases, this compound lowers the threshold for radiation-induced apoptosis.

Below is a diagram illustrating the signaling pathways affected by this compound in breast cancer cells.

SM164_Mechanism_of_Action cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 binds Complex I Complex I TNFR1->Complex I Complex II Complex II Complex I->Complex II NF-kB NF-kB Complex I->NF-kB activates Caspase-8 Caspase-8 Complex II->Caspase-8 activates Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Caspase-3/7 activates This compound This compound cIAP1/2 cIAP1/2 This compound->cIAP1/2 binds & induces XIAP XIAP This compound->XIAP binds & inhibits cIAP1/2->Caspase-8 inhibits Proteasomal Degradation Proteasomal Degradation cIAP1/2->Proteasomal Degradation cIAP1/2->NF-kB regulates XIAP->Caspase-9 inhibits XIAP->Caspase-3/7 inhibits Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: Signaling pathways targeted by this compound in breast cancer cells.

Quantitative Data Summary

The efficacy of this compound, both as a single agent and in combination, has been quantified in various breast cancer cell lines. The following tables summarize key findings from published research.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

Cell LineTypeThis compound IC50 (nM)Combination AgentCombination EffectReference
MDA-MB-231Triple-Negative~1-10 (induces apoptosis)TRAILPotentiates TRAIL-induced apoptosis
MDA-MB-231Triple-NegativeNot specified (induces apoptosis at 1 nM)-Single agent activity
MDA-MB-468Triple-NegativeResistant as single agentRadiationSensitization Enhancement Ratio (SER) of 1.7-1.8
SK-BR-3HER2+Resistant as single agentRadiationSensitization Enhancement Ratio (SER) of 1.7-1.8
MDA-MB-453HER2+Resistant as single agentTRAILPotentiates TRAIL-induced apoptosis
T47DLuminal ANot specified-This compound induces cIAP-1 degradation
2LMPTriple-Negative>100TRAILStrong synergistic activity

Table 2: Binding Affinities of this compound for IAP Proteins

IAP ProteinBinding Affinity (Ki, nM)Reference
XIAP (BIR2 and BIR3 domains)0.56
cIAP-10.31
cIAP-21.1

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, SK-BR-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

MTS_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound/Vehicle B->C D Incubate for 24-72h C->D E Add MTS reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 490nm F->G H Calculate cell viability G->H

Caption: Workflow for the MTS cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Breast cancer cells treated with this compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) or 7-AAD

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Treat breast cancer cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent like Accutase or TrypLE.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest cells A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V and PI D->E F Incubate for 15 min E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blotting for IAP Protein Degradation and Caspase Activation

This protocol is used to detect changes in the protein levels of cIAP1, XIAP, and the cleavage of caspases and PARP, which are hallmarks of apoptosis.

Materials:

  • Breast cancer cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat breast cancer cells with this compound for the desired time points (e.g., 1, 3, 6, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin or GAPDH should be used as a loading control.

Western_Blot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection and imaging G->H

Caption: General workflow for Western blotting.

Conclusion

This compound is a valuable research tool for investigating the role of IAP proteins in breast cancer survival and therapeutic resistance. Its ability to induce apoptosis and sensitize cancer cells to other treatments provides a strong rationale for its continued preclinical evaluation. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in breast cancer. Further research is warranted to identify predictive biomarkers for this compound sensitivity and to optimize its use in combination therapies for different breast cancer subtypes.

References

Application Notes and Protocols: SM-164 in the Investigation of Chemotherapy Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-164 is a potent, cell-permeable, bivalent Smac mimetic that antagonizes inhibitor of apoptosis proteins (IAPs), such as XIAP, cIAP-1, and cIAP-2.[1][2] Overexpression of IAPs is a significant mechanism of resistance to chemotherapy and radiotherapy in various cancers.[3][4] this compound overcomes this resistance by promoting the degradation of cIAP-1/2 and neutralizing XIAP, thereby facilitating caspase activation and apoptosis.[5] These application notes provide a summary of the key findings and experimental protocols for utilizing this compound to study and overcome chemotherapy resistance.

Mechanism of Action

This compound mimics the endogenous mitochondrial protein Smac/DIABLO, which is released during apoptosis to inhibit IAPs. As a bivalent mimetic, this compound can simultaneously interact with multiple BIR (Baculoviral IAP Repeat) domains of IAP proteins, leading to high-affinity binding and potent biological activity.

The primary mechanisms by which this compound sensitizes cancer cells to chemotherapy include:

  • Degradation of cIAP-1 and cIAP-2: this compound induces rapid, proteasome-mediated degradation of cIAP-1 and cIAP-2. This removes a critical block on caspase-8 activation, priming the cells for apoptosis.

  • Antagonism of XIAP: this compound binds with high affinity to the BIR2 and BIR3 domains of XIAP, preventing it from inhibiting caspase-3, -7, and -9. This allows for the execution of both the extrinsic and intrinsic apoptotic pathways.

  • Induction of TNFα-dependent apoptosis: The degradation of cIAPs can lead to the activation of the NF-κB pathway and subsequent production and secretion of tumor necrosis factor-alpha (TNFα), which can then act in an autocrine or paracrine manner to induce apoptosis in the presence of this compound.

Data Presentation

Table 1: Binding Affinities of this compound to IAP Proteins
IAP ProteinBinding Affinity (Kᵢ, nM)Reference
XIAP0.56
cIAP-10.31
cIAP-21.1
Table 2: In Vitro Efficacy of this compound as a Single Agent and in Combination
Cell LineCancer TypeCombination AgentThis compound ConcentrationEffectReference
MDA-MB-468Breast CancerRadiation100 nMSensitization Enhancement Ratio (SER) of 1.7-1.8
SK-BR-3Breast CancerRadiation10 nMSensitization Enhancement Ratio (SER) of 1.7-1.8
Hep3BHepatocellular CarcinomaDoxorubicin0.1 µMSignificant enhancement of doxorubicin-mediated cell death
SMMC-7721Hepatocellular CarcinomaDoxorubicin0.1 µMPotentiation of doxorubicin's cytotoxic effect
BEL-7402Hepatocellular CarcinomaDoxorubicin0.1 µMPotentiation of doxorubicin's cytotoxic effect
VariousBreast, Prostate, ColonTRAIL100 nMReduced IC50 of TRAIL by 1-3 orders of magnitude in 12 of 19 cell lines
Pancreatic Cancer CellsPancreatic CancerGemcitabineDose-dependentIncreased apoptosis and inhibited tumor growth more effectively than monotherapy
Table 3: IC50 Values of this compound in Hepatocellular Carcinoma Cell Lines
Cell LineIC50 (µM)Reference
Hep3B21
BEL-740245
SMMC-772163
HepG2>100

Experimental Protocols

Protocol 1: Assessment of cIAP-1 Degradation by Western Blot

Objective: To determine the effect of this compound on the protein levels of cIAP-1.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cIAP-1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM) for various time points (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cIAP-1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTT or WST)

Objective: To assess the effect of this compound, alone or in combination with a chemotherapeutic agent, on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent of interest (e.g., Doxorubicin, Gemcitabine)

  • 96-well plates

  • MTT or WST reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound, the chemotherapeutic agent, or a combination of both. Include vehicle controls.

  • Incubate the cells for the desired treatment duration (e.g., 48, 72 hours).

  • Add MTT or WST reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound in combination with chemotherapy.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent of interest

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat as described in Protocol 2.

  • After treatment, collect both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Protocol 4: Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (e.g., caspase-3, -8, -9).

Materials:

  • Treated cell lysates (from Protocol 1)

  • Caspase-Glo® 3/7, 8, or 9 Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Prepare cell lysates from treated and control cells.

  • Add the Caspase-Glo® reagent to the lysates in a white-walled 96-well plate.

  • Incubate at room temperature for 30 minutes to 1 hour.

  • Measure the luminescence using a luminometer.

  • Normalize the caspase activity to the protein concentration of the lysates.

Visualizations

SM164_Mechanism_of_Action cluster_chemo Chemotherapeutic Agent / Radiation cluster_sm164 This compound Action cluster_iap IAP Regulation cluster_caspase Caspase Cascade Chemo Chemotherapeutic Agent / Radiation Casp9 Caspase-9 Chemo->Casp9 Intrinsic Pathway SM164 This compound cIAP1 cIAP-1 SM164->cIAP1 Induces Degradation XIAP XIAP SM164->XIAP Inhibits Casp8 Caspase-8 cIAP1->Casp8 Inhibits XIAP->Casp9 Inhibits Casp3 Caspase-3 XIAP->Casp3 Inhibits Casp8->Casp3 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Mechanism of this compound in sensitizing cancer cells to apoptosis.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Seed Seed Cancer Cells Treat Treat with this compound and/or Chemotherapeutic Agent Seed->Treat Viability Cell Viability Assay (MTT/WST) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis Western Western Blot (cIAP-1, Caspases, PARP) Treat->Western Caspase_Activity Caspase Activity Assay Treat->Caspase_Activity

Caption: General experimental workflow for studying this compound.

Logical_Relationship Chemoresistance Chemotherapy Resistance IAP_Overexpression IAP Overexpression (cIAP-1, XIAP) Apoptosis_Inhibition Inhibition of Apoptosis IAP_Overexpression->Apoptosis_Inhibition Leads to Apoptosis_Inhibition->Chemoresistance Contributes to SM164_Intervention This compound SM164_Intervention->IAP_Overexpression Targets IAP_Antagonism IAP Antagonism (cIAP-1 Degradation, XIAP Inhibition) SM164_Intervention->IAP_Antagonism Causes Apoptosis_Restoration Restoration of Apoptosis IAP_Antagonism->Apoptosis_Restoration Results in Chemosensitization Chemosensitization Apoptosis_Restoration->Chemosensitization Leads to

Caption: Logical relationship of this compound overcoming chemoresistance.

References

Troubleshooting & Optimization

Navigating SM-164 Insolubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the potent, bivalent Smac mimetic SM-164, ensuring its complete dissolution is critical for experimental success. This guide provides troubleshooting strategies and detailed protocols to address common insolubility issues, ensuring the reliable application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4]

Q2: At what concentration can I dissolve this compound in DMSO?

A2: this compound is soluble in DMSO at concentrations ranging from 25 mg/mL to 50 mg/mL. For instance, to prepare a 10 mM stock solution, you can reconstitute 1 mg of this compound powder in 89 µL of DMSO.

Q3: My this compound is not dissolving completely in DMSO. What should I do?

A3: If you encounter solubility issues, gentle warming of the solution to 37°C for 10 minutes and/or sonication in an ultrasonic bath can aid in dissolution. It is also crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.

Q4: Can I dissolve this compound in aqueous solutions like PBS or cell culture media?

A4: No, this compound is insoluble in water and ethanol. Direct dissolution in aqueous buffers or media will result in precipitation.

Q5: How should I prepare this compound for in vivo studies?

A5: A common formulation for in vivo administration involves a multi-step process. A suggested protocol is to first dissolve this compound in DMSO, and then sequentially add PEG300, Tween-80, and finally saline to achieve the desired concentration. For example, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is important to ensure the solution is clear after the addition of each solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudiness or precipitation upon initial dissolution in DMSO. 1. The concentration of this compound is too high. 2. The DMSO is not of high purity or contains water. 3. Insufficient mixing.1. Try dissolving at a lower concentration within the recommended range (25-50 mg/mL). 2. Use fresh, anhydrous, high-purity DMSO. 3. Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.
Precipitation when diluting the DMSO stock solution into aqueous media. 1. The final concentration of DMSO in the aqueous solution is too low to maintain solubility. 2. The aqueous buffer has a pH that promotes precipitation.1. Ensure the final DMSO concentration in your working solution is sufficient to keep this compound dissolved. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. 2. Check the pH of your final solution. While specific pH sensitivity for this compound solubility is not widely reported, significant deviations from neutral pH could affect its solubility.
Inconsistent experimental results. Incomplete dissolution of this compound leading to inaccurate dosing.Always visually inspect your stock and working solutions for any signs of precipitation before use. If precipitation is observed, follow the steps for redissolving (warming and/or sonication). Prepare fresh dilutions for each experiment.

Quantitative Solubility Data

Solvent Solubility Reference
DMSO25 mg/mL - 50 mg/mL
WaterInsoluble
EthanolInsoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, add 89 µL of DMSO to 1 mg of this compound powder (Molecular Weight: 1121.4 g/mol ).

  • Vortex the solution gently to mix.

  • If complete dissolution is not achieved, warm the vial in a 37°C water bath for 10 minutes.

  • Alternatively, or in addition to warming, place the vial in an ultrasonic bath for short intervals until the solution is clear.

  • Visually inspect the solution to ensure no particulates are present.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or -80°C for longer-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw the 10 mM this compound stock solution at room temperature.

  • Vortex the stock solution gently.

  • Serially dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 100 nM working solution, you can perform a 1:1000 dilution of a 100 µM intermediate dilution.

  • Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the cells.

  • Use the working solution immediately after preparation.

Visualizing this compound's Mechanism of Action and Experimental Workflows

To further aid in understanding the application of this compound, the following diagrams illustrate its signaling pathway and the experimental workflow for preparing solutions.

SM164_Signaling_Pathway cluster_apoptosis Apoptosis Induction cluster_inhibition Inhibition of Apoptosis Procaspase3 Pro-caspase-3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis XIAP XIAP XIAP->Procaspase3 Inhibits SM164 This compound SM164->XIAP Inhibits

Caption: this compound signaling pathway, illustrating its role in inhibiting XIAP to promote apoptosis.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation SM164_powder This compound Powder Mix Vortex / Warm / Sonicate SM164_powder->Mix DMSO Anhydrous DMSO DMSO->Mix Stock_Solution 10 mM Stock Solution in DMSO Mix->Stock_Solution Dilute Serial Dilution Stock_Solution->Dilute Dilute Culture_Medium Cell Culture Medium Culture_Medium->Dilute Working_Solution Final Working Solution Dilute->Working_Solution

References

overcoming resistance to SM-164 treatment in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SM-164, a potent bivalent Smac mimetic. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming experimental challenges and addressing resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a second mitochondrial activator of caspases (Smac) mimetic. It functions by targeting and neutralizing members of the Inhibitor of Apoptosis Protein (IAP) family. Specifically, this compound binds with high affinity to X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cIAP2.[1][2] This binding leads to the degradation of cIAP1 and cIAP2 and antagonizes XIAP's ability to inhibit caspases.[3] The removal of this inhibition ultimately promotes apoptosis, often in a tumor necrosis factor-alpha (TNFα)-dependent manner.

Q2: My cancer cell line is resistant to single-agent this compound treatment. What are the potential reasons?

A2: Resistance to this compound as a single agent can occur through several mechanisms:

  • Insufficient TNFα signaling: The apoptotic effect of this compound is often dependent on at least a basal level of TNFα signaling. Some resistant cell lines may not produce sufficient levels of endogenous TNFα upon IAP inhibition.

  • Upregulation of cIAP2: Following initial this compound-induced degradation, some cancer cells can upregulate cIAP2 through a compensatory NF-κB-mediated feedback loop, leading to acquired resistance.

  • High XIAP expression: Overexpression of XIAP can render cancer cells resistant to apoptosis induced by Smac mimetics.

  • Dysfunctional apoptotic machinery: Defects downstream of IAP inhibition in the apoptosis signaling cascade can also contribute to resistance.

Q3: What strategies can be employed to overcome resistance to this compound?

A3: The most effective strategy to overcome resistance is through rational combination therapies. Consider the following approaches:

  • Combination with TRAIL: this compound has been shown to be highly synergistic with TNF-related apoptosis-inducing ligand (TRAIL) in both TRAIL-sensitive and resistant cancer cell lines. This combination amplifies the extrinsic apoptosis pathway mediated by caspase-8.

  • Combination with conventional chemotherapy: Combining this compound with cytotoxic agents like gemcitabine has demonstrated a greater and more sustained inhibitory effect on pancreatic cancer cells compared to monotherapy.

  • Combination with radiotherapy: this compound can act as a potent radiosensitizer in breast cancer cells, enhancing the efficacy of radiation treatment.

  • Inhibition of pro-survival signaling pathways: For resistance driven by cIAP2 upregulation, co-treatment with inhibitors of the NF-κB or PI3K pathways can restore sensitivity to this compound.

Q4: What are the typical working concentrations for this compound in cell culture experiments?

A4: this compound is potent and typically effective in the nanomolar range. For in vitro studies, concentrations ranging from 1 nM to 100 nM are commonly used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Troubleshooting Guides

Problem 1: No significant apoptosis is observed after this compound treatment in a cell line expected to be sensitive.

Possible Cause Troubleshooting Step
Low endogenous TNFα Co-treat with a low, non-toxic dose of exogenous TNFα (e.g., 0.1-10 ng/mL) to enhance this compound activity.
Incorrect dosage Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.1 nM to 1 µM).
Cell confluence Ensure cells are in the exponential growth phase and not overly confluent, as high cell density can sometimes inhibit apoptosis induction.
Inactive compound Verify the integrity and activity of your this compound stock. If possible, test it on a known sensitive cell line as a positive control. This compound should be stored as a lyophilized powder at -20°C and, once in solution, used within 3 months.

Problem 2: Initial sensitivity to this compound is followed by acquired resistance.

Possible Cause Troubleshooting Step
NF-κB-mediated cIAP2 upregulation Co-treat with an NF-κB inhibitor (e.g., BMS-345541) to block the rebound of cIAP2 expression.
PI3K/Akt pathway activation The PI3K/Akt pathway can also regulate cIAP2. Consider co-treatment with a PI3K inhibitor (e.g., LY294002) to overcome resistance.
Selection of a resistant clone Perform single-cell cloning to isolate and characterize the resistant population to identify the underlying mechanism.

Data Presentation

Table 1: Binding Affinities of this compound to IAP Proteins

IAP ProteinBinding Affinity (Ki)
XIAP0.56 nM
cIAP10.31 nM
cIAP21.1 nM

Table 2: Synergistic Effect of this compound and TRAIL on Cancer Cell Viability

Cell LineTreatmentIC50 of TRAIL
2LMP (Breast Cancer) TRAIL alone~10 ng/mL
TRAIL + this compound (100 nM)< 1 ng/mL
MDA-MB-453 (Breast Cancer) TRAIL alone> 1000 ng/mL
TRAIL + this compound (100 nM)~10 ng/mL
Data adapted from studies showing this compound sensitizes both TRAIL-sensitive and -resistant cell lines.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound, a combination agent (e.g., TRAIL), or vehicle control for the specified duration (e.g., 24-48 hours).

  • Cell Harvest: Gently aspirate the media. Wash cells once with ice-cold PBS. Detach cells using a gentle, non-enzymatic cell dissociation solution or trypsin.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Protocol 2: Western Blotting for cIAP1 Degradation and Caspase-3 Cleavage

  • Cell Treatment and Lysis: Treat cells as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cIAP1, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent. A decrease in the full-length cIAP1 band and an increase in the cleaved caspase-3 band indicate this compound activity.

Visualizations

SM164_Mechanism_of_Action cluster_extrinsic Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Caspase8 Pro-Caspase-8 TNFR1->Caspase8 Recruits & Activates SM164 This compound cIAP1_2 cIAP1/2 SM164->cIAP1_2 Induces Degradation XIAP XIAP SM164->XIAP Inhibits cIAP1_2->Caspase8 Caspase3 Pro-Caspase-3 XIAP->Caspase3 Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Active_Caspase8->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

SM164_Resistance_Pathway cluster_treatment Treatment cluster_signaling Intracellular Signaling SM164 This compound cIAP1 cIAP1 SM164->cIAP1 Degradation IKK IKK cIAP1->IKK Inhibits NFkB_complex NF-κB Complex (p50/p65) Nucleus Nucleus NFkB_complex->Nucleus Translocates IkB IκB IKK->IkB Phosphorylates IkB->NFkB_complex Releases cIAP2_gene cIAP2 Gene Nucleus->cIAP2_gene Activates Transcription cIAP2_protein cIAP2 Protein cIAP2_gene->cIAP2_protein Translation Apoptosis_Inhibition Inhibition of Apoptosis cIAP2_protein->Apoptosis_Inhibition

Caption: NF-κB-mediated resistance to this compound.

Troubleshooting_Workflow start Experiment Start: Treat cells with this compound check_apoptosis Assess Apoptosis (e.g., Annexin V, PARP cleavage) start->check_apoptosis success Apoptosis Observed: Experiment Successful check_apoptosis->success Yes no_apoptosis No Apoptosis: Troubleshoot check_apoptosis->no_apoptosis No add_tnfa Co-treat with low dose TNFα no_apoptosis->add_tnfa check_combo Combine with TRAIL or Chemotherapy no_apoptosis->check_combo check_pathway Inhibit NF-κB or PI3K pathways no_apoptosis->check_pathway reassess Re-assess Apoptosis add_tnfa->reassess check_combo->reassess check_pathway->reassess reassess->success Yes

Caption: Experimental troubleshooting workflow.

References

minimizing off-target effects of SM-164

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SM-164. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing potential off-target effects of this compound, a potent bivalent Smac mimetic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cell-permeable, bivalent Smac mimetic that induces apoptosis by targeting Inhibitor of Apoptosis Proteins (IAPs). Its primary mechanisms are:

  • Antagonism of XIAP: this compound binds with high affinity to the BIR2 and BIR3 domains of X-linked inhibitor of apoptosis protein (XIAP), preventing XIAP from inhibiting caspases-3, -7, and -9.[1][2]

  • Degradation of cIAPs: this compound induces the rapid ubiquitination and proteasomal degradation of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2).[1][3] This leads to the activation of the non-canonical NF-κB pathway and sensitizes cells to TNFα-induced apoptosis.

Q2: What are the expected on-target effects of this compound in sensitive cell lines?

A2: In sensitive cancer cell lines, this compound treatment is expected to result in:

  • Rapid degradation of cIAP-1.[1]

  • Activation of caspase-8 and caspase-3.

  • Cleavage of Poly (ADP-ribose) polymerase (PARP).

  • Induction of apoptosis, often in a TNFα-dependent manner.

Q3: How can I determine if my cell line is sensitive to this compound?

A3: Sensitivity to this compound can be assessed by:

  • Western Blot Analysis: Check for baseline expression of XIAP, cIAP-1, and cIAP-2. High expression of these IAPs is often correlated with sensitivity.

  • Dose-Response Curve: Perform a cell viability assay (e.g., MTT or WST-1) with a range of this compound concentrations to determine the IC50 value. Sensitive cell lines typically respond to nanomolar concentrations of this compound.

  • Apoptosis Assays: Treat cells with this compound and measure apoptosis using methods like Annexin V/PI staining or caspase activity assays.

Q4: Is this compound toxic to normal, non-cancerous cells?

A4: Studies have shown that this compound has minimal toxicity to normal human primary cells at concentrations effective against cancer cells. However, it is always recommended to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line experiments to establish a therapeutic window.

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed in control/normal cell lines.
Possible Cause Troubleshooting Step
Concentration Too High The effective concentration of this compound is cell-line dependent. Perform a dose-response experiment starting from a low nanomolar range to determine the optimal concentration for your specific cell line.
Prolonged Incubation Time Excessive incubation can lead to non-specific cell death. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the earliest time point at which the desired on-target effect is observed without significant toxicity to control cells.
Contamination Mycoplasma or other microbial contamination can increase cellular stress and sensitivity to cytotoxic agents. Regularly test your cell cultures for contamination.
Off-Target Effects If the above steps do not resolve the issue, consider the possibility of off-target effects. See the experimental protocol below for assessing off-target activity.
Issue 2: Inconsistent or no apoptotic response in the target cancer cell line.
Possible Cause Troubleshooting Step
Low IAP Expression Confirm the expression levels of XIAP, cIAP-1, and cIAP-2 in your cell line via Western blot. Cell lines with low IAP expression may be resistant to this compound monotherapy.
Insufficient TNFα Signaling This compound-induced apoptosis is often dependent on autocrine or paracrine TNFα signaling. If your cells do not produce sufficient TNFα, consider co-treatment with a low dose of exogenous TNFα.
Drug Inactivity Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment.
Cell Culture Conditions High cell density or nutrient depletion can affect cellular responses. Ensure consistent cell seeding density and use fresh media for experiments.
Upregulation of Resistance Mechanisms Some cell lines may upregulate compensatory survival pathways. For example, upregulation of cIAP-2 has been implicated in resistance to Smac mimetics.

Data Summary

Table 1: Binding Affinities of this compound for IAP Proteins

IAP ProteinDomain(s)Binding Affinity (Ki)
XIAP BIR2-BIR30.56 nM
cIAP-1 BIR2-BIR30.31 nM
cIAP-2 BIR31.1 nM

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50Assay Conditions
MDA-MB-231 Breast Cancer3.3 nM2-3 hours, WST-8 assay
MDA-MB-231 Breast Cancer6.8 nM4 days, WST-8 assay
SK-OV-3 Ovarian Cancer16 nM4 days, WST-8 assay

Experimental Protocols

Protocol 1: Determining the Optimal Dose and Time Course for this compound Treatment
  • Cell Seeding: Seed your cancer cell line and a corresponding normal cell line in parallel in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a series of this compound dilutions in complete culture medium, ranging from 0.1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO).

  • Treatment:

    • Dose-Response: Replace the medium with the this compound dilutions and incubate for a fixed time (e.g., 48 hours).

    • Time-Course: Treat cells with a fixed, potentially effective concentration of this compound (e.g., the approximate IC50 from literature) and incubate for different durations (e.g., 12, 24, 48, 72 hours).

  • Cell Viability Assay: At the end of the incubation period, assess cell viability using a WST-1 or similar metabolic assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value from the dose-response curve and determine the optimal treatment duration from the time-course experiment.

Protocol 2: Assessing On-Target vs. Off-Target Effects using siRNA Rescue

This protocol helps to confirm that the observed apoptosis is due to the intended targeting of XIAP and cIAPs.

  • siRNA Transfection: Transfect your cancer cell line with siRNAs targeting XIAP, cIAP-1, and a non-targeting control siRNA.

  • Protein Knockdown Confirmation: After 48 hours, lyse a subset of the cells and perform Western blotting to confirm the knockdown of the target proteins.

  • This compound Treatment: Treat the remaining transfected cells with a predetermined effective concentration of this compound.

  • Apoptosis Measurement: After 24 hours of this compound treatment, measure apoptosis using Annexin V/PI staining and flow cytometry.

  • Interpretation:

    • If this compound induces apoptosis in control siRNA-treated cells but not in XIAP/cIAP-1 knockdown cells, this suggests the effect is on-target.

    • If this compound still induces apoptosis in the knockdown cells, it may indicate potential off-target effects.

Visualizations

SM164_Mechanism_of_Action cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Pathway cluster_iap IAP Regulation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds TRADD_FADD TRADD/FADD TNFR1->TRADD_FADD recruits Procaspase8 Pro-caspase-8 TRADD_FADD->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Smac Smac/DIABLO Mitochondrion->Smac releases XIAP XIAP Smac->XIAP antagonizes Apaf1 Apaf-1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Apoptosome->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis XIAP->Caspase9 inhibits XIAP->Caspase3 inhibits cIAP1_2 cIAP-1/2 cIAP1_2->Procaspase8 inhibits (via ubiquitination) Proteasome Proteasome cIAP1_2->Proteasome SM164 This compound SM164->XIAP antagonizes SM164->cIAP1_2 induces degradation

Caption: Mechanism of action of this compound in inducing apoptosis.

troubleshooting_workflow start Start: Unexpected Experimental Outcome (e.g., high toxicity, no effect) check_dose Is the this compound concentration optimized? start->check_dose optimize_dose Perform dose-response experiment (Protocol 1) check_dose->optimize_dose No check_time Is the incubation time optimized? check_dose->check_time Yes optimize_dose->check_time optimize_time Perform time-course experiment (Protocol 1) check_time->optimize_time No check_iap Does the cell line express XIAP, cIAP-1/2? check_time->check_iap Yes optimize_time->check_iap western_blot Perform Western blot for IAP protein expression check_iap->western_blot No/Unknown check_tnfa Is TNFα signaling active? check_iap->check_tnfa Yes western_blot->check_tnfa add_tnfa Co-treat with low-dose TNFα check_tnfa->add_tnfa No/Low off_target_assessment Assess for potential off-target effects (Protocol 2) check_tnfa->off_target_assessment Yes add_tnfa->off_target_assessment

References

Technical Support Center: Optimizing In Vivo Experiments with SM-164

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Smac mimetic, SM-164, in in vivo experiments. While published studies indicate that this compound is a potent and effective agent in vivo with demonstrated antitumor activity[1][2][3], this guide addresses common challenges that may be misinterpreted as poor stability and offers strategies to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected tumor regression with this compound in my xenograft model. Could this be due to in vivo instability?

While this compound has demonstrated the ability to induce tumor regression in xenograft models[1][4], a lack of efficacy can stem from several factors other than inherent molecular instability. Consider the following:

  • Formulation and Administration: this compound is typically administered intravenously (i.v.). Improper formulation can lead to poor solubility and reduced bioavailability. Ensure the compound is fully dissolved. For guidance, this compound can be reconstituted in DMSO for a stock solution.

  • Tumor Model Sensitivity: The sensitivity of cancer cells to this compound can vary. It is crucial to have characterized the in vitro sensitivity of your cell line to this compound before moving to in vivo studies. This compound is particularly effective in combination with TRAIL or in cell lines sensitive to IAP antagonism.

  • Pharmacodynamics: Verify that this compound is reaching the tumor and engaging its target. A pharmacodynamic study to assess the degradation of cellular inhibitor of apoptosis protein 1 (cIAP-1) in tumor tissue after a single dose of this compound can confirm target engagement. A marked decrease in cIAP-1 levels should be observable within 1-3 hours post-administration.

Q2: How can I be sure that this compound is being delivered effectively to the tumor tissue?

Effective delivery is key to in vivo success. Here are some steps to troubleshoot and validate your delivery method:

  • Vehicle Selection: The choice of vehicle for injection is critical. While DMSO is used for initial solubilization, the final injection volume should be in a vehicle compatible with intravenous administration in animals, such as a mixture of DMSO in a saline or other aqueous solution.

  • Pharmacodynamic Analysis: As mentioned, the most direct way to confirm target engagement in the tumor is to measure the levels of cIAP-1. A western blot analysis of tumor lysates from a small cohort of animals at different time points after this compound administration will provide this confirmation.

  • Dosing: Ensure the dose of this compound is appropriate for your model. Published studies have used doses around 5 mg/kg for single-dose pharmacodynamic studies and for efficacy studies in mice.

Q3: My in vivo results are inconsistent between experiments. What could be causing this variability?

Inconsistent results are a common challenge in in vivo research. Here are some potential sources of variability to investigate:

  • Animal Health and Handling: The health status of the animals, as well as stress from handling and injection, can significantly impact experimental outcomes. Ensure all animal procedures are consistent and follow approved guidelines.

  • Tumor Burden: The size of the tumors at the start of treatment can influence the response. It is important to randomize animals into treatment groups to ensure a similar average tumor volume across all groups.

  • Reagent Quality: The quality and storage of this compound are important. This compound powder should be stored at -20°C for long-term stability. Once reconstituted in a solvent, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

For researchers designing experiments, the following tables provide a summary of key quantitative data for this compound.

Table 1: Binding Affinities of this compound to IAP Proteins

IAP ProteinBinding Affinity (Ki)Reference
XIAP (BIR2-BIR3)0.56 nM
cIAP-1 (BIR2-BIR3)0.31 nM
cIAP-2 (BIR3)1.1 nM

Table 2: Example In Vivo Experimental Parameters for this compound

ParameterDetailsReference
Animal Model Severe combined immunodeficient (SCID) mice
Tumor Model MDA-MB-231 breast cancer xenograft
Dose 5 mg/kg
Administration Route Intravenous (i.v.)
Pharmacodynamic Endpoint cIAP-1 degradation in tumor tissue
Time to Effect Marked decrease in cIAP-1 within 1 hour
Duration of Effect cIAP-1 degradation lasts for at least 24 hours

Experimental Protocols

Protocol 1: In Vivo Pharmacodynamic Study of this compound

  • Animal Model: Use mice bearing established xenograft tumors (e.g., MDA-MB-231).

  • Formulation: Prepare a 5 mg/kg dose of this compound in a vehicle suitable for intravenous injection.

  • Administration: Administer a single i.v. dose of this compound or vehicle control to the mice.

  • Tissue Collection: At designated time points (e.g., 1, 3, 6, and 24 hours) post-injection, euthanize the mice and harvest the tumor tissues.

  • Protein Analysis: Prepare protein lysates from the tumor tissues and perform a western blot analysis to determine the levels of cIAP-1. A significant reduction in cIAP-1 levels compared to the vehicle control indicates successful target engagement.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

SM164_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway SM164 This compound cIAP1_2 cIAP1/2 SM164->cIAP1_2 degrades XIAP XIAP SM164->XIAP inhibits Caspase8 Caspase-8 cIAP1_2->Caspase8 inhibits Caspase3 Caspase-3 XIAP->Caspase3 inhibits Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces InVivo_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Select Animal Model & Cell Line B Determine Dosing & Formulation A->B C Define Endpoints B->C D Tumor Implantation C->D E Randomization D->E F Treatment Administration E->F G Monitor Tumor Growth F->G H Pharmacodynamic Analysis F->H I Data Interpretation G->I H->I Troubleshooting_Tree Start Lack of In Vivo Efficacy Q1 Is the formulation appropriate? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the tumor model sensitive? A1_Yes->Q2 Sol1 Optimize formulation and administration route. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is target engagement confirmed? A2_Yes->Q3 Sol2 Confirm in vitro sensitivity before in vivo studies. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consult further literature or technical support. A3_Yes->End Sol3 Conduct pharmacodynamic study (e.g., cIAP-1 degradation). A3_No->Sol3

References

Technical Support Center: SM-164 Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Smac mimetic, SM-164. Inconsistencies in experimental outcomes can arise from various factors, and this guide is designed to help you identify and address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a bivalent Smac mimetic that induces apoptosis in cancer cells.[1][2][3] It functions by targeting and neutralizing members of the Inhibitor of Apoptosis Protein (IAP) family, specifically cIAP-1, cIAP-2, and X-linked inhibitor of apoptosis protein (XIAP).[1][2] By binding to these IAPs, this compound promotes their degradation (in the case of cIAPs) and prevents them from inhibiting caspases, thereby allowing apoptotic signaling to proceed. A critical aspect of this compound's action is its induction of TNFα-dependent apoptosis.

Q2: Why am I observing minimal or no apoptosis in my cell line after this compound treatment?

A2: Several factors can contribute to a lack of apoptotic response. Firstly, the apoptotic activity of this compound is often dependent on the presence of Tumor Necrosis Factor-alpha (TNFα). Some cell lines may not produce sufficient endogenous TNFα to trigger apoptosis upon IAP inhibition by this compound alone. Secondly, the expression levels of IAP proteins can vary significantly between cell lines. High levels of XIAP, in particular, can confer resistance to Smac mimetics. Lastly, the intrinsic apoptotic pathway must be functional.

Q3: Is this compound effective as a single agent?

A3: While this compound can induce apoptosis as a single agent in some cancer cell lines, its efficacy is often significantly enhanced when used in combination with other agents, such as TRAIL or conventional chemotherapeutics. In many cell lines, single-agent activity is limited without the presence of an additional pro-apoptotic stimulus like TNFα.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in DMSO at concentrations up to 50 mg/mL. For long-term storage, it is recommended to store the lyophilized powder at -20°C for up to 24 months. Once dissolved, the solution should be stored at -20°C and used within 3 months to maintain potency. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or Inconsistent Cell Death Observed in Cell Viability Assays
Possible Cause Recommended Solution
Insufficient TNFα Signaling Co-treat cells with a low dose of exogenous TNFα (e.g., 0.1-10 ng/mL). Screen your cell line for endogenous TNFα production.
High XIAP Expression Verify XIAP expression levels in your cell line via Western blot. Consider using a cell line with lower XIAP expression or using siRNA to knockdown XIAP to see if sensitivity to this compound increases.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Effective concentrations can range from nanomolar to low micromolar.
Incorrect Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Cell Line Resistance Some cell lines are intrinsically resistant to Smac mimetics. Consider combination therapies, for example with TRAIL, to enhance apoptotic induction.
Issue 2: Inconsistent cIAP-1 Degradation in Western Blot Analysis
Possible Cause Recommended Solution
Insufficient this compound Concentration or Incubation Time Ensure you are using an adequate concentration of this compound. cIAP-1 degradation can be rapid, occurring within an hour of treatment. Perform a time-course experiment at a fixed, effective concentration.
Proteasome Inhibitor Interference If co-treating with other drugs, be aware that proteasome inhibitors (e.g., MG-132) will prevent the degradation of cIAP-1.
Poor Antibody Quality Use a validated antibody for cIAP-1. Run appropriate positive and negative controls.
Lysate Preparation Issues Ensure complete cell lysis and use fresh protease inhibitors in your lysis buffer.
Issue 3: Failure to Co-immunoprecipitate XIAP with Caspases
Possible Cause Recommended Solution
This compound Disruption of Interaction This compound is designed to disrupt the interaction between XIAP and caspases. This experiment is expected to show a decrease in co-immunoprecipitation with increasing this compound concentration.
Low Protein Expression Confirm the expression of both XIAP and the target caspase in your cell lysates via Western blot before proceeding with co-IP.
Inefficient Immunoprecipitation Optimize your co-IP protocol, including antibody concentration, incubation time, and washing steps. Use appropriate isotype controls.
Non-Interacting Caspase This compound primarily affects the interaction of XIAP with caspase-9, and subsequently the activation of caspase-3 and -7. Ensure you are investigating the correct caspases.

Experimental Protocols

Cell Viability Assay (MTT/WST-based)
  • Seed cells in a 96-well plate at a density of 3,000-3,500 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add the MTT or WST reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for formazan crystal formation.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for cIAP-1 and Caspase Cleavage
  • Plate cells and treat with this compound at the desired concentrations and for the appropriate time.

  • Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a 4-20% gradient gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cIAP-1, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Co-immunoprecipitation of XIAP and Caspase-9
  • Treat cells with this compound or vehicle control.

  • Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, with protease inhibitors).

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an anti-XIAP antibody or an isotype control antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.

  • Wash the beads several times with IP lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in Laemmli buffer.

  • Analyze the eluates by Western blot using antibodies against XIAP and caspase-9.

Visualizations

SM164_Mechanism_of_Action cluster_extrinsic Extrinsic Apoptosis Pathway cluster_iap IAP Regulation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (Pro-survival) TNFR1->Complex_I Complex_II Complex II (Pro-apoptotic) Complex_I->Complex_II Procaspase8 Pro-caspase-8 Complex_II->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cIAP12 cIAP1/2 cIAP12->Complex_II inhibits XIAP XIAP XIAP->Caspase3 inhibits SM164 This compound SM164->cIAP12 induces degradation SM164->XIAP inhibits Troubleshooting_Workflow Start Start: Inconsistent this compound Results Check_Protocol Verify Protocol: Concentration, Time, Solvent Start->Check_Protocol Dose_Response Perform Dose-Response & Time-Course Check_Protocol->Dose_Response Check_Cell_Line Cell Line Specifics: TNFα production, IAP levels Add_TNFa Co-treat with TNFα Check_Cell_Line->Add_TNFa Low TNFα suspected WB_IAPs Western Blot for cIAP1 & XIAP Check_Cell_Line->WB_IAPs Resistance suspected Dose_Response->Check_Cell_Line Still inconsistent Consistent_Results Consistent Results Dose_Response->Consistent_Results Optimal conditions found Add_TNFa->WB_IAPs No effect Add_TNFa->Consistent_Results Apoptosis observed WB_IAPs->Consistent_Results Correlates with sensitivity Reassess Re-assess Hypothesis or Consider Combination Therapy WB_IAPs->Reassess High XIAP or other resistance factors

References

Technical Support Center: SM-164 Treatment & cIAP Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the optimal use of SM-164 for inducing the degradation of cellular Inhibitor of Apoptosis Proteins (cIAPs).

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound to achieve optimal cIAP1 degradation?

A1: this compound is a potent, bivalent Smac mimetic that effectively induces cIAP1 degradation at nanomolar concentrations.[1][2] Based on published studies, the effective concentration for significant cIAP1 degradation in various cancer cell lines typically ranges from 10 nM to 100 nM .[3][4] Complete elimination of cIAP1 has been observed at these concentrations.[4]

Q2: How long should I treat my cells with this compound to see significant cIAP degradation?

A2: this compound induces rapid degradation of cIAP1. In several breast cancer cell lines, complete degradation of cIAP1 was observed after just 1 hour of treatment . For initial experiments, a time course of 1, 3, 6, and 12 hours is recommended to determine the optimal degradation kinetics in your specific cell model.

Q3: Is the degradation of cIAP proteins by this compound dependent on the proteasome?

A3: Yes, the degradation of cIAP1 induced by this compound is proteasome-mediated. Treatment with the proteasome inhibitor MG-132 has been shown to block this compound-induced cIAP1 degradation.

Q4: Will this compound also induce the degradation of cIAP2?

A4: Yes, this compound is designed to target both cIAP1 and cIAP2 for degradation. However, the degradation kinetics and dependency might differ. Interestingly, the SM-induced degradation of cIAP2 has been shown to be dependent on the presence of cIAP1.

Q5: I am not observing sufficient cIAP degradation. What are the possible reasons?

A5: Please refer to the troubleshooting guide below for potential causes and solutions.

Troubleshooting Guide

Issue Possible Cause Recommendation
Minimal or no cIAP1/2 degradation observed. Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell line.Perform a dose-response experiment with this compound concentrations ranging from 1 nM to 1 µM.
Incorrect Treatment Duration: The incubation time might be too short or too long, potentially missing the peak degradation window.Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal treatment duration.
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Smac mimetics. This can be due to various factors, including the upregulation of cIAP2 following initial degradation.Consider combining this compound with TNFα (0.1-10 ng/mL) to enhance its pro-apoptotic activity. Also, verify the expression levels of cIAP1, cIAP2, and XIAP in your cell line by Western blot.
Inactive Compound: The this compound compound may have degraded.Ensure proper storage of the compound as per the manufacturer's instructions. Use a fresh aliquot for your experiment.
Variability between experiments. Inconsistent Cell Culture Conditions: Factors such as cell confluency and passage number can affect experimental outcomes.Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment.
Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations of this compound.Calibrate your pipettes regularly and use appropriate pipetting techniques.
Unexpected cell death. High this compound Concentration: While this compound is designed to induce apoptosis, very high concentrations might lead to off-target effects or rapid, widespread cell death that can complicate the analysis of specific protein degradation.If the goal is to study cIAP degradation, use the lowest effective concentration determined from your dose-response experiments.
Autocrine TNFα Signaling: Some cancer cells can produce their own TNFα, which, in the presence of a Smac mimetic, can lead to apoptosis.Consider using a TNFα-blocking antibody to investigate the role of autocrine TNFα signaling in your model.

Data Summary

The following tables summarize quantitative data on this compound's effect on cIAP degradation from various studies.

Table 1: Dose-Dependent Degradation of cIAP1 by this compound

Cell LineThis compound ConcentrationTreatment DurationcIAP1 DegradationReference
MDA-MB-468100 nM1 hourComplete
MDA-MB-453100 nM1 hourComplete
T-47D10 nM1 hourComplete
SK-BR-310 nM1 hourComplete
HCT11610 - 100 nMNot specifiedEffective

Table 2: Time-Course of cIAP Degradation by this compound

Cell LineThis compound ConcentrationTime PointcIAP ProteinObservationReference
H2009100 nM3 hourscIAP1 & cIAP2Degraded
H12991 µM3 hourscIAP2Initially degraded, then upregulated
2LMP (in vivo)5 mg/kg (single i.v. dose)6 - 24 hourscIAP1Highly effective degradation

Experimental Protocols

Protocol 1: Western Blotting for cIAP1/2 Degradation

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 nM, 100 nM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 1, 3, 6 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cIAP1, cIAP2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

SM164_Signaling_Pathway cluster_SM164 This compound Action cluster_IAP IAP Complex cluster_downstream Downstream Effects SM164 This compound cIAP1 cIAP1 SM164->cIAP1 Binds & Induces Autoubiquitination cIAP2 cIAP2 SM164->cIAP2 Binds & Induces Autoubiquitination XIAP XIAP SM164->XIAP Antagonizes Caspase37 Caspase-3/7 SM164->Caspase37 Relieves Inhibition Proteasome Proteasome cIAP1->Proteasome Degradation cIAP2->Proteasome Degradation XIAP->Caspase37 Inhibits Caspase8 Caspase-8 Caspase8->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: this compound Signaling Pathway leading to cIAP degradation and apoptosis.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot Analysis (cIAP1, cIAP2, Loading Control) lysis->western_blot analysis Data Analysis: Quantify Band Intensity western_blot->analysis optimization Determine Optimal Concentration & Duration analysis->optimization end End: Optimal Protocol Established optimization->end

Caption: Workflow for determining optimal this compound treatment duration.

References

challenges in combining SM-164 with other chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing SM-164 in combination with other chemotherapeutics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound with other chemotherapeutics?

A1: this compound is a potent bivalent Smac mimetic that antagonizes Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2.[1] IAPs are often overexpressed in cancer cells, contributing to chemotherapy resistance.[2] By inhibiting IAPs, this compound can lower the threshold for apoptosis, thereby sensitizing cancer cells to the cytotoxic effects of conventional chemotherapeutic agents. The primary rationale is to achieve synergistic anti-tumor activity, overcome drug resistance, and potentially reduce the required doses of cytotoxic drugs, thereby minimizing toxicity.[1][3]

Q2: Which chemotherapeutic agents have shown synergy with this compound?

A2: Pre-clinical studies have demonstrated synergistic or additive effects when this compound is combined with various agents, including:

  • Gemcitabine: This combination has shown promise in pancreatic cancer models, leading to increased apoptosis and inhibition of tumor growth in vivo.

  • TRAIL (TNF-related apoptosis-inducing ligand): this compound strongly enhances the pro-apoptotic activity of TRAIL in various cancer cell lines, including those resistant to TRAIL as a single agent.

  • Doxorubicin: In hepatocellular carcinoma cells, this compound potentiates doxorubicin-mediated anticancer activity.

  • Paclitaxel and other taxanes: While direct quantitative data for this compound with paclitaxel is limited in the provided search results, the general principle of combining IAP inhibitors with microtubule-targeting agents is a common strategy.

  • Cisplatin and other platinum-based agents: Similar to taxanes, combining this compound with DNA-damaging agents like cisplatin is a rational approach to enhance apoptotic cell death.

Q3: What are the primary mechanisms of resistance to this compound combination therapy?

A3: Resistance to Smac mimetics like this compound, even in combination, can arise from several factors:

  • Insufficient Endogenous TNF-α: The apoptotic effect of this compound is often dependent on the presence of tumor necrosis factor-alpha (TNF-α). Cancer cells that do not produce sufficient levels of TNF-α may exhibit intrinsic resistance.

  • Upregulation of cIAP2: In some cases, treatment with Smac mimetics can lead to a compensatory upregulation of cIAP2, another IAP family member, which can mitigate the pro-apoptotic effects.

  • LRIG1 Expression: The cell surface protein LRIG1 has been identified as a contributor to resistance by upregulating receptor tyrosine kinase (RTK) signaling and reducing TNF-α expression.

  • Alterations in Downstream Apoptotic Machinery: Mutations or altered expression of proteins downstream of IAPs in the apoptotic cascade can also confer resistance.

Troubleshooting Guides

Problem 1: Lack of Synergy or Additive Effect in Combination Experiments

Possible Cause 1: Suboptimal Dosing and Scheduling

  • Troubleshooting:

    • Perform Dose-Response Curves: Determine the IC50 values for this compound and the chemotherapeutic agent individually in your specific cell line.

    • Combination Index (CI) Analysis: Utilize the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) across a range of concentrations and ratios of the two drugs.

    • Vary the Sequence of Administration: The order of drug administration can significantly impact efficacy. Test different schedules, such as this compound pre-treatment followed by the chemotherapeutic, co-administration, or the reverse sequence.

Possible Cause 2: Intrinsic Resistance of the Cell Line

  • Troubleshooting:

    • Assess TNF-α Production: Measure the level of endogenous TNF-α secretion by your cancer cell line at baseline and after treatment with this compound. If levels are low, consider co-treatment with a low dose of exogenous TNF-α to sensitize the cells.

    • Profile IAP Expression: Use Western blotting to determine the baseline expression levels of XIAP, cIAP1, and cIAP2. High levels of multiple IAPs may require higher concentrations of this compound.

    • Examine Downstream Apoptosis Proteins: Check for the expression and functional status of key apoptosis-related proteins like caspases and Bcl-2 family members.

Problem 2: Inconsistent Results in In Vitro Assays

Possible Cause 1: Variability in Cell Viability Assays (MTT/WST-8)

  • Troubleshooting:

    • Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that ensures cells are in the logarithmic growth phase during the assay.

    • Standardize Incubation Times: Use consistent incubation times for both drug treatment and the addition of the viability reagent (e.g., MTT or WST-8).

    • Include Proper Controls: Always include untreated controls, vehicle controls (if using a solvent like DMSO), and single-agent controls in every experiment.

Possible Cause 2: Issues with Western Blot Analysis of Apoptosis

  • Troubleshooting:

    • Use Appropriate Markers: Probe for both pro-caspases and their cleaved (active) forms (e.g., pro-caspase-3 and cleaved caspase-3). Also, include substrates of active caspases, such as PARP and its cleaved fragment.

    • Time Course Experiment: Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for observing caspase activation and PARP cleavage after drug treatment.

    • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

Data Presentation

Table 1: In Vitro Synergistic Effects of this compound in Combination with Chemotherapeutics

Cell LineCombination AgentIC50 (this compound alone)IC50 (Combination Agent alone)Combination Effect (CI Value)Reference
MDA-MB-468TRAIL>100 nMVariesSynergistic (CI < 1)
SK-BR-3TRAIL>100 nMVariesSynergistic (CI < 1)
PC-3TRAIL>100 nMVariesSynergistic (CI < 1)
SW620TRAIL>100 nMVariesSynergistic (CI < 1)
A549Paclitaxel-1.35 nMSynergistic (CI < 1 for GEM→PTX)
H520Paclitaxel-7.59 nMSynergistic (CI < 1 for GEM→PTX)
A549Gemcitabine-6.6 nMSynergistic (CI < 1 for GEM→PTX)
H520Gemcitabine-46.1 nMSynergistic (CI < 1 for GEM→PTX)
OVCAR-3Gemcitabine>50 µg/mL-Synergistic with Doxorubicin
OVCAR-3Doxorubicin-0.17 µg/mLSynergistic with Gemcitabine

Note: IC50 and CI values are highly cell line and experiment-specific. This table provides a summary of reported findings; researchers should determine these values for their specific experimental systems.

Table 2: In Vivo Tumor Growth Inhibition by this compound Combination Therapy

Tumor ModelCombination AgentThis compound DoseCombination Agent DoseOutcomeReference
Pancreatic Cancer XenograftGemcitabineNot SpecifiedNot SpecifiedCombination treatment showed greater and longer-lasting tumor inhibition than monotherapy.
MDA-MB-231 XenograftTaxotere (Docetaxel)5 mg/kg7.5 mg/kgThis compound alone was more effective than Taxotere at the tested doses.
2LMP Breast Cancer XenograftTRAIL5 mg/kg10 mg/kgCombination induced rapid tumor regression, while single agents were ineffective.

Experimental Protocols

Protocol 1: Cell Viability Assessment using WST-8 Assay
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound, the chemotherapeutic agent, and their combinations in culture medium. Remove the existing medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well. Gently mix by tapping the plate.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Apoptosis Markers
  • Cell Lysis: After drug treatment for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a 10-15% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, XIAP, cIAP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control.

Mandatory Visualizations

signaling_pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_common Common Execution Pathway Chemotherapeutic Chemotherapeutic TNFa TNFa Chemotherapeutic->TNFa induces TNFR TNFR TNFa->TNFR DISC DISC TNFR->DISC Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 activates Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Smac/DIABLO Smac/DIABLO Mitochondrion->Smac/DIABLO releases IAPs IAPs (XIAP, cIAP1/2) Smac/DIABLO->IAPs inhibits Pro-Caspase-9 Pro-Caspase-9 Apoptosome Apoptosome Pro-Caspase-9->Apoptosome Caspase-9 Caspase-9 Caspase-9->Pro-Caspase-3 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 activates PARP PARP Caspase-3->PARP Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis This compound This compound This compound->IAPs inhibits IAPs->Caspase-9 IAPs->Caspase-3 inhibit

Caption: Mechanism of synergistic apoptosis induction by this compound and chemotherapeutics.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture 1. Cell Culture (Cancer Cell Line) Dose_Response 2. Dose-Response Curves (Single Agents) Cell_Culture->Dose_Response Combination_Assay 3. Combination Assay (Varying Ratios & Schedules) Dose_Response->Combination_Assay Viability_Assay 4. Cell Viability Assay (MTT / WST-8) Combination_Assay->Viability_Assay Mechanism_Study 6. Mechanistic Studies (Western Blot, etc.) Combination_Assay->Mechanism_Study CI_Analysis 5. Combination Index (CI) Analysis Viability_Assay->CI_Analysis Xenograft 7. Xenograft Model Establishment CI_Analysis->Xenograft Synergistic Combinations Treatment 8. Treatment Groups (Control, Single Agents, Combo) Xenograft->Treatment Tumor_Measurement 9. Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment 10. Toxicity Assessment (Body Weight, etc.) Treatment->Toxicity_Assessment IHC 11. Immunohistochemistry of Tumors Tumor_Measurement->IHC End of Study

Caption: General experimental workflow for evaluating this compound combination therapy.

troubleshooting_logic Start No Synergy Observed Check_Dose Optimize Dose & Schedule? Start->Check_Dose Check_Resistance Assess Intrinsic Resistance? Start->Check_Resistance CI_Analysis Perform CI Analysis Check_Dose->CI_Analysis Vary_Sequence Vary Drug Sequence Check_Dose->Vary_Sequence Measure_TNF Measure Endogenous TNF-α Check_Resistance->Measure_TNF Profile_IAPs Profile IAP Expression Check_Resistance->Profile_IAPs Synergy_Achieved Synergy Achieved CI_Analysis->Synergy_Achieved Vary_Sequence->Synergy_Achieved Consider_New_Model Consider New Model/ Combination Measure_TNF->Consider_New_Model If TNF-α is low Profile_IAPs->Consider_New_Model If resistance markers high

Caption: Troubleshooting logic for lack of synergy in this compound combination studies.

References

Technical Support Center: Refining SM-164 Delivery Methods in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of SM-164 in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vivo experiments with this potent bivalent Smac mimetic.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose and administration route for this compound in mouse xenograft models?

A1: Based on published studies, a common starting point for this compound in mouse xenograft models, such as those using MDA-MB-231 cells, is a dose between 1 and 5 mg/kg administered via intravenous (i.v.) injection.[1] It is crucial to perform dose-response studies in your specific model to determine the optimal therapeutic window.

Q2: How should I prepare and store this compound for in vivo studies?

A2: this compound is typically supplied as a lyophilized powder and should be stored at -20°C in a desiccated environment for long-term stability (up to 24 months).[2] For creating a stock solution, reconstitute the powder in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[2] This stock solution should be stored at -20°C and is best used within 3 months to maintain potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]

Q3: What is a standard vehicle formulation for intravenous delivery of this compound?

A3: Due to its hydrophobic nature, this compound requires a co-solvent system for intravenous administration. A commonly used formulation consists of a mixture of DMSO, polyethylene glycol 300 (PEG300), Tween 80, and saline. A typical volumetric ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always prepare the final formulation fresh on the day of the experiment.

Q4: What are the primary cellular targets of this compound?

A4: this compound is a bivalent Smac mimetic that potently antagonizes the X-linked inhibitor of apoptosis protein (XIAP) by binding to its BIR2 and BIR3 domains.[1] It also induces the rapid proteasomal degradation of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2). This dual action effectively removes the brakes on apoptosis, leading to programmed cell death in sensitive cancer cells.

Q5: Is this compound effective as a single agent in vivo?

A5: Yes, this compound has demonstrated single-agent efficacy in inducing tumor regression in preclinical xenograft models, such as the MDA-MB-231 breast cancer model. Its effectiveness is often linked to the tumor's ability to produce and respond to tumor necrosis factor-alpha (TNFα), as this compound sensitizes cells to TNFα-mediated apoptosis.

Troubleshooting Guides

Formulation and Delivery Issues

Problem: I am observing precipitation in my this compound formulation.

  • Possible Cause: The proportion of the aqueous component (saline) may be too high for the concentration of this compound, causing the hydrophobic compound to fall out of solution. The order of mixing the components is also critical.

  • Solution:

    • Ensure Proper Mixing Order: Always dissolve the this compound powder completely in DMSO first. Sequentially add PEG300 and then Tween 80, ensuring the solution is clear after each addition. Finally, add the saline dropwise while vortexing to prevent shocking the solution and causing precipitation.

    • Adjust Co-solvent Ratios: If precipitation persists, you can try adjusting the vehicle composition. A formulation with a lower percentage of saline may be necessary. For example, consider a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Gentle Warming: Gentle warming of the solution may aid in dissolution. However, be cautious and ensure the temperature does not degrade the compound. Always allow the solution to return to room temperature before injection and check for precipitation.

    • Sonication: Brief sonication can also help to dissolve the compound fully.

Problem: The animals are showing signs of distress or toxicity immediately after injection.

  • Possible Cause: The observed toxicity may be due to the vehicle itself, particularly at high concentrations of DMSO or Tween 80, or a rapid injection rate.

  • Clinical Signs to Monitor:

    • Lethargy or sedation

    • Labored breathing

    • Ataxia (loss of coordination)

    • Seizures

    • Hemolysis (can be observed as red-tinged urine)

  • Solution:

    • Reduce DMSO Concentration: Keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10% (v/v) for intravenous injections.

    • Alternative Formulations: Consider alternative vehicles for hydrophobic compounds. Options include formulations with cyclodextrins (e.g., SBE-β-CD) which can encapsulate the drug and improve aqueous solubility, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).

    • Slow Injection Rate: Administer the injection slowly to allow for gradual dilution of the vehicle in the bloodstream, which can mitigate acute toxic effects.

    • Vehicle Control Group: Always include a vehicle-only control group in your experiments. This is critical to differentiate between vehicle-induced toxicity and compound-specific effects.

Efficacy and Inconsistent Results

Problem: I am not observing the expected tumor regression with this compound treatment.

  • Possible Cause 1: Lack of TNFα in the Tumor Microenvironment. The efficacy of this compound as a single agent is often dependent on an autocrine or paracrine TNFα signaling loop. Some tumor models may not produce sufficient levels of TNFα to trigger apoptosis upon IAP inhibition.

  • Solution 1:

    • Assess TNFα Levels: Measure TNFα levels in your tumor model in vitro or in tumor lysates from in vivo studies.

    • Co-administration with a TNFα-inducing agent: If TNFα levels are low, consider co-administering this compound with a low dose of a TNFα-inducing agent like lipopolysaccharide (LPS) or a TRAIL agonist.

  • Possible Cause 2: Suboptimal Dosing or Scheduling. The dose of this compound may be too low, or the dosing frequency may be insufficient to maintain adequate target engagement.

  • Solution 2:

    • Dose Escalation Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal effective dose in your model.

    • Pharmacodynamic (PD) Analysis: Collect tumor samples at different time points after a single dose of this compound to assess the duration of cIAP-1 degradation. This will help inform the optimal dosing schedule.

  • Possible Cause 3: Poor Tumor Growth in the Xenograft Model. Inconsistent or slow tumor growth can mask the therapeutic effects of this compound.

  • Solution 3:

    • Optimize Tumor Cell Implantation: Ensure the correct number of viable MDA-MB-231 cells are injected. Co-injection with Matrigel can sometimes improve tumor take and growth rates.

    • Monitor Animal Health: Ensure the mice are healthy and not immunocompromised beyond the intended model specifications, as this can affect tumor engraftment and growth.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 / KiReference
XIAP (BIR2 and BIR3 domains)Binding Assay1.39 nM (IC50)
XIAPBinding Assay0.56 nM (Ki)
cIAP-1Binding Assay0.31 nM (Ki)
cIAP-2Binding Assay1.1 nM (Ki)
HL-60 Leukemia CellsApoptosis Induction~1 nM

Table 2: In Vivo Experimental Parameters for this compound

Animal ModelCell LineAdministration RouteDose RangeVehicleOutcomeReference
SCID MiceMDA-MB-231Intravenous (i.v.)5 mg/kgNot specifiedTumor regression, cIAP-1 degradation
SCID MiceMDA-MB-231Intravenous (i.v.)1 and 5 mg/kgNot specifiedEnhanced anti-tumor activity with TRAIL
Nude MiceMDA-MB-231Not specified5 mg/kgNot specifiedReduced bone and lung metastasis

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Injection

Materials:

  • This compound lyophilized powder

  • Sterile DMSO

  • Sterile PEG300

  • Sterile Tween 80

  • Sterile 0.9% Saline

  • Sterile, conical tubes

  • Vortex mixer

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 5 mg/kg) and injection volume (e.g., 100 µL per 20g mouse).

  • Prepare this compound Stock in DMSO: In a sterile tube, dissolve the calculated amount of this compound powder in the required volume of DMSO to achieve a concentrated stock solution. Vortex thoroughly until the powder is completely dissolved.

  • Add Co-solvents:

    • Add the calculated volume of PEG300 to the this compound/DMSO solution. Vortex until the solution is clear and homogenous.

    • Add the calculated volume of Tween 80 to the mixture. Vortex again until the solution is clear.

  • Add Saline: Slowly add the calculated volume of sterile saline to the co-solvent mixture while continuously vortexing. This gradual addition is crucial to prevent precipitation.

  • Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any particulates before drawing it into syringes.

  • Administration: Administer the formulation to the animals via intravenous injection at the calculated dose. Always prepare this formulation fresh on the day of use.

Protocol 2: Western Blot Analysis of cIAP-1 Degradation in Tumor Xenografts

Materials:

  • Tumor tissue harvested from treated and control animals

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cIAP-1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Lysis:

    • Excise tumors from euthanized animals and snap-freeze them in liquid nitrogen.

    • Homogenize the frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cIAP-1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading across lanes.

Visualizations

SM164_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic IAP-mediated Inhibition TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds TRADD/FADD TRADD/FADD TNFR1->TRADD/FADD Recruits Pro-caspase-8 Pro-caspase-8 TRADD/FADD->Pro-caspase-8 Activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Activates This compound This compound cIAP1/2 cIAP1/2 This compound->cIAP1/2 Induces degradation XIAP XIAP This compound->XIAP Antagonizes cIAP1/2->Pro-caspase-8 Proteasome Proteasome cIAP1/2->Proteasome Caspase-9 Caspase-9 XIAP->Caspase-9 Inhibits XIAP->Caspase-3/7 Inhibits Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_animal Animal Model cluster_analysis Analysis Reconstitute this compound Reconstitute this compound Formulate Dosing Solution Formulate Dosing Solution Reconstitute this compound->Formulate Dosing Solution Prepare Vehicle Prepare Vehicle Prepare Vehicle->Formulate Dosing Solution Treatment Treatment Formulate Dosing Solution->Treatment Implant Tumor Cells Implant Tumor Cells Tumor Growth Tumor Growth Implant Tumor Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Randomize Mice->Treatment Monitor Tumor Volume Monitor Tumor Volume Treatment->Monitor Tumor Volume Harvest Tumors Harvest Tumors Treatment->Harvest Tumors Efficacy Assessment Efficacy Assessment Monitor Tumor Volume->Efficacy Assessment PD Analysis (Western Blot) PD Analysis (Western Blot) Harvest Tumors->PD Analysis (Western Blot) Troubleshooting_Logic Start Start Observe Issue Observe Issue Start->Observe Issue Precipitation Precipitation Observe Issue->Precipitation Formulation? Animal Distress Animal Distress Observe Issue->Animal Distress Post-injection? Lack of Efficacy Lack of Efficacy Observe Issue->Lack of Efficacy Results? Adjust Formulation Adjust Formulation Precipitation->Adjust Formulation Check Vehicle Toxicity Check Vehicle Toxicity Animal Distress->Check Vehicle Toxicity Investigate Resistance Investigate Resistance Lack of Efficacy->Investigate Resistance End End Adjust Formulation->End Check Vehicle Toxicity->End Investigate Resistance->End

References

Technical Support Center: Managing SM-164-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential cytotoxicity induced by the Smac mimetic, SM-164, particularly in normal (non-cancerous) cell lines during in vitro experiments.

I. Overview of this compound and its Selective Cytotoxicity

This compound is a potent, cell-permeable, bivalent Smac mimetic designed to induce apoptosis in cancer cells.[1][2] It functions by targeting and inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP-1, cIAP-2, and X-linked inhibitor of apoptosis protein (XIAP).[3][4] In many cancer cell lines, the overexpression of IAPs allows them to evade apoptosis. This compound mimics the endogenous protein Smac/DIABLO, which antagonizes IAPs, thereby promoting caspase activation and programmed cell death.

A key feature of this compound is its reported selectivity for cancer cells, with multiple studies showing minimal to no toxicity in normal cells and tissues at therapeutic concentrations.[3] This selectivity is attributed to the differential expression and dependency on IAPs between cancerous and normal cells. Normal cells typically have lower expression of cIAP-1 and are less reliant on IAPs for survival signals.

Despite its favorable safety profile, researchers may occasionally observe unexpected cytotoxicity in normal cell lines. This guide is intended to help troubleshoot these specific instances.

II. Troubleshooting Guide for Unexpected Cytotoxicity in Normal Cells

This section addresses the primary concern of observing cytotoxicity in normal cell lines upon treatment with this compound.

Question: I am observing significant cell death in my normal (non-cancerous) control cell line after treatment with this compound. What are the possible causes and how can I troubleshoot this?

Answer:

Observing cytotoxicity in normal cells with this compound is unexpected based on published literature. However, several experimental factors could contribute to this outcome. Follow this step-by-step guide to identify the potential cause.

Step 1: Verify Experimental Parameters
  • Compound Concentration: Confirm the final concentration of this compound used. An error in calculation or dilution could lead to excessively high concentrations. Perform a new serial dilution from your stock solution and repeat the experiment.

  • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. Run a vehicle-only control to assess its effect on cell viability.

  • Compound Stability and Handling: this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in DMSO, it should be stored at -20°C and used within a few months to prevent degradation. Aliquot stock solutions to avoid multiple freeze-thaw cycles.

Step 2: Assess Cell Culture Health and Conditions
  • Cell Line Integrity: Confirm the identity and health of your normal cell line. Over-passaged or stressed cells can be more susceptible to chemical insults. Start a new culture from a fresh, low-passage vial.

  • Contamination: Check your cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi). Contamination can induce cell stress and death, which may be mistakenly attributed to the compound.

  • Incubator Conditions: Verify the CO2 levels, temperature, and humidity of your incubator. Fluctuations in these conditions can stress cells and increase their sensitivity.

Step 3: Re-evaluate the Experimental Design
  • Dose-Response Curve: If you haven't already, perform a dose-response experiment with a wide range of this compound concentrations on your normal cell line to determine the half-maximal inhibitory concentration (IC50). This will provide a quantitative measure of its cytotoxic potential in your specific cell model.

  • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic response.

  • Positive and Negative Controls: Always include untreated and vehicle-only controls. A positive control (a compound known to induce apoptosis in your cell line) can help validate the assay.

Step 4: Investigate Potential Biological Mechanisms

If the cytotoxicity persists after ruling out the above factors, consider the biological characteristics of your specific normal cell line.

  • IAP Expression Levels: While generally low in normal cells, your specific cell line might have atypical expression levels of cIAP-1 or XIAP. You can assess the protein levels of these IAPs using Western blotting.

  • Off-Target Effects: At very high concentrations, this compound might have off-target effects. If the observed cytotoxicity only occurs at concentrations significantly higher than those effective in cancer cells, this might be the case.

Below is a logical workflow for troubleshooting unexpected cytotoxicity:

G A Unexpected Cytotoxicity in Normal Cells B Step 1: Verify Experimental Parameters A->B C Check Concentration & Dilutions B->C D Assess Solvent Toxicity (Vehicle Control) B->D E Confirm Compound Stability B->E F Step 2: Assess Cell Culture Health E->F G Check for Contamination (Mycoplasma) F->G H Use Low-Passage Cells F->H I Verify Incubator Conditions F->I J Step 3: Re-evaluate Experimental Design I->J K Perform Dose-Response & Time-Course J->K L Include Proper Controls J->L M Step 4: Investigate Biological Mechanisms L->M N Measure IAP Protein Levels (Western Blot) M->N O Consider Off-Target Effects at High Doses M->O P Conclusion: Cytotoxicity is Artifactual or Real? O->P SM164_Pathway SM164 This compound cIAP1 cIAP-1/2 SM164->cIAP1 Binds & Induces XIAP XIAP SM164->XIAP Binds & Inhibits Degradation Proteasomal Degradation cIAP1->Degradation Casp9 Caspase-9 XIAP->Casp9 Casp37 Caspase-3/7 XIAP->Casp37 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Casp8 Caspase-8 Casp8->Casp37 Activates

References

Validation & Comparative

A Comparative Guide to Smac Mimetics: SM-164 and Other Key IAP Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Smac mimetics have emerged as a promising class of drugs that induce apoptosis by antagonizing Inhibitor of Apoptosis (IAP) proteins. This guide provides an objective comparison of the bivalent Smac mimetic SM-164 with other notable Smac mimetics, including Birinapant (TL32711), LCL161, and AT-406 (Debio 1143), supported by experimental data to aid in research and development decisions.

Mechanism of Action: A Shared Path to Apoptosis

Smac mimetics function by mimicking the N-terminal AVPI (Ala-Val-Pro-Ile) motif of the endogenous pro-apoptotic protein Smac/DIABLO.[1] This allows them to bind to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily cIAP1, cIAP2, and XIAP (X-linked inhibitor of apoptosis protein).[1] This interaction leads to two key events that promote apoptosis:

  • Degradation of cIAP1 and cIAP2: Binding of Smac mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[2] This removes the inhibitory brake on the non-canonical NF-κB pathway and, more importantly, liberates RIPK1 to form a pro-apoptotic complex (the ripoptosome) with FADD and pro-caspase-8, leading to caspase-8 activation.[2]

  • Antagonism of XIAP: XIAP is a potent direct inhibitor of effector caspases, namely caspase-3, -7, and -9.[3] By binding to the BIR2 and BIR3 domains of XIAP, Smac mimetics prevent this inhibition, thereby allowing caspase activation and execution of the apoptotic program.

Bivalent Smac mimetics, such as this compound and Birinapant, contain two AVPI-mimicking moieties connected by a linker, which allows for simultaneous interaction with multiple BIR domains, often leading to higher binding affinity and potency compared to monovalent mimetics like LCL161 and AT-406.

Data Presentation: Quantitative Comparison of Smac Mimetics

The following tables summarize the binding affinities and cellular activities of this compound and its comparators. Data is compiled from various preclinical studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Binding Affinities (Ki/Kd/IC50 in nM) of Smac Mimetics to IAP Proteins

Smac MimeticcIAP1cIAP2XIAPNotes
This compound 0.31 (Ki)1.1 (Ki)0.56 (Ki)Bivalent; Potent against both cIAPs and XIAP.
Birinapant <1 (Kd)-45 (Kd)Bivalent; High affinity for cIAP1.
LCL161 0.4 (IC50)-35 (IC50)Monovalent; Pan-IAP inhibitor.
AT-406 1.9 (Ki)5.1 (Ki)66.4 (Ki)Monovalent; Orally bioavailable.

Note: Ki (inhibition constant), Kd (dissociation constant), and IC50 (half-maximal inhibitory concentration) are all measures of binding affinity, with lower values indicating higher potency. The specific IAP protein domains (e.g., BIR2, BIR3, or full-length) used in the assays may vary between studies.

Table 2: Comparative In Vitro and In Vivo Performance

Smac MimeticIn Vitro Activity (Selected Cancer Cell Lines)In Vivo Activity (Xenograft Models)Key Findings
This compound Induces apoptosis at low nM concentrations in MDA-MB-231 (breast) and other cancer cell lines.Achieves tumor regression in MDA-MB-231 xenografts.Bivalency contributes to high potency against XIAP, leading to robust apoptosis.
Birinapant Induces cell death as a single agent in TRAIL-insensitive SUM190 (breast) cells.Causes complete tumor regression in MDA-MB-468 xenografts when combined with an immunotoxin.Potent cIAP1 antagonist; efficacy can be dependent on IAP protein levels in cancer cells.
LCL161 Sensitizes osteosarcoma cells to TNFα-induced killing.Slightly reduced growth of human osteosarcoma xenografts in SCID mice.Efficacy in vivo may be dependent on the tumor microenvironment, particularly the presence of TNFα.
AT-406 Induces apoptosis in MDA-MB-231 (breast) and SK-OV-3 (ovarian) cancer cells with IC50 values of 144 nM and 142 nM, respectively.Inhibits tumor growth in the MDA-MB-231 xenograft model.Orally bioavailable with demonstrated single-agent activity in a subset of cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate Smac mimetics.

Fluorescence Polarization (FP) Assay for IAP Binding

This competitive binding assay is commonly used to determine the binding affinity of Smac mimetics to IAP proteins.

  • Principle: The assay measures the change in the polarization of fluorescently labeled Smac-peptide probe upon binding to a larger IAP protein. Unlabeled Smac mimetics compete with the probe for binding to the IAP protein, causing a decrease in fluorescence polarization.

  • Reagents:

    • Purified recombinant IAP protein (e.g., XIAP BIR3, cIAP1 BIR3).

    • Fluorescently labeled Smac-peptide probe (e.g., FITC-AVPI).

    • Smac mimetic compounds of interest.

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

  • Procedure:

    • In a microplate, add a fixed concentration of the IAP protein and the fluorescent probe.

    • Add serial dilutions of the Smac mimetic compound.

    • Incubate at room temperature to reach binding equilibrium.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).

    • Calculate IC50 values from the competition binding curves, which can then be converted to Ki values using the Cheng-Prusoff equation.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with Smac mimetics.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Reagents:

    • Cancer cell line of interest.

    • Smac mimetic compounds.

    • Annexin V conjugated to a fluorophore (e.g., FITC, APC).

    • Propidium Iodide (PI) solution.

    • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

  • Procedure:

    • Seed cells in a multi-well plate and treat with varying concentrations of the Smac mimetic for a specified time (e.g., 24-48 hours).

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add fluorophore-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Tumor Model

This animal model is used to evaluate the anti-tumor efficacy of Smac mimetics in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the Smac mimetic, and tumor growth is monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Human cancer cell line.

    • Smac mimetic compound formulated for in vivo administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the Smac mimetic (e.g., via intravenous, intraperitoneal, or oral routes) according to a predetermined schedule and dosage. The control group receives a vehicle control.

    • Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (length x width²)/2.

    • Monitor the body weight and overall health of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for IAP degradation and caspase activation, immunohistochemistry for apoptosis markers).

Mandatory Visualizations

Signaling Pathway of Smac Mimetics

Smac_Mimetic_Pathway IAP Antagonism by Smac Mimetics Smac_Mimetic Smac Mimetic cIAP1_2 cIAP1/2 Smac_Mimetic->cIAP1_2 XIAP XIAP Smac_Mimetic->XIAP Binds & Inhibits Proteasome Proteasome cIAP1_2->Proteasome Ubiquitination & Degradation RIPK1 RIPK1 cIAP1_2->RIPK1 Inhibits Ripoptosome Formation Casp3 Caspase-3 XIAP->Casp3 Inhibits Casp8 Caspase-8 RIPK1->Casp8 Ripoptosome Formation & Activation FADD FADD FADD->Casp8 Ripoptosome Formation & Activation Pro_Casp8 Pro-Caspase-8 Pro_Casp8->Casp8 Ripoptosome Formation & Activation Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 Cleaves & Activates Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: IAP antagonism by Smac mimetics leads to apoptosis.

Experimental Workflow: Apoptosis Detection

Apoptosis_Workflow Workflow for Apoptosis Detection by Flow Cytometry start Start cell_culture 1. Culture Cancer Cells start->cell_culture treatment 2. Treat with Smac Mimetic cell_culture->treatment harvest 3. Harvest Cells treatment->harvest wash 4. Wash with PBS harvest->wash resuspend 5. Resuspend in Binding Buffer wash->resuspend stain 6. Stain with Annexin V & Propidium Iodide resuspend->stain incubate 7. Incubate at RT stain->incubate flow_cytometry 8. Analyze by Flow Cytometry incubate->flow_cytometry analysis 9. Quantify Apoptotic vs. Live/Necrotic Cells flow_cytometry->analysis end End analysis->end Smac_Mimetic_Comparison Comparative Features of Smac Mimetics cluster_bivalent Bivalent cluster_monovalent Monovalent SM164 This compound Bivalent High Potency for cIAPs and XIAP Birinapant Birinapant Bivalent Preferentially Targets cIAP1 LCL161 LCL161 Monovalent Pan-IAP Inhibitor AT406 AT-406 Monovalent Orally Bioavailable

References

In Vivo Validation of SM-164's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor activity of SM-164, a bivalent Smac mimetic, with other therapeutic alternatives. The information is supported by experimental data from preclinical studies, with a focus on quantitative measures of efficacy and detailed methodologies to aid in the design and interpretation of future research.

Executive Summary

This compound is a potent, cell-permeable antagonist of Inhibitor of Apoptosis Proteins (IAPs) that has demonstrated significant anti-tumor activity in various in vivo cancer models. It functions by concurrently targeting cellular IAP-1 and -2 (cIAP-1/2) for degradation and neutralizing the X-linked IAP (XIAP), thereby promoting apoptosis in cancer cells.[1][2][3] Preclinical studies have validated its efficacy both as a single agent and in combination with other anti-cancer agents, such as TRAIL and gemcitabine, often showing synergistic effects and the ability to induce tumor regression.[4][5]

Comparative In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in several xenograft models, most notably the MDA-MB-231 breast cancer model. The following tables summarize the key quantitative data from these studies, comparing this compound as a monotherapy and in combination with other agents.

Table 1: Single-Agent Activity of this compound in MDA-MB-231 Xenograft Model
Treatment GroupDosage & ScheduleKey OutcomesReference
Vehicle Control-Progressive tumor growth
This compound5 mg/kg, single i.v. doseRapid cIAP-1 degradation within 1 hour, lasting for at least 24 hours. Robust activation of caspase-8, -9, and -3, and PARP cleavage observed at 3 hours, persisting for 24 hours. Achieved tumor regression.
SM-122 (Monovalent)Not specified in snippets1,000 times less potent than this compound as an inducer of apoptosis.
Taxotere (Docetaxel)7.5 mg/kg, single i.v. doseUsed as a comparator, induced apoptosis.
Table 2: Combination Therapy with this compound in 2LMP Breast Cancer Xenograft Model
Treatment GroupDosage & ScheduleTumor Growth OutcomeReference
Vehicle Control-Progressive tumor growth
This compound5 mg/kg, single i.v. doseIneffective as a single agent in this model.
TRAILNot specified in snippetsIneffective as a single agent in this model.
This compound + TRAIL5 mg/kg this compound (i.v.) + TRAILInduced rapid tumor regression.
Table 3: Combination Therapy with this compound in Pancreatic Cancer Xenograft Model
Treatment GroupDosage & ScheduleKey OutcomesReference
Control-Progressive tumor growth
This compoundNot specified in snippetsInhibited tumor xenograft growth.
GemcitabineNot specified in snippetsInhibited tumor xenograft growth.
This compound + GemcitabineNot specified in snippetsGreater and longer-lasting tumor growth inhibition compared to monotherapy. Increased expression of cleaved caspase-3 and decreased Ki67 in tumor tissues.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.

SM164_Mechanism_of_Action cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway TNF-α / TRAIL TNF-α / TRAIL Death Receptor Death Receptor TNF-α / TRAIL->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 activation Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 activates Mitochondrion Mitochondrion Smac/DIABLO Smac/DIABLO Mitochondrion->Smac/DIABLO releases Pro-caspase-9 Pro-caspase-9 Mitochondrion->Pro-caspase-9 activates XIAP XIAP Smac/DIABLO->XIAP | inhibits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Caspase-3/7 activates This compound This compound cIAP1/2 cIAP1/2 This compound->cIAP1/2 induces degradation This compound->XIAP antagonizes cIAP1/2->Caspase-8 | inhibits XIAP->Caspase-9 | inhibits XIAP->Caspase-3/7 | inhibits Apoptosis Apoptosis Caspase-3/7->Apoptosis Xenograft_Workflow Tumor_Cell_Implantation Implantation of Cancer Cells (e.g., MDA-MB-231) into SCID mice Tumor_Establishment Allow tumors to establish to a specified volume Tumor_Cell_Implantation->Tumor_Establishment Randomization Randomize mice into treatment groups Tumor_Establishment->Randomization Treatment_Administration Administer treatment: - Vehicle - this compound (e.g., 5 mg/kg i.v.) - Comparator (e.g., Taxotere) - Combination Therapy Randomization->Treatment_Administration Monitoring Monitor tumor volume and animal well-being Treatment_Administration->Monitoring Endpoint_Analysis Endpoint analysis: - Tumor tissue collection - Western blot (cIAP1, caspases) - Immunohistochemistry Monitoring->Endpoint_Analysis

References

A Comparative Analysis of SM-164 and Birinapant: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SMAC mimetics SM-164 and birinapant. This analysis is supported by experimental data to delineate their performance and biochemical interactions.

This compound and birinapant are both bivalent small molecules designed to mimic the endogenous pro-apoptotic protein SMAC/DIABLO.[1][2] As such, they function as antagonists of Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells, contributing to therapeutic resistance.[3][4] Both molecules target key IAPs, including X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 (cIAP1) and cIAP2, to promote programmed cell death.[5] Their bivalent nature, featuring two SMAC-mimicking moieties connected by a linker, generally confers a higher binding affinity and greater potency in inducing apoptosis compared to their monovalent counterparts.

Mechanism of Action

This compound and birinapant share a common mechanism of action. They bind to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, disrupting their ability to inhibit caspases. Specifically, binding to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway, and can also promote the formation of a death-inducing signaling complex (DISC) involving TNF receptor 1 (TNFR1), which ultimately leads to caspase-8 activation and apoptosis. Furthermore, by antagonizing XIAP, they relieve its direct inhibition of caspases-3, -7, and -9.

Data Presentation: A Quantitative Comparison

The following table summarizes the binding affinities and cellular potencies of this compound and birinapant based on available experimental data.

Parameter This compound Birinapant Reference
Binding Affinity (Ki/Kd)
cIAP10.31 nM (Ki)<1 nM (Kd),
cIAP21.1 nM (Ki)-
XIAP0.56 nM (Ki)45 nM (Kd),
Cellular Potency (IC50)
Apoptosis Induction (MDA-MB-231)~1 nMNot explicitly stated
Cell Viability (SUM190)-~300 nM

Experimental Protocols

Fluorescence Polarization Assay for IAP Binding Affinity

This assay quantitatively measures the binding affinity of this compound and birinapant to IAP proteins.

Principle: A fluorescently labeled SMAC-derived peptide (tracer) is incubated with the target IAP protein. In its free form, the tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger IAP protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Unlabeled ligands (this compound or birinapant) compete with the tracer for binding to the IAP, causing a decrease in polarization in a concentration-dependent manner.

Protocol:

  • Reagents and Materials:

    • Recombinant human IAP proteins (XIAP, cIAP1, cIAP2)

    • Fluorescently labeled SMAC peptide tracer (e.g., with 5-Carboxyfluorescein)

    • This compound and birinapant stock solutions (in DMSO)

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

    • Black, non-binding 384-well microplates

  • Procedure:

    • Prepare serial dilutions of this compound and birinapant in assay buffer.

    • In a 384-well plate, add the IAP protein, the fluorescent tracer, and the assay buffer to a final volume.

    • Add the serially diluted this compound or birinapant to the wells. Include wells with no competitor (maximum polarization) and wells with only the tracer (minimum polarization).

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the competitor.

    • Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability Assay

This assay determines the cytotoxic effects of this compound and birinapant on cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Protocol:

  • Reagents and Materials:

    • Cancer cell lines (e.g., MDA-MB-231 breast cancer cells)

    • Complete cell culture medium

    • This compound and birinapant stock solutions (in DMSO)

    • CellTiter-Glo® Reagent

    • Opaque-walled 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and birinapant in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include vehicle control (DMSO) wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add the CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound and birinapant in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, birinapant, or a vehicle control, and tumor growth is monitored over time.

Protocol:

  • Materials:

    • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

    • Human cancer cells (e.g., MDA-MB-231)

    • This compound and birinapant formulated for in vivo administration

    • Vehicle control solution

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound, birinapant).

    • Administer the treatments according to a predetermined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for IAP levels and caspase activation).

  • Data Analysis:

    • Plot the mean tumor volume for each treatment group over time.

    • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in tumor growth between the treatment groups.

Mandatory Visualizations

IAP_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I Complex_II Complex II (Apoptosis) TNFR1->Complex_II In absence of cIAPs SM164_Birinapant This compound / Birinapant cIAP1_2 cIAP1/2 SM164_Birinapant->cIAP1_2 Inhibits XIAP XIAP SM164_Birinapant->XIAP Inhibits cIAP1_2->Complex_I Ub Proteasome Proteasomal Degradation cIAP1_2->Proteasome Degradation Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 Inhibits RIP1 RIP1 RIP1->Complex_I RIP1->Complex_II Complex_I->RIP1 NFkB NF-κB Activation (Survival) Complex_I->NFkB Caspase8 Caspase-8 Complex_II->Caspase8 Activation Caspase8->Complex_II Caspase8->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Mechanism of action for this compound and birinapant.

Experimental_Workflow_Cell_Viability cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound or birinapant A->B C 3. Incubate for 48-72 hours B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Measure luminescence D->E F 6. Analyze data and determine IC50 E->F

Caption: Workflow for a cell viability experiment.

References

Synergistic Takedown of Cancer Cells: A Comparative Guide to SM-164 and TRAIL Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers in oncology and drug development are continually seeking novel therapeutic strategies that can overcome treatment resistance and enhance anti-tumor efficacy. A growing body of evidence points to a powerful synergistic relationship between SM-164, a small molecule Smac mimetic, and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). This combination has demonstrated remarkable potential in preclinical studies to induce cancer cell death, even in models resistant to conventional therapies. This guide provides a comprehensive overview of the experimental data supporting this synergy, details the underlying molecular mechanisms, and furnishes researchers with the necessary protocols to investigate this promising anti-cancer strategy.

The combination of this compound and TRAIL has been shown to be highly synergistic in inducing apoptosis in a wide range of cancer cell lines, including those from breast, prostate, colon, and liver cancers.[1][2] This enhanced effect is observed in both TRAIL-sensitive and TRAIL-resistant cells, suggesting a robust mechanism for overcoming intrinsic and acquired resistance to TRAIL-based therapies.[1][3] In vivo studies have corroborated these findings, with the combination leading to significant tumor regression in xenograft models where either agent alone was ineffective.[1]

Quantitative Analysis of Synergy

The synergistic effect of combining this compound with TRAIL is not merely qualitative. Quantitative analyses have consistently demonstrated a significant enhancement in the cytotoxic effects of TRAIL. For instance, at a concentration of 100 nM, this compound has been shown to decrease the IC50 values of TRAIL by one to three orders of magnitude in a majority of the 19 breast, colon, and prostate cancer cell lines tested. Further evidence of this powerful synergy comes from studies calculating the Combination Index (CI), where values less than 1 indicate a synergistic interaction. In PC-3, MDA-231, and HCT-116 cancer cells, the combination of this compound with TRAIL receptor (TRAIL-R) monoclonal antibodies resulted in CI values of less than 0.004, less than 0.005, and less than 0.02, respectively, indicating strong synergy.

Cell LineCancer TypeThis compound Concentration (nM)Fold Reduction in TRAIL IC50Combination Index (CI)Reference
Multiple (12 of 19 tested)Breast, Prostate, Colon10010x to 1000xNot Reported
PC-3ProstateNot SpecifiedSignificant<0.004
MDA-MB-231BreastNot SpecifiedSignificant<0.005
HCT-116ColonNot SpecifiedSignificant<0.02
SMMC-7721Hepatocellular Carcinoma100Not ReportedNot Reported

Table 1: Synergistic Efficacy of this compound and TRAIL in Various Cancer Cell Lines. This table summarizes the quantitative data from multiple studies, highlighting the significant reduction in the half-maximal inhibitory concentration (IC50) of TRAIL when combined with this compound, and the low Combination Index (CI) values indicating strong synergy.

Delving into the Molecular Mechanism

The synergistic activity of this compound and TRAIL stems from their complementary mechanisms of action targeting the apoptotic pathway. This compound is a Smac mimetic that antagonizes Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1 and XIAP. IAPs are frequently overexpressed in cancer cells and contribute to therapeutic resistance by inhibiting caspases, the key executioners of apoptosis.

By binding to and promoting the degradation of cIAP1, this compound removes a critical block in the extrinsic apoptosis pathway. This sensitizes cancer cells to TRAIL, which initiates apoptosis by binding to its receptors (TRAIL-R1 and TRAIL-R2) and recruiting FADD and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). The activation of caspase-8 at the DISC is a pivotal step, and this compound amplifies this signal. Furthermore, this compound's antagonism of XIAP, a potent inhibitor of effector caspases-3 and -7, allows for the efficient execution of the apoptotic program initiated by caspase-8. Interestingly, while having a minimal role when TRAIL is used alone, the protein RIP1 is essential for the synergistic interaction between TRAIL and this compound.

Synergy_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL TRAIL_R TRAIL Receptor (DR4/DR5) TRAIL->TRAIL_R Binding DISC DISC Formation (FADD, Pro-Caspase-8) TRAIL_R->DISC Recruitment Caspase8 Active Caspase-8 DISC->Caspase8 Activation Caspase3 Active Caspase-3 Caspase8->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis SM164 This compound IAPs cIAP1 / XIAP SM164->IAPs Inhibition RIP1 RIP1 SM164->RIP1 IAPs->Caspase8 Inhibition IAPs->Caspase3 Inhibition RIP1->Caspase8 Potentiation

Figure 1: Signaling Pathway of this compound and TRAIL Synergy. This diagram illustrates how this compound enhances TRAIL-induced apoptosis. TRAIL binding to its receptor initiates the formation of the DISC and activation of Caspase-8. This compound inhibits IAPs (cIAP1 and XIAP), which normally suppress Caspase-8 and Caspase-3, thereby amplifying the apoptotic signal. RIP1 is also depicted as a key component for the synergistic effect.

Experimental Protocols

To facilitate further research into this promising combination therapy, detailed methodologies for key experiments are provided below.

Cell Viability Assay (WST-8 Assay)

This assay is used to determine the cytotoxic effects of this compound, TRAIL, and their combination on cancer cells.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, TRAIL, or the combination of both. Include untreated and single-agent controls.

  • Incubation: Incubate the plates for a period of 48 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • WST-8 Reagent: Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. IC50 values can be determined using a dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat cells with this compound, TRAIL, or their combination for a predetermined time (e.g., 16-24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis

This technique is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.

  • Protein Extraction: Treat cells as described above, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., cleaved Caspase-8, cleaved Caspase-3, cleaved PARP, cIAP1, XIAP, and a loading control like β-actin).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry can be used to quantify the relative protein expression levels.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231, HCT-116) Treatment Treatment with This compound, TRAIL, or Combination Cell_Culture->Treatment Viability Cell Viability Assay (WST-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (Caspases, IAPs, PARP) Treatment->Western_Blot Xenograft Establish Xenograft Tumor Model In_Vivo_Treatment Systemic Administration of This compound and TRAIL Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Assess Animal Toxicity In_Vivo_Treatment->Toxicity_Assessment Ex_Vivo_Analysis Ex Vivo Analysis of Tumors Tumor_Measurement->Ex_Vivo_Analysis

Figure 2: General Experimental Workflow. This diagram outlines the typical in vitro and in vivo experimental procedures used to evaluate the synergistic anti-cancer effects of this compound and TRAIL.

Conclusion and Future Directions

The combination of this compound and TRAIL represents a highly promising strategy for cancer therapy. The robust synergistic effect, observed across a variety of cancer types and even in TRAIL-resistant models, underscores its potential to overcome key mechanisms of drug resistance. The well-defined molecular mechanism, centered on the dual inhibition of IAPs by this compound, provides a strong rationale for its clinical development.

Future research should continue to explore the efficacy of this combination in a broader range of preclinical models, including patient-derived xenografts, to better predict clinical response. Additionally, optimizing dosing and scheduling, as well as identifying predictive biomarkers of response, will be crucial for the successful translation of this combination therapy into the clinic. For researchers and drug development professionals, the synergistic pairing of this compound and TRAIL offers a compelling avenue for the development of more effective and targeted cancer treatments.

References

Validating the Role of Caspase Activation by SM-164: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of SM-164, a potent bivalent Smac mimetic, with other alternatives in the context of caspase activation and apoptosis induction. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound is a second-generation, cell-permeable, non-peptide small molecule that mimics the endogenous pro-apoptotic protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI).[1] As a bivalent antagonist, it is designed to target multiple Inhibitor of Apoptosis Proteins (IAPs) with high affinity, thereby promoting the activation of caspases and inducing programmed cell death, or apoptosis.[2][3] IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance.[1][4] Smac mimetics like this compound represent a promising strategy to overcome this resistance.

Mechanism of Action: Overcoming the IAP Blockade

This compound exerts its pro-apoptotic effects through a dual mechanism of action targeting key IAP family members:

  • Induction of cIAP-1/2 Degradation: this compound binds with high affinity to cellular IAP-1 (cIAP-1) and cIAP-2, which possess E3 ubiquitin ligase activity. This binding triggers their auto-ubiquitination and subsequent proteasomal degradation. The removal of cIAPs is a critical step, as they are involved in the regulation of cell survival signaling pathways, including the NF-κB pathway, and can suppress apoptosis.

  • Antagonism of XIAP: this compound also binds potently to the X-linked Inhibitor of Apoptosis Protein (XIAP). XIAP directly inhibits the activity of effector caspases, such as caspase-3 and caspase-7, as well as the initiator caspase-9. By binding to the BIR2 and BIR3 domains of XIAP, this compound displaces these caspases, relieving their inhibition and allowing the apoptotic cascade to proceed.

In many cancer cell lines, the degradation of cIAPs by this compound leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn promotes the production and secretion of Tumor Necrosis Factor-alpha (TNFα). This secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) and initiating the extrinsic apoptosis pathway, which converges on the activation of caspase-8. The activation of caspase-8, along with the this compound-mediated relief of XIAP inhibition on downstream caspases, results in robust apoptosis.

cluster_SM164 This compound Action cluster_IAPs IAP Regulation cluster_Caspases Caspase Cascade cluster_Apoptosis Cellular Outcome SM164 This compound cIAP cIAP-1/2 SM164->cIAP Binds & Induces Auto-ubiquitination XIAP XIAP SM164->XIAP Binds & Antagonizes TNFa TNFα Production cIAP->TNFa Suppresses Proteasome Proteasomal Degradation cIAP->Proteasome Degradation Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase37 Caspase-3/7 XIAP->Caspase37 Inhibits Procaspase8 Pro-caspase-8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase37 Pro-caspase-3/7 Caspase8->Procaspase37 Activates Procaspase9 Pro-caspase-9 Procaspase9->Caspase9 Intrinsic Pathway Caspase9->Procaspase37 Activates Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Cleaves substrates TNFa->Procaspase8 Activates via Death Receptor Signaling

Caption: this compound signaling pathway leading to caspase activation.

Performance Comparison: this compound vs. Alternatives

The key advantage of the bivalent this compound lies in its significantly enhanced potency compared to its monovalent counterparts, such as SM-122. This is primarily due to its ability to concurrently bind to two BIR domains, particularly within XIAP, leading to a much stronger antagonism of its anti-apoptotic function.

Binding Affinity to IAP Proteins

The following table summarizes the binding affinities of this compound and the monovalent SM-122 to key IAP proteins. Lower Ki and IC50 values indicate stronger binding.

CompoundTarget ProteinBinding Affinity (Ki or IC50, nM)Reference
This compound (Bivalent) XIAP (BIR2-BIR3)0.56 (Ki)
cIAP-1 (BIR2-BIR3)0.31 (Ki)
cIAP-2 (BIR3)1.1 (Ki)
SM-122 (Monovalent) XIAP (BIR2-BIR3)~400 (IC50)
cIAP-1 (BIR2-BIR3)~9 (IC50)
cIAP-2 (BIR3)~5 (IC50)

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are both measures of binding affinity. While direct comparison should be made with caution, the data clearly shows this compound's superior affinity for XIAP.

Potency in Inducing Apoptosis

The enhanced binding affinity of this compound for XIAP translates directly into superior potency for inducing apoptosis in cancer cells. Studies have shown that this compound is approximately 1,000 times more potent than SM-122 as a single agent in sensitive cell lines.

CompoundCell LineAssayPotency MetricResultReference
This compound MDA-MB-231Apoptosis (Annexin V)Effective Conc.1 nM
SM-122 MDA-MB-231Apoptosis (Annexin V)Effective Conc.1,000 nM
This compound HL-60ApoptosisEffective Conc.1 nM

Experimental Validation of Caspase Activation

The role of this compound in promoting apoptosis is critically dependent on its ability to activate the caspase cascade. This has been validated across numerous studies using various cancer models.

This compound as a Radiosensitizer in Breast Cancer

In a study on breast cancer cells, this compound was shown to act as a potent radiosensitizer by enhancing radiation-induced apoptosis through caspase activation.

Cell LineTreatmentCaspase-8 Activation (Fold Increase)Caspase-9 Activation (Fold Increase)Caspase-3 Activation (Fold Increase)Reference
MDA-MB-468This compound + Radiation~4~5~8
SK-BR-3This compound + Radiation-Significant IncreaseSignificant Increase

Data shows that the combination treatment significantly increased the activity of initiator caspases (caspase-8 and -9) and the executioner caspase-3 compared to either treatment alone.

Synergistic Activity with TRAIL

This compound also demonstrates strong synergy with TNF-related apoptosis-inducing ligand (TRAIL), enhancing its anti-cancer activity in both TRAIL-sensitive and TRAIL-resistant cell lines. This combination leads to a robust amplification of the caspase-8-mediated extrinsic apoptosis pathway.

Cell LineTreatmentObservationReference
2LMP (Breast)This compound + TRAILStrong activation of Caspase-8, -9, -3 and PARP cleavage
MDA-MB-453 (Breast)This compound + TRAILOvercame TRAIL resistance, induced robust apoptosis

Key Experimental Protocols

Validating the pro-apoptotic activity of this compound and its effect on caspase activation relies on a set of standardized and robust assays. Detailed methodologies for three key experiments are provided below.

Caspase-Glo® 3/7 Assay

This luminescent assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7, in cell culture.

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then consumed by luciferase to generate a "glow-type" luminescent signal proportional to the amount of active caspase-3/7.

cluster_workflow Caspase-Glo® 3/7 Assay Workflow A 1. Seed cells in a white-walled 96-well plate B 2. Treat cells with this compound and/or other compounds A->B C 3. Incubate for desired time B->C D 4. Equilibrate plate to room temperature C->D E 5. Add Caspase-Glo® 3/7 Reagent to each well (1:1 ratio) D->E F 6. Mix on a plate shaker at 300-500 rpm for 30s E->F G 7. Incubate at room temp for 1-3 hours F->G H 8. Measure luminescence with a luminometer G->H

Caption: Workflow for the Caspase-Glo® 3/7 Assay.

Detailed Protocol:

  • Cell Plating: Seed cells in a white-walled 96-well plate at a predetermined density and allow them to adhere overnight. Include wells for negative controls (untreated cells) and blanks (medium only).

  • Compound Treatment: Treat cells with this compound, a comparator compound (e.g., SM-122), and/or a combination agent (e.g., TRAIL, radiation) at various concentrations.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours) under standard cell culture conditions.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

    • Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The optimal incubation time may need to be determined empirically for specific cell lines.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: After subtracting the average luminescence value from the blank wells, calculate the fold change in caspase activity relative to the untreated control cells.

Western Blotting for Cleaved Caspase-3

This technique is used to qualitatively and semi-quantitatively detect the activation of caspase-3 by identifying its cleaved, active fragments.

Principle: Pro-caspase-3 is an inactive zymogen of approximately 35 kDa. Upon apoptotic signaling, it is cleaved into a large (17-19 kDa) and a small (12 kDa) subunit, which together form the active enzyme. Western blotting uses antibodies specific to the cleaved fragments to detect this activation event.

cluster_workflow Western Blot Workflow for Cleaved Caspase-3 A 1. Treat cells and harvest cell lysates B 2. Determine protein concentration (e.g., BCA assay) A->B C 3. Denature protein samples in Laemmli buffer B->C D 4. Separate proteins by SDS-PAGE C->D E 5. Transfer proteins to a PVDF or nitrocellulose membrane D->E F 6. Block membrane (e.g., 5% non-fat milk or BSA in TBST) E->F G 7. Incubate with primary antibody (anti-cleaved caspase-3) F->G H 8. Wash and incubate with HRP-conjugated secondary antibody G->H I 9. Detect signal using chemiluminescence (ECL) H->I

Caption: Workflow for Western Blot analysis.

Detailed Protocol:

  • Sample Preparation:

    • Treat cells as described in the Caspase-Glo® assay.

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load samples onto a 12-15% SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).

    • Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The presence of a band at ~17/19 kDa indicates caspase-3 activation.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

cluster_workflow Annexin V/PI Staining Workflow A 1. Treat cells as required B 2. Harvest cells (including supernatant for suspension cells) A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend cells in 1X Annexin V Binding Buffer C->D E 5. Add fluorochrome-conjugated Annexin V and PI D->E F 6. Incubate for 15-20 min at room temp in the dark E->F G 7. Add additional Binding Buffer F->G H 8. Analyze immediately by flow cytometry G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Preparation:

    • Induce apoptosis by treating cells with this compound and/or other agents.

    • Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining:

    • Wash the cell pellet once with cold 1X PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Data Acquisition:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

  • Analysis:

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

    • Quantify the cell populations:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The experimental evidence strongly validates the role of this compound as a potent inducer of caspase-dependent apoptosis. Its bivalent design confers a significant advantage over monovalent Smac mimetics, particularly through its superior ability to antagonize XIAP, leading to a more robust activation of the caspase cascade. The synergistic effects observed with other anti-cancer agents, such as radiation and TRAIL, further underscore its therapeutic potential. The protocols detailed in this guide provide a robust framework for researchers to investigate and confirm the mechanism of action of this compound and other IAP antagonists in various pre-clinical models.

References

A Comparative Guide to the Efficacy of SM-164 in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical efficacy of SM-164, a bivalent Smac mimetic, across various cancer models. This compound is an investigational small molecule that targets Inhibitor of Apoptosis Proteins (IAPs), key regulators of programmed cell death. This document objectively compares its performance as a single agent and in combination with other therapies, supported by available experimental data.

Mechanism of Action: Targeting the Apoptotic Pathway

This compound functions by mimicking the endogenous protein Smac/DIABLO, which antagonizes IAPs such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). By binding to these IAPs, this compound relieves their inhibitory effect on caspases, the key executioner enzymes of apoptosis. This leads to the activation of the caspase cascade and subsequent cancer cell death.

Single-Agent Efficacy of this compound

As a single agent, the efficacy of this compound is highly dependent on the cancer cell type. While it demonstrates potent activity in some models, many solid tumor cell lines exhibit limited sensitivity when treated with this compound alone.

In Vitro Efficacy
Cancer TypeCell LineIC50 (µM)Reference
Hepatocellular Carcinoma Hep3B21
BEL-740245
SMMC-772163
HepG2>100
Breast Cancer MDA-MB-231Limited single-agent activity[1]
Prostate Cancer PC-3, DU-145Limited single-agent activity
Colon Cancer SW620, SW480Limited single-agent activity

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

In Vivo Efficacy

In a preclinical xenograft model using the MDA-MB-231 triple-negative breast cancer cell line, this compound monotherapy demonstrated significant anti-tumor activity. Treatment with 5 mg/kg of this compound resulted in a 65% reduction in tumor volume.

Combination Therapy: A Synergistic Approach

The true potential of this compound appears to lie in its synergistic effects when combined with other anti-cancer agents, particularly those that induce the extrinsic apoptotic pathway, such as TNF-related apoptosis-inducing ligand (TRAIL), or conventional chemotherapies like doxorubicin.

This compound in Combination with TRAIL

The combination of this compound and TRAIL has shown strong synergistic anti-cancer activity in a broad range of cancer cell lines, including those resistant to TRAIL alone. This compound sensitizes cancer cells to TRAIL-induced apoptosis by promoting the degradation of cIAP1 and antagonizing XIAP.

Cancer TypeCell LineCombination Index (CI)FindingReference
Prostate Cancer PC-3<0.004Strong Synergy
Breast Cancer MDA-MB-231<0.005Strong Synergy
Colon Cancer HCT-116<0.02Strong Synergy

Note: The Combination Index (CI) is a quantitative measure of the interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In a breast cancer xenograft model where either agent alone was ineffective, the combination of this compound and TRAIL led to rapid tumor regression.

This compound in Combination with Doxorubicin

Studies have also explored the combination of this compound with the chemotherapeutic agent doxorubicin. In primary murine osteosarcoma cells, the co-treatment of this compound, TNFα, and doxorubicin demonstrated a cooperative effect in killing cancer cells. While quantitative synergy data is limited, this suggests a potential role for this compound in enhancing the efficacy of standard chemotherapy regimens.

Comparison with Standard of Care

Direct comparative studies of this compound against current standard-of-care treatments for breast, prostate, colon, or hepatocellular carcinoma in preclinical models are not extensively available in the public domain. The primary focus of existing research has been on elucidating its mechanism of action and its potential in combination therapies. Standard-of-care regimens for these cancers are diverse and depend on the specific subtype, stage, and molecular characteristics of the tumor. They typically involve a combination of surgery, radiation, chemotherapy, targeted therapy, and immunotherapy. The preclinical data suggests that this compound's most promising clinical application may be as a sensitizing agent to enhance the efficacy of existing therapies rather than as a standalone treatment.

Experimental Protocols

Cell Viability Assays

WST-8 Assay:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound, the combination agent, or vehicle control.

  • After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of WST-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay:

  • Induce apoptosis in cells by treatment with this compound, the combination agent, or a positive control.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting
  • Lyse treated and untreated cells or tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cIAP1, XIAP, cleaved caspase-3, PARP) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model (MDA-MB-231)
  • Subcutaneously inject 2.5 to 5 million MDA-MB-231 cells mixed with Matrigel into the mammary fat pad of immunocompromised mice (e.g., nude or SCID).

  • Allow tumors to establish and reach a palpable size.

  • Randomize mice into treatment groups (vehicle control, this compound alone, combination agent alone, this compound in combination).

  • Administer treatments as per the study design (e.g., intravenous injection of this compound).

  • Measure tumor volume with calipers regularly (e.g., twice or three times a week).

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizing the Molecular Pathways and Experimental Logic

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

SM164_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_main Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Caspase-3/7 Effector Caspases (Caspase-3, -7) Caspase-8->Caspase-3/7 Activates This compound This compound IAPs cIAP1/2, XIAP This compound->IAPs Inhibits IAPs->Caspase-8 IAPs->Caspase-3/7 Inhibits Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes

Caption: this compound Mechanism of Action in Apoptosis.

Experimental_Workflow Cancer Cell Lines Cancer Cell Lines In Vitro Assays In Vitro Assays Cancer Cell Lines->In Vitro Assays In Vivo Model In Vivo Model Cancer Cell Lines->In Vivo Model Cell Viability Cell Viability In Vitro Assays->Cell Viability Apoptosis Assay Apoptosis Assay In Vitro Assays->Apoptosis Assay Western Blot Western Blot In Vitro Assays->Western Blot Efficacy Data Efficacy Data Cell Viability->Efficacy Data Apoptosis Assay->Efficacy Data Western Blot->Efficacy Data Xenograft Implantation Xenograft Implantation In Vivo Model->Xenograft Implantation Treatment Treatment Xenograft Implantation->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Tumor Measurement->Efficacy Data

Caption: Preclinical Evaluation Workflow for this compound.

References

A Head-to-Head Comparison of SM-164 and LCL161: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent Smac mimetic compounds, SM-164 and LCL161. Both agents are under investigation for their potential in cancer therapy through the inhibition of Inhibitor of Apoptosis Proteins (IAPs).

This guide summarizes their mechanisms of action, presents comparative quantitative data from preclinical studies, details key experimental protocols, and visualizes the critical signaling pathways involved.

Overview and Mechanism of Action

This compound and LCL161 are small molecule Smac (Second Mitochondria-derived Activator of Caspases) mimetics designed to induce apoptosis in cancer cells by targeting IAPs.[1] IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs 1 and 2 (cIAP1 and cIAP2), are often overexpressed in tumors and contribute to therapeutic resistance by inhibiting caspases and promoting pro-survival signaling.[2]

LCL161 is a monovalent Smac mimetic, meaning it has a single Smac-mimicking moiety.[3] It is an orally bioavailable pan-IAP inhibitor with reported high affinity for the BIR3 domain of cIAP1 and cIAP2, leading to their autoubiquitination and subsequent proteasomal degradation.[3] This degradation activates the non-canonical NF-κB signaling pathway and can induce the production of tumor necrosis factor-alpha (TNF-α), which in turn can promote apoptosis. LCL161 also directly antagonizes XIAP's inhibition of caspases.

This compound is a potent, bivalent Smac mimetic, featuring two Smac-mimicking elements connected by a linker. This bivalency allows it to concurrently interact with both the BIR2 and BIR3 domains of XIAP, making it an exceptionally potent antagonist of this key apoptosis inhibitor. Like LCL161, this compound also induces the degradation of cIAP1 and cIAP2. The primary distinction lies in its structural design, which is intended to provide superior potency, particularly in antagonizing XIAP.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and LCL161 based on available preclinical research.

Table 1: Binding Affinity (Ki/IC50) for IAP Proteins
CompoundTarget IAPBinding AffinityReference
This compound XIAP (BIR2-BIR3)Ki: 0.56 nM, IC50: 1.39 nM
cIAP1 (BIR2-BIR3)Ki: 0.31 nM
cIAP2 (BIR3)Ki: 1.1 nM
LCL161 XIAPIC50: 35 nM (in HEK293 cells)
cIAP1IC50: 0.4 nM (in MDA-MB-231 cells)
Table 2: In Vitro Efficacy (IC50) in Cancer Cell Lines
CompoundCell LineCancer TypeIC50Reference
This compound HL-60Leukemia~1 nM (induces apoptosis)
LCL161 Hep3BHepatocellular Carcinoma10.23 µM
PLC5Hepatocellular Carcinoma19.19 µM
Ba/F3-FLT3-ITDLeukemia~0.5 µM
MOLM13-luc+Leukemia~4 µM
Ba/F3-D835YLeukemia~50 nM
Ba/F3.p210Leukemia~100 nM

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Fluorescence Polarization-Based Binding Assays for IAP Proteins

This assay quantitatively determines the binding affinity of a compound to a target protein.

  • Reagents and Proteins: Recombinant IAP proteins (XIAP, cIAP-1, cIAP-2) and a fluorescently tagged Smac-mimetic tracer (e.g., Smac-1F or SM5F) are required. The assay buffer typically consists of 100 mM potassium phosphate (pH 7.5), 100 µg/ml bovine gamma globulin, and 0.02% sodium azide.

  • Procedure:

    • A constant concentration of the target IAP protein (e.g., 3 nM of XIAP) and the fluorescent tracer (e.g., 1 nM of Smac-1F) are incubated together.

    • Varying concentrations of the test compound (this compound or LCL161) are added to the mixture.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The fluorescence polarization of the solution is measured. When the fluorescent tracer is bound to the larger IAP protein, it tumbles slower, resulting in a higher polarization value. When displaced by the test compound, it tumbles faster, leading to a lower polarization value.

  • Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent tracer, is calculated. This is then used to determine the binding affinity (Ki).

Cell Viability and Apoptosis Assays

These assays measure the effect of the compounds on cancer cell survival and their ability to induce programmed cell death.

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-231, SK-OV-3, MALME-3M) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound or LCL161 for a specified duration (e.g., 12-48 hours).

  • Cell Viability Assessment (e.g., WST assay): A water-soluble tetrazolium salt is added to the cells. Viable cells with active metabolism convert the salt into a colored formazan product, and the absorbance is measured to quantify cell viability.

  • Apoptosis Assessment (e.g., Annexin V/Propidium Iodide Staining):

    • Treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Tumor Models

This method evaluates the anti-tumor efficacy of the compounds in a living organism.

  • Animal Model: Immunocompromised mice (e.g., severe combined immunodeficient mice) are used.

  • Tumor Implantation: A specific number of human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) are mixed with Matrigel and injected subcutaneously into the mice.

  • Treatment: Once tumors reach a certain volume, the mice are treated with the vehicle control, this compound, or LCL161 via a specified route (e.g., oral gavage or intravenous injection) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., daily or every few days) using calipers.

  • Pharmacodynamic Studies: At the end of the study, or at specific time points, tumors and normal tissues can be harvested to analyze protein levels (e.g., cIAP-1 degradation, caspase activation) by Western blotting to assess the drug's effect on its target.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

IAP_Inhibition_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR Complex_I Complex I (TRADD, TRAF2, RIP1, cIAP1/2) TNFR->Complex_I NFkB NF-κB Activation (Survival) Complex_I->NFkB Promotes Complex_II Complex II (FADD, Caspase-8, RIP1) Complex_I->Complex_II Transition to Casp8 Caspase-8 Complex_II->Casp8 Mito Mitochondria Smac Smac/DIABLO Mito->Smac CytoC Cytochrome c Mito->CytoC IAPs XIAP, cIAP1/2 Smac->IAPs Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp3 Caspase-3 Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis IAPs->Complex_I Stabilizes (cIAPs) IAPs->Casp8 Inhibits (cIAPs) IAPs->Casp9 Inhibits IAPs->Casp3 Inhibits Smac_Mimetics This compound / LCL161 Smac_Mimetics->IAPs Inhibits/ Degrades

Caption: IAP Inhibition and Apoptosis Induction Pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Line Culture treatment Treatment with This compound or LCL161 cell_culture->treatment viability_assay Cell Viability Assay (e.g., WST) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay western_blot Western Blot (IAP degradation, Caspase activation) treatment->western_blot data_analysis Data Analysis and Comparison viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis xenograft Xenograft Tumor Model Establishment animal_treatment Animal Treatment with This compound or LCL161 xenograft->animal_treatment tumor_measurement Tumor Volume Measurement animal_treatment->tumor_measurement pd_analysis Pharmacodynamic Analysis (Tumor/Tissue Harvesting) animal_treatment->pd_analysis tumor_measurement->data_analysis pd_analysis->data_analysis start Hypothesis: IAP inhibition induces tumor cell apoptosis start->cell_culture start->xenograft conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: Preclinical Evaluation Workflow for IAP Inhibitors.

Head-to-Head Comparison and Discussion

The primary distinction between this compound and LCL161 lies in their valency and resulting potency, particularly against XIAP.

  • Potency: The bivalent nature of this compound confers a significant advantage in XIAP binding, with a Ki value of 0.56 nM compared to an IC50 of 35 nM for LCL161 against XIAP in a cell-based assay. This suggests that this compound is substantially more potent at directly antagonizing XIAP-mediated caspase inhibition. While both compounds are effective at inducing the degradation of cIAPs, with LCL161 showing a very low IC50 of 0.4 nM for cIAP1 degradation, the superior XIAP antagonism of this compound is a key differentiator. One study noted that this compound is 1,000 times more potent than its monovalent counterpart as an inducer of apoptosis, which is attributed to its much higher potency in binding to and antagonizing XIAP.

  • Mechanism of Action: Both compounds function by promoting the degradation of cIAP1/2 and inhibiting XIAP. This dual action is crucial for robust apoptosis induction. The removal of cIAPs is often insufficient for strong apoptosis unless the direct inhibition of caspases by XIAP is also overcome. This compound's design as a potent dual antagonist of both cIAPs and XIAP makes it a highly effective inducer of apoptosis as a single agent in sensitive cell lines. LCL161 also targets both, but its relative potency against XIAP appears lower than that of this compound.

  • Clinical Development: Both this compound and LCL161 have been evaluated in preclinical and clinical settings. LCL161 has been investigated in multiple Phase 1 and Phase 2 clinical trials for various cancers, including solid tumors and multiple myeloma, both as a single agent and in combination with other therapies. Information on the clinical trial status of this compound is less prevalent in the provided search results, though it has shown significant promise in preclinical in vivo models, where it can achieve tumor regression without notable toxicity to normal tissues.

Conclusion

Both this compound and LCL161 are important research tools and potential therapeutic agents that target the IAP family of proteins. The choice between them for a specific research application may depend on the desired potency and specific IAP target of interest.

  • This compound stands out for its bivalent design and exceptional potency against XIAP, making it a powerful tool for inducing apoptosis, particularly in systems where XIAP is a critical survival factor. Its ability to achieve tumor regression as a single agent in preclinical models is noteworthy.

  • LCL161 is a well-characterized, orally bioavailable monovalent Smac mimetic that potently induces cIAP degradation and has been more extensively evaluated in clinical trials. Its clinical evaluation provides a valuable context for its therapeutic potential.

Ultimately, the experimental context, including the specific cancer type and the expression levels of different IAP proteins, will be crucial in determining the relative efficacy of these two compounds. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their studies in the promising field of IAP-targeted cancer therapy.

References

A Comparative Guide to the Specificity of SM-164 for IAP Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Inhibitor of Apoptosis (IAP) antagonist SM-164 with other relevant compounds, focusing on its binding specificity and functional consequences. The data presented is compiled from peer-reviewed studies to facilitate an objective assessment of this compound for research and drug development purposes.

Introduction to this compound

This compound is a potent, cell-permeable, bivalent Smac (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2][3] As a bivalent compound, it is designed to interact with multiple Baculoviral IAP Repeat (BIR) domains of IAP proteins simultaneously, leading to enhanced affinity and functional activity compared to its monovalent counterparts.[4][5] this compound's mechanism of action involves the concurrent targeting of cellular IAP (cIAP)-1 and cIAP-2 for degradation and the direct neutralization of X-linked IAP (XIAP), a potent caspase inhibitor. This dual action efficiently removes the brakes on apoptosis, making this compound a promising candidate for cancer therapy.

Binding Affinity and Specificity

The specificity of this compound has been quantitatively assessed against key IAP family members, primarily XIAP, cIAP-1, and cIAP-2. The tables below summarize the binding affinities (Ki and IC50 values) of this compound in comparison to the monovalent Smac mimetic, SM-122.

Table 1: Comparative Binding Affinities (Ki) of Smac Mimetics for IAP Proteins

CompoundXIAP (BIR2-BIR3)cIAP-1 (BIR2-BIR3)cIAP-2 (BIR3)
This compound 0.56 nM0.31 nM1.1 nM
SM-122 182 nM2.7 nM1.9 nM
Data sourced from Lu et al., 2008.

Table 2: IC50 Values of this compound for IAP Proteins

CompoundXIAP (BIR2-BIR3)
This compound 1.39 nM
Data sourced from MedchemExpress and Selleck Chemicals.

As the data indicates, the bivalent nature of this compound confers a significantly higher binding affinity for XIAP, being approximately 300 times more potent than its monovalent counterpart, SM-122. While both compounds exhibit high affinity for cIAP-1 and cIAP-2, this compound is roughly 9 times more potent for cIAP-1 than SM-122. This enhanced potency in binding to and antagonizing XIAP is a key differentiator for this compound and is attributed to its ability to concurrently engage multiple BIR domains.

Functional Consequences of IAP Antagonism

The high binding affinity of this compound translates to potent functional activity in cellular contexts.

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis in various cancer cell lines, with activity observed at concentrations as low as 1 nM. This is a direct consequence of its ability to relieve XIAP-mediated inhibition of caspases and promote the degradation of cIAP-1/2, which in turn facilitates TNFα-dependent apoptosis.

  • cIAP Degradation: this compound efficiently induces the rapid degradation of cIAP-1 and cIAP-2. This action removes a critical blockade in the TNFα signaling pathway, sensitizing cancer cells to apoptosis.

  • XIAP Antagonism: A major advantage of this compound is its potent antagonism of XIAP. By binding to the BIR2 and BIR3 domains of XIAP, this compound displaces and allows for the activation of effector caspases-3 and -7, as well as the initiator caspase-9.

Experimental Protocols

The binding affinity data presented in this guide was primarily generated using Fluorescence Polarization (FP)-based competitive binding assays .

Principle: This assay measures the change in polarization of fluorescently labeled probes (tracers) upon binding to a target protein. Unlabeled compounds (like this compound) compete with the tracer for binding to the IAP protein, causing a decrease in fluorescence polarization.

General Protocol Outline:

  • Reagents:

    • Recombinant IAP proteins (e.g., XIAP BIR2-BIR3, cIAP-1 BIR3).

    • Fluorescently labeled Smac-mimetic tracer (e.g., SM5F).

    • Test compounds (e.g., this compound, SM-122) at various concentrations.

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide).

  • Procedure:

    • A fixed concentration of the IAP protein and the fluorescent tracer are incubated in the assay buffer.

    • Serial dilutions of the test compound are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis:

    • The IC50 value, the concentration of the test compound that displaces 50% of the tracer, is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its dissociation constant (Kd) for the IAP protein.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its binding affinity.

SM164_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR Binds Caspase8 Pro-caspase-8 TNFR->Caspase8 Recruits & Activates cIAP1_2 cIAP1/2 cIAP1_2->Caspase8 Inhibits Activation Degradation Proteasomal Degradation cIAP1_2->Degradation XIAP XIAP Active_Caspase3_7 Active Caspase-3/7 XIAP->Active_Caspase3_7 Inhibits Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Caspase3_7 Pro-caspase-3/7 Caspase3_7->Active_Caspase3_7 Active_Caspase8->Caspase3_7 Activates Apoptosis Apoptosis Active_Caspase3_7->Apoptosis Executes SM164 This compound SM164->cIAP1_2 Binds & Induces Degradation SM164->XIAP Binds & Inhibits

Caption: this compound induced apoptosis signaling pathway.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - IAP Protein - Fluorescent Tracer - this compound dilutions Incubate Incubate IAP Protein, Tracer, and this compound Reagents->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Plot Plot FP vs. [this compound] Measure->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

Caption: Fluorescence Polarization assay workflow.

Conclusion

This compound demonstrates high specificity and potent binding affinity for XIAP, cIAP-1, and cIAP-2. Its bivalent nature provides a significant advantage over monovalent Smac mimetics, particularly in its ability to effectively antagonize XIAP. This dual mechanism of inducing cIAP degradation and inhibiting XIAP makes this compound a powerful tool for studying IAP biology and a promising candidate for further development as an anti-cancer therapeutic. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments involving this compound.

References

Independent Verification of SM-164's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of the bivalent Smac mimetic SM-164 with other inhibitor of apoptosis (IAP) antagonists, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and the development of novel cancer therapeutics.

Core Mechanism of Action: A Two-Pronged Assault on Apoptosis Resistance

This compound is a potent, cell-permeable, bivalent Smac mimetic designed to induce apoptosis in cancer cells by targeting key members of the IAP family.[1][2][3] Its mechanism of action is centered on the concurrent inhibition of X-linked inhibitor of apoptosis protein (XIAP) and the induction of cellular inhibitor of apoptosis protein 1 and 2 (cIAP-1 and cIAP-2) degradation.[1][4] This dual action effectively removes critical blocks in the apoptotic signaling cascade, leading to programmed cell death.

The bivalent nature of this compound, featuring two Smac-mimicking motifs, allows it to bind with high affinity to the BIR (Baculoviral IAP Repeat) domains of IAP proteins. Notably, it can simultaneously engage both the BIR2 and BIR3 domains of XIAP, leading to a highly potent antagonism of this key apoptosis inhibitor. This contrasts with monovalent Smac mimetics, which typically exhibit lower binding affinity and cellular potency.

Comparative Performance Analysis: this compound versus Other IAP Antagonists

The efficacy of this compound has been evaluated in comparison to other IAP antagonists, most notably the monovalent Smac mimetic SM-122. Quantitative data from these studies highlight the superior performance of the bivalent compound.

CompoundTarget IAPBinding Affinity (Ki, nM)Cellular Apoptosis Induction (EC50)Reference
This compound (Bivalent) XIAP (BIR2-BIR3)0.56~1,000-fold more potent than SM-122
cIAP-1 (BIR2-BIR3)0.31
cIAP-2 (BIR3)1.1
SM-122 (Monovalent) XIAP (BIR2-BIR3)182-
cIAP-1 (BIR2-BIR3)2.7
cIAP-2 (BIR3)1.9

While direct, comprehensive comparative studies with other clinically relevant IAP antagonists like LCL161, AT-406, and Birinapant are limited in the public domain, the available literature suggests that bivalent Smac mimetics like this compound and Birinapant generally exhibit higher potency than monovalent agents. The enhanced activity of bivalent compounds is attributed to their superior ability to induce cIAP degradation and antagonize XIAP.

Experimental Verification of Mechanism of Action

The mechanism of action of this compound has been independently verified through a series of key experiments. These assays are crucial for researchers aiming to replicate or build upon these findings.

IAP Binding Affinity Assay

Objective: To quantify the binding affinity of this compound to XIAP, cIAP-1, and cIAP-2.

Methodology: Fluorescence Polarization (FP) Assay

A competitive FP-based binding assay is utilized to determine the dissociation constant (Ki) of this compound for the BIR domains of the target IAP proteins.

Experimental Protocol:

  • Reagents: Purified recombinant IAP proteins (XIAP BIR2-BIR3, cIAP-1 BIR2-BIR3, cIAP-2 BIR3), a fluorescently labeled Smac-derived peptide probe, and this compound.

  • Procedure:

    • A constant concentration of the IAP protein and the fluorescent probe are incubated together, resulting in a high FP signal.

    • Increasing concentrations of this compound are added to the mixture.

    • This compound competes with the fluorescent probe for binding to the IAP protein, causing a decrease in the FP signal as the smaller, fluorescent probe is displaced.

    • The FP values are measured using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: The Ki value is calculated from the IC50 value obtained from the competition curve, which represents the concentration of this compound required to displace 50% of the fluorescent probe.

cluster_0 Fluorescence Polarization Assay Workflow Probe Probe IAP_Protein IAP_Protein Probe->IAP_Protein Binds High_FP High Polarization IAP_Protein->High_FP Results in Low_FP Low Polarization IAP_Protein->Low_FP Displacement results in SM164 SM164 SM164->IAP_Protein Competes for binding Plate_Reader Plate Reader (Measure FP) High_FP->Plate_Reader Low_FP->Plate_Reader cluster_1 Western Blot Workflow for cIAP Degradation Cells Cancer Cells Treatment Treat with this compound Cells->Treatment Lysis Cell Lysis Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblotting (Antibodies) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Result Visualize cIAP-1/2 Degradation Detection->Result cluster_2 Caspase-3/7 Activity Assay SM164_Treatment This compound Treatment Apoptosis Apoptosis Induction SM164_Treatment->Apoptosis Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation Cleavage Cleavage Caspase_Activation->Cleavage Substrate Ac-DEVD-pNA (Substrate) Substrate->Cleavage pNA pNA Release (Yellow Color) Cleavage->pNA Measurement Measure Absorbance at 405 nm pNA->Measurement

References

Safety Operating Guide

Proper Disposal of SM-164: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

SM-164 is a potent, cell-permeable, bivalent Smac mimetic that acts as an antagonist of the X-linked inhibitor of apoptosis protein (XIAP). While the Safety Data Sheet (SDS) for this compound indicates that the substance does not meet the criteria for hazardous classification under Regulation (EC) No. 1272/2008, it is crucial to handle and dispose of this research chemical with care to minimize environmental impact and ensure laboratory safety.[1]

Key Safety and Handling Information for this compound
PropertyInformationSource
Chemical Name This compound[1]
Formula C62H84N14O6[1]
Primary Hazard While not classified as hazardous, direct contact should be avoided. Handle in accordance with good industrial hygiene and safety practices.[1]
Personal Protective Equipment (PPE) Impervious gloves, safety glasses, and a lab coat should be worn. In case of inadequate ventilation or risk of dust formation, respiratory protection is recommended.[1]
Storage Store in a tightly closed container in a dry and well-ventilated place.
Spill Response Prevent further leakage or spillage if safe to do so. Use personal protective equipment. Sweep up and shovel into suitable, properly labeled containers for disposal.

Experimental Protocols: General Disposal Procedure for Non-Hazardous Chemical Waste

The following is a step-by-step guide for the proper disposal of small quantities of this compound, based on general laboratory waste management principles.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Segregate non-hazardous waste from hazardous waste to prevent cross-contamination and reduce disposal costs.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.

3. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste (e.g., contaminated consumables, unused powder) in a designated, leak-proof container with a secure lid. The container must be compatible with the chemical.

  • Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container with a screw-top cap. Leave at least one inch of headspace to allow for expansion.

  • Never dispose of this compound solutions down the drain unless explicitly approved by your local wastewater authority and institutional EHS office.

  • Do not dispose of solid this compound waste in the regular trash.

4. Waste Storage (Satellite Accumulation Area):

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

  • Ensure the storage area is secure and away from incompatible materials.

  • Keep the waste container closed except when adding waste.

5. Labeling:

  • Clearly label the waste container with the words "Non-Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Include the date when the first waste was added to the container (accumulation start date).

6. Disposal Request and Pickup:

  • Once the container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department or their designated contractor.

  • Do not attempt to transport the chemical waste off-site yourself.

7. Empty Containers:

  • A container that held this compound can typically be disposed of as regular trash after it has been completely emptied, with no freestanding liquid remaining.

  • Deface the original label to prevent confusion.

  • For containers that held acutely hazardous materials (P-listed), triple rinsing is required, and the rinsate must be collected as hazardous waste. While this compound is not listed as acutely hazardous, it is good practice to rinse the container thoroughly with a suitable solvent, collecting the rinsate as chemical waste.

Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Is there a specific institutional disposal protocol for this compound? A->B C Follow Institutional Protocol B->C Yes D Proceed with General Non-Hazardous Chemical Waste Protocol B->D No E Wear Appropriate PPE D->E F Segregate Waste (Solid vs. Liquid) E->F G Collect in Labeled, Compatible, Sealed Container (Solid) F->G Solid H Collect in Labeled, Compatible, Sealed Container (Liquid) F->H Liquid I Store in Satellite Accumulation Area G->I H->I J Is container full or has it reached storage time limit? I->J K Request Waste Pickup from EHS J->K Yes L Continue Accumulating Waste J->L No M End: Waste Disposed of by EHS K->M L->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling SM-164

Author: BenchChem Technical Support Team. Date: November 2025

SM-164 , a potent, bivalent Smac mimetic, is a valuable tool in apoptosis research, driving scientific advancements in oncology and cellular biology. As a preferred partner in your research endeavors, we are committed to providing comprehensive safety and handling information that extends beyond the product itself, ensuring the well-being of researchers and the integrity of your experiments. This guide provides immediate, essential safety protocols, operational procedures for experimental use, and compliant disposal plans for this compound.

Immediate Safety and Handling

While this compound is not classified as a hazardous substance, its toxicological properties are not fully elucidated. Therefore, adherence to good laboratory practice and the use of appropriate personal protective equipment (PPE) are paramount.

Personal Protective Equipment (PPE):

A comprehensive hazard assessment should always be conducted for any new experimental protocol. However, the following PPE is mandatory when handling this compound in solid or solution form:

  • Eye Protection: Safety goggles with side-shields are required to protect against accidental splashes.

  • Hand Protection: Chemically resistant gloves, such as butyl rubber gloves, should be worn. Given that this compound is often dissolved in DMSO, which can facilitate skin absorption of other substances, diligent glove use is critical.

  • Body Protection: An impervious lab coat must be worn to protect against contamination of personal clothing.

  • Respiratory Protection: Handling of the powdered form of this compound should be conducted in a certified chemical fume hood to avoid inhalation. A suitable respirator may be required for certain procedures as determined by a risk assessment.

Engineering Controls:

  • Ventilation: All work with this compound, particularly the preparation of stock solutions from powder, must be performed in a well-ventilated area, preferably a chemical fume hood.

  • Safety Stations: An accessible safety shower and eyewash station must be in close proximity to the handling area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, facilitating easy reference for experimental planning.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆₂H₈₄N₁₄O₆
Molecular Weight1121.4 g/mol
CAS Number957135-43-2
SolubilitySoluble in DMSO (≥56.07 mg/mL)

Table 2: In Vitro Efficacy of this compound

Target ProteinBinding Affinity (Kᵢ)IC₅₀
XIAP (BIR2 and BIR3 domains)0.56 nM1.39 nM
cIAP-1 (BIR2 and BIR3 domains)0.31 nM-
cIAP-2 (BIR3 domain)1.1 nM-

Experimental Protocols

Adherence to detailed and validated protocols is crucial for reproducible and reliable experimental outcomes.

Preparation of this compound Stock and Working Solutions:

  • Stock Solution Preparation (10 mM in DMSO):

    • This compound is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute 1 mg of the powder in 89 µL of anhydrous DMSO.[1]

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to 3 months or at -80°C for longer-term storage.[1]

  • Working Solution Preparation (for in vitro cell culture):

    • Thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution to the desired final concentration using sterile cell culture medium.

    • It is critical to ensure that the final concentration of DMSO in the cell culture medium is below the toxic threshold for the specific cell line being used (typically <0.5%).

General In Vitro Experimental Workflow:

The following protocol outlines a general workflow for treating cultured cells with this compound and assessing its effects on cell viability and apoptosis.

  • Cell Seeding: Plate cells in a multi-well plate at a density appropriate for the duration of the experiment and allow them to adhere and grow overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in fresh cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) to account for any effects of the solvent.

  • Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Following incubation, assess the cellular response using appropriate assays.

Key Experimental Methodologies:

  • Cell Viability Assay (MTT/MTS):

    • After the treatment period, add the MTT or MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • For the MTT assay, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[2][3]

  • Western Blotting for Protein Analysis:

    • Wash the treated cells with cold PBS and lyse them using a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, XIAP, cIAP-1).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[4]

  • Caspase Activity Assay:

    • Lyse the treated cells using the provided lysis buffer.

    • Add the caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

    • Incubate at 37°C for 1-2 hours.

    • Measure the fluorescence using a microplate reader to quantify caspase activity.

Mandatory Visualizations

Signaling Pathway of this compound in Inducing Apoptosis:

SM164_Pathway cluster_extrinsic Extracellular cluster_intrinsic Intracellular This compound This compound cIAP1_2 cIAP1/2 This compound->cIAP1_2 Binds & Inhibits XIAP XIAP This compound->XIAP Binds & Inhibits Degradation Proteasomal Degradation cIAP1_2->Degradation Auto-ubiquitination Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 Inhibits Smac Endogenous Smac/DIABLO Smac->XIAP Inhibited by Procaspase9 Pro-caspase-9 Procaspase9->Caspase9 Activation Procaspase3_7 Pro-caspase-3/7 Caspase9->Procaspase3_7 Cleaves & Activates Procaspase3_7->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

Caption: this compound induces apoptosis by inhibiting IAP proteins.

Experimental Workflow for In Vitro Analysis of this compound:

SM164_Workflow start Start: Seed cells in multi-well plates prep_sm164 Prepare this compound working solutions and vehicle control in media start->prep_sm164 treat_cells Treat cells with this compound for a defined time period prep_sm164->treat_cells endpoint Endpoint Analysis treat_cells->endpoint viability Cell Viability Assay (e.g., MTT, MTS) endpoint->viability western Western Blot (e.g., cleaved caspases, PARP) endpoint->western caspase_assay Caspase Activity Assay endpoint->caspase_assay data Data Acquisition and Analysis viability->data western->data caspase_assay->data

Caption: A typical workflow for evaluating this compound in vitro.

Disposal Plan

The proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. All chemical waste must be handled in accordance with institutional, local, and national regulations.

Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired solid this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Contaminated disposable materials, including gloves, pipette tips, and vials, must also be disposed of in this container.

  • Liquid Waste:

    • Unused stock and working solutions of this compound, including those in DMSO, must be collected as liquid hazardous waste.

    • Use a designated, leak-proof container that is chemically compatible with the waste. Do not mix incompatible waste streams.

Container Labeling:

  • All waste containers must be clearly and securely labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), the approximate concentration, and the date of accumulation.

Storage and Disposal Procedure:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic.

  • Ensure containers are kept closed except when adding waste.

  • Follow your institution's specific procedures for requesting a chemical waste pickup. Do not dispose of this compound or its solutions down the drain.

  • For empty containers, the first rinse with a solvent should be collected as hazardous waste. After thorough rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste, ensuring the original label is defaced or removed.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.